2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Beschreibung
BenchChem offers high-quality 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6,8H,4,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPXBNMIJGVJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3,4,5-Trimethoxyphenylalanine: Synthesis, Incorporation, and Application as a Bioactive Non-Natural Amino Acid
Abstract
Non-natural amino acids (nnAAs) represent a frontier in peptide-based drug discovery, offering novel side-chain functionalities that can enhance therapeutic properties such as potency, metabolic stability, and conformational rigidity. Among these, L-3,4,5-trimethoxyphenylalanine stands out as a particularly compelling building block. Its side chain mimics the A-ring of combretastatin, a potent natural product that inhibits tubulin polymerization. This guide provides a comprehensive technical overview for researchers and drug development professionals on the structure, synthesis, and application of L-3,4,5-trimethoxyphenylalanine. We present detailed, field-proven protocols for its multi-step synthesis, its N-α-Fmoc protection, and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). Furthermore, we explore its primary application as a microtubule-destabilizing agent and provide a complete methodology for assessing its biological activity using an in vitro tubulin polymerization assay. This document serves as a practical manual for leveraging this powerful nnAA in the design of next-generation peptide therapeutics.
Introduction: The Rationale for 3,4,5-Trimethoxyphenylalanine
The introduction of non-canonical side chains into peptides is a cornerstone of modern medicinal chemistry. These modifications can overcome the inherent limitations of natural peptides, such as poor stability and limited structural diversity. Bioactive peptides are short amino acid chains that can exert a wide range of physiological effects, making them valuable as therapeutics[1][2].
L-3,4,5-trimethoxyphenylalanine (TMP-Phe) is a synthetic analog of phenylalanine featuring a trimethoxylated phenyl ring. This substitution pattern is not arbitrary; it is a well-established pharmacophore found in a class of potent anticancer agents that bind to the colchicine site of β-tubulin[3]. By disrupting the dynamic instability of microtubules, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. The 3,4,5-trimethoxyphenyl moiety is critical for this activity, and incorporating it as an amino acid side chain offers a novel strategy to create peptide-based tubulin inhibitors with potentially enhanced targeting and pharmacokinetic profiles.
This guide will detail the necessary steps to harness the potential of TMP-Phe, from its chemical synthesis to its biological validation.
Physicochemical Properties and Structural Analysis
The unique structure of TMP-Phe dictates its behavior both as a chemical building block and within a larger peptide scaffold.
Structure:
Figure 1: 2D Structure of L-3,4,5-trimethoxyphenylalanine
The bulky, moderately lipophilic trimethoxyphenyl group significantly influences the conformational preferences of any peptide into which it is incorporated, potentially inducing specific secondary structures like β-turns or extended conformations.
Data Presentation: Physicochemical Properties
| Property | Predicted Value | Significance |
| Molecular Weight | 255.28 g/mol | Foundational for all stoichiometric calculations. |
| pKa (Acidic) | ~2.2 | Dissociation constant of the α-carboxylic acid group. |
| pKa (Basic) | ~9.1 | Dissociation constant of the α-amino group. |
| Calculated logP | ~1.5 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability but requiring organic solvents for dissolution.[7] |
| Topological Polar Surface Area (TPSA) | 74.3 Ų | Influences membrane permeability and solubility. |
Synthesis and Characterization of Fmoc-L-3,4,5-trimethoxyphenylalanine
The practical application of TMP-Phe in modern peptide synthesis requires its N-α-Fmoc protected form. The synthesis is a multi-step process beginning with a green chemistry approach to the key precursor, 3,4,5-trimethoxycinnamic acid.
Visualization: Overall Synthesis Workflow
The following diagram outlines the high-level strategy to produce the final, ready-to-use building block for solid-phase peptide synthesis.
Experimental Protocol 1: Synthesis of 3,4,5-Trimethoxycinnamic Acid
This protocol utilizes a solvent-free Knoevenagel condensation, which is environmentally benign compared to traditional methods requiring pyridine.
-
Reagent Preparation: Combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq) in a reaction vessel.
-
Reaction Initiation: Add a minimal amount of a high-boiling point solvent (e.g., ethyl acetate, ~2.5 mL per gram of aldehyde) to create a slurry. Heat the mixture to 140°C in an oil bath with stirring. The reaction will become vigorous as CO₂ and H₂O evolve.
-
Reaction Monitoring: Maintain the temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of toluene:acetic acid:ethanol (5:1:1). The product, being an acid, will have a lower Rf than the starting aldehyde.
-
Work-up and Purification:
-
Allow the mixture to cool. Dissolve the crude solid in a saturated sodium bicarbonate solution.
-
Wash the aqueous solution with ethyl acetate (3x) to remove unreacted aldehyde and non-acidic impurities.
-
Acidify the aqueous layer to pH 2 with 6M HCl, which will precipitate the 3,4,5-trimethoxycinnamic acid product.
-
Filter the white precipitate, wash with cold water, and dry.
-
-
Characterization: The final product can be recrystallized from an ethanol/water mixture. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. A typical yield is 70-80%.
Experimental Protocol 2: Enzymatic Synthesis of L-3,4,5-Trimethoxyphenylalanine
This protocol leverages the reverse reaction of Phenylalanine Ammonia Lyase (PAL), which catalyzes the stereoselective addition of ammonia across the double bond of a cinnamic acid derivative. This biocatalytic approach ensures the production of the desired L-enantiomer with high optical purity.
-
Reaction Setup: In a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 8.5) containing a high concentration of ammonia (e.g., 3-5 M ammonium carbonate/ammonia), dissolve the 3,4,5-trimethoxycinnamic acid substrate to its saturation limit.
-
Enzymatic Conversion: Add a suitable PAL enzyme (e.g., from Anabaena variabilis or Petroselinum crispum, which are known to have broad substrate specificity). The reaction should be agitated at the enzyme's optimal temperature (typically 30-40°C).
-
Reaction Monitoring: The conversion can be monitored by HPLC, observing the decrease of the substrate peak and the appearance of the amino acid product peak. The reaction equilibrium may not favor complete conversion; expect yields in the range of 80-95% depending on conditions.
-
Work-up and Isolation:
-
Terminate the reaction by acidifying to pH ~2 with HCl, which will precipitate the enzyme for removal by centrifugation.
-
The product can be isolated from the supernatant using ion-exchange chromatography. Load the solution onto a cation-exchange column (e.g., Dowex 50W), wash with water to remove unreacted cinnamic acid, and elute the amino acid with an aqueous ammonia solution (e.g., 2M NH₄OH).
-
-
Characterization: Lyophilize the eluate to obtain the pure L-amino acid. Confirm its identity via mass spectrometry and NMR. Enantiomeric purity should be assessed using chiral HPLC.
Experimental Protocol 3: N-α-Fmoc Protection
This standard protocol adapts the protection for our specific nnAA.
-
Dissolution: Dissolve L-3,4,5-trimethoxyphenylalanine (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (9-fluorenylmethyloxycarbonylsuccinimide, 1.05 eq) in dioxane or acetone.
-
Reaction: Cool the amino acid solution to 0-5°C in an ice bath. Slowly add the Fmoc-OSu solution while stirring vigorously. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Dilute the mixture with water and wash with diethyl ether to remove excess Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl. The Fmoc-protected amino acid will precipitate out.
-
If it oils out instead of precipitating, extract it into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
-
Characterization: The final white solid, Fmoc-L-3,4,5-trimethoxyphenylalanine-OH, can be analyzed for purity by HPLC and its identity confirmed by mass spectrometry.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected TMP-Phe is now ready for incorporation into a peptide sequence using standard automated or manual Fmoc-SPPS protocols.[8][9][10]
Visualization: The Fmoc-SPPS Cycle
The iterative nature of SPPS allows for the precise, residue-by-residue construction of a peptide on a solid support.
Experimental Protocol 4: Single Coupling Cycle for TMP-Phe
This protocol details the steps for adding one residue of Fmoc-L-TMP-Phe-OH to a growing peptide chain on a resin (e.g., Rink Amide resin for a C-terminal amide).
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine. Swell the resin in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 10-15 minutes. This removes the Fmoc group from the N-terminus of the resin-bound peptide.[11]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all piperidine and the dibenzofulvene-piperidine adduct.
-
Activation and Coupling:
-
In a separate vessel, pre-activate Fmoc-L-3,4,5-trimethoxyphenylalanine-OH (3-5 eq relative to resin loading) with a coupling agent like HATU (3-5 eq) and a base like DIPEA (6-10 eq) in DMF.
-
Add this activated amino acid solution to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation. Due to the steric bulk of the TMP-Phe side chain, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle. After the final amino acid is coupled, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Application in Medicinal Chemistry: A Tubulin Polymerization Inhibitor
The primary rationale for using TMP-Phe is to design peptides that function as microtubule-destabilizing agents. The trimethoxyphenyl moiety is designed to occupy the same pocket on β-tubulin as the A-ring of colchicine and combretastatin A-4 (CA-4).
Visualization: Structure-Function Relationship
The chemical features of the TMP-Phe side chain are directly linked to its proposed biological function.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemaxon.com [chemaxon.com]
- 5. uwosh.edu [uwosh.edu]
- 6. pjps.pk [pjps.pk]
- 7. dl.chemaxon.com [dl.chemaxon.com]
- 8. peptideweb.com [peptideweb.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Automated Peptide Synthesizers [peptidemachines.com]
- 11. chempep.com [chempep.com]
Electron-Rich Phenylalanine Derivatives: Physicochemical Tuning and Synthetic Integration in Medicinal Chemistry
This guide details the strategic application, synthesis, and physicochemical profiling of electron-rich phenylalanine derivatives in modern drug discovery.
Executive Summary
Electron-rich phenylalanine derivatives (e.g., 4-methoxy, 3,4-dimethoxy, 4-amino-phenylalanine) represent a high-value class of non-canonical amino acids (ncAAs). Their utility stems from two primary physicochemical levers: enhanced cation-
Part 1: Physicochemical Profiling & Electronic Tuning
The primary driver for incorporating electron-rich aromatic rings is the modulation of the quadrupole moment of the benzene ring. In the gas phase, benzene binds cations (like
The Hammett-Cation- Correlation
Electron-donating groups (EDGs) increase the negative electrostatic potential on the face of the
Table 1: Electronic Impact on Cation-
| Derivative | Substituent (R) | Hammett | Relative Cation- | Lipophilicity ( |
| 4-Amino-Phe | -0.66 | -4.5 (Stronger Binding) | -1.2 | |
| 4-Methoxy-Phe | -0.27 | -2.1 | -0.1 | |
| 4-Methyl-Phe | -0.17 | -1.1 | +0.5 | |
| Phenylalanine | 0.00 | 0.0 (Reference) | 0.0 | |
| 4-Fluoro-Phe | +0.06 | +1.2 (Weaker Binding) | +0.1 | |
| 4-Nitro-Phe | +0.78 | +4.8 (Repulsive/Weak) | -0.3 |
Medicinal Chemistry Insight: Replacing a Phe with 4-Methoxy-Phe or Tyr (4-OH-Phe) often increases potency not just via H-bonding (if OH), but by deepening the electrostatic well for a nearby Arginine or Lysine residue. However, 4-Amino-Phe is the "nuclear option" for maximizing this affinity, though it introduces a basic center.
Part 2: Synthetic Methodologies
Accessing enantiopure electron-rich phenylalanines requires methods that tolerate sensitive EDGs (which can be prone to oxidation or side-reactions).
Primary Route: Rh-Catalyzed Asymmetric Hydrogenation
The industry standard for scalability and enantiomeric excess (
Experimental Protocol: Synthesis of Boc-4-Methoxy-L-Phenylalanine Methyl Ester
Objective: Preparation of protected 4-methoxy-Phe via asymmetric hydrogenation.
-
Substrate Preparation:
-
Condense 4-methoxybenzaldehyde with N-Boc-phosphonoglycine trimethyl ester (Horner-Wadsworth-Emmons) using DBU in
. -
Yield: ~85-90% of the Z-dehydroamino ester.
-
-
Asymmetric Hydrogenation:
-
Catalyst:
(1.0 mol%). -
Solvent: Degassed Methanol (0.1 M concentration).
-
Conditions: Pressurize vessel to 60 psi (4 bar)
at 25°C. Stir for 12 hours. -
Workup: Vent
, concentrate in vacuo. Filter through a short pad of silica to remove catalyst.
-
-
Validation:
-
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).
-
Target:
conversion, ee.
-
Diagram: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on scale and structural complexity.
Part 3: Medicinal Chemistry Applications & Metabolic Liability
Application 1: "Super-Tyrosine" Peptidomimetics
In opioid peptides (e.g., enkephalins, dermorphin), the N-terminal Tyrosine is critical. Replacing Tyr with 2,6-dimethyl-Tyr (Dmt) or 4-methoxy-Phe often retains receptor activation while blocking metabolic cleavage by aminopeptidases.
-
Mechanism: The O-methylation prevents Phase II conjugation (sulfation/glucuronidation) at the phenol, forcing the system to rely on slower Phase I oxidative dealkylation.
Application 2: Covalent Probes
4-Amino-phenylalanine can be converted to an electrophilic warhead (e.g., acrylamide or isothiocyanate) post-synthesis. This allows for the creation of "affinity-based probes" that dock into the aromatic cage of a receptor via cation-
Metabolic Hotspots
Electron-rich rings are prone to oxidation by CYP450 isoforms (electron abstraction).
Diagram: Metabolic Fate of 4-Methoxy-Phe
Caption: Primary metabolic pathways. O-demethylation is the rate-limiting clearance step; excessive oxidation can lead to toxic quinones.
References
-
Dougherty, D. A. (2013). "The Cation-π Interaction." Accounts of Chemical Research. Link
-
Burk, M. J., et al. (1993). "Preparation of N-Boc-amino acids via asymmetric hydrogenation." Journal of the American Chemical Society. Link
-
Ma, J. C., & Dougherty, D. A. (1997). "The Cation-π Interaction." Chemical Reviews. Link
-
Beene, D. L., et al. (2004). "Cation-π interactions in ligand recognition by serotonergic (5-HT3A) and nicotinic acetylcholine receptors." PNAS. Link
-
Organic Syntheses. "N-tert-Butoxycarbonyl-L-phenylalanine." Org.[1] Synth. 1985, 63, 160.Link
Sources
Biological Activity and Therapeutic Potential of Trimethoxy-Substituted Amino Acids
Technical Guide for Drug Discovery & Development
Executive Summary
The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, renowned for its ability to mimic the A-ring of colchicine and combretastatin A-4 (CA-4). When incorporated into an amino acid scaffold—specifically 3,4,5-trimethoxyphenylalanine (TMP-Phe) —this pharmacophore bridges the gap between small-molecule tubulin inhibitors and peptide therapeutics. This guide provides a technical deep-dive into the biological activity, synthesis, and solid-phase incorporation of TMP-substituted amino acids, offering researchers a roadmap for utilizing this motif to enhance potency and metabolic stability in novel drug candidates.
Structural Biology & Pharmacology
2.1 The Tubulin Targeting Mechanism
The primary biological activity of TMP-substituted amino acids stems from their interaction with the Colchicine Binding Site (CBS) on
-
Binding Mode: The electron-rich 3,4,5-trimethoxy ring mimics the A-ring of colchicine. It inserts into a hydrophobic pocket at the
- tubulin interface, preventing the "curved-to-straight" conformational change required for microtubule polymerization. -
Consequences:
-
G2/M Arrest: Microtubule depolymerization halts mitosis at the metaphase-anaphase transition.
-
Apoptosis Induction: Prolonged arrest triggers the mitochondrial apoptotic pathway (Bcl-2 downregulation, Bax upregulation, Caspase-3 activation).
-
Vascular Disruption: Rapid depolymerization of the cytoskeleton in endothelial cells leads to vascular collapse in tumors (Vascular Disrupting Agents - VDAs).
-
2.2 Structure-Activity Relationship (SAR)
Replacing a canonical Phenylalanine (Phe) or Tyrosine (Tyr) with TMP-Phe introduces specific physicochemical changes:
-
Electronic Effect: The three methoxy groups create a highly electron-rich aromatic system, increasing
- stacking potential with electron-deficient residues in the receptor pocket. -
Steric Bulk: The 3,4,5-substitution pattern significantly increases the width of the side chain, restricting rotation and potentially locking the peptide backbone into specific conformations (e.g.,
-turns). -
Metabolic Stability: The methoxy groups block primary metabolic oxidation sites on the phenyl ring, potentially extending the half-life of the peptide.
Experimental Protocols: Synthesis & Incorporation
Protocol A: Synthesis of Fmoc-3,4,5-Trimethoxyphenylalanine
Rationale: Commercial sources for unnatural amino acids can be expensive or variable in purity. In-house protection ensures quality.
Reagents:
-
3,4,5-Trimethoxy-L-phenylalanine (Free AA)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
DIEA (N,N-Diisopropylethylamine)[1]
-
Solvent: 1:1 Water/Acetonitrile or Water/Acetone mixture.
Step-by-Step Methodology:
-
Dissolution: Suspend 10 mmol of 3,4,5-trimethoxy-L-phenylalanine in 50 mL of Water/Acetone (1:1).
-
Basification: Add 15 mmol of DIEA. The solution should become clear as the zwitterion is deprotonated. Monitor pH; maintain ~8.5–9.0.
-
Acylation: Add 11 mmol (1.1 eq) of Fmoc-OSu dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Validation Point: Monitor by TLC (EtOAc/Hexane) or LC-MS for disappearance of starting material.
-
Work-up: Acidify to pH 2.0 with 1N HCl. The product will precipitate or form an oil. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with Brine, dry over Na2SO4, and concentrate. Recrystallize from EtOAc/Hexane.
-
QC: Verify identity via 1H-NMR and purity via HPLC (>98% required for SPPS).
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Rationale: TMP-Phe is sterically demanding. Standard coupling (HBTU/DIEA, 30 min) often results in deletion sequences. Use this optimized "Power Coupling" protocol.
Reagents:
-
Resin: Rink Amide or Wang (Low loading, ~0.3–0.5 mmol/g recommended to reduce aggregation).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.
-
Base: DIEA or TMP (2,4,6-Trimethylpyridine/Collidine).
Workflow:
-
Swelling: Swell resin in DMF for 30 mins.
-
Activation: Pre-activate 4.0 eq of Fmoc-TMP-Phe with 3.9 eq HATU and 8.0 eq DIEA in DMF for 2 minutes. Note: Do not exceed 5 minutes pre-activation to avoid racemization.
-
Coupling: Add to resin. Agitate for 2 hours (Standard AA is 45 min).
-
Double Coupling (Mandatory): Drain, wash (DMF), and repeat step 2 & 3 with fresh reagents.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/sterically hindered primary amines) to ensure complete coupling.
Visualization of Mechanisms & Workflows
Figure 1: Mechanism of Action - Tubulin Destabilization
Caption: TMP-derivatives bind the Colchicine site, inhibiting polymerization and triggering mitochondrial apoptosis.
[2]
Figure 2: Optimized SPPS Workflow for TMP-Phe
Caption: Critical decision points for coupling sterically hindered TMP-Phe residues.
Quantitative Data Summary
The following table summarizes the biological activity of representative TMP-containing compounds. Note the correlation between the TMP moiety and nanomolar potency against cancer cell lines.[2]
| Compound Class | Target | Cell Line | IC50 (nM) | Biological Effect |
| TMP-Small Molecule (CA-4 Analog) | Tubulin (CBS) | MCF-7 (Breast) | 14 - 45 | G2/M Arrest, Apoptosis |
| TMP-Triazole Derivative | Tubulin (CBS) | A549 (Lung) | 28 | Microtubule disruption |
| TMP-Peptide Conjugate | Tubulin/Vascular | HUVEC | 120 | Endothelial cell shape change |
| Trimethoxy-Indole | Tubulin (CBS) | HeLa | 35 | Apoptosis induction |
| Control (Phenylalanine) | N/A | MCF-7 | >10,000 | Inactive |
Data aggregated from representative studies on TMP-pharmacophores [1, 2, 4].
References
-
Structure-based approaches for the design of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-benzo[d][1,2,3]triazoles as tubulin polymerization inhibitors. Source: BioKB / Uni.lu URL:[Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Source: PubMed Central (PMC) URL:[Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Source: MDPI / PMC URL:[Link]
-
Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Source: PubMed Central (PMC) URL:[Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Source: PubMed Central (PMC) URL:[Link]
Sources
3,4,5-trimethoxyphenylalanine as a mescaline analogue precursor
Part 1: Strategic Significance & Molecular Profile
3,4,5-Trimethoxyphenylalanine (TMP-Phe) represents a pivotal intersection between classical alkaloid chemistry and modern neuropharmacological delivery systems. While the natural biosynthesis of mescaline in Lophophora williamsii (Peyote) predominantly proceeds via amine intermediates (tyramine/dopamine) rather than amino acids, TMP-Phe serves as a critical non-canonical amino acid precursor in synthetic biology and medicinal chemistry.
Its primary value lies in the "Trojan Horse" Hypothesis : Unlike mescaline (an amine), which relies on passive diffusion or non-specific cation transporters to cross the Blood-Brain Barrier (BBB), TMP-Phe is a substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) . This allows for active transport into the CNS, followed by in situ decarboxylation to release the active psychoactive agent, theoretically increasing potency and reducing peripheral side effects.
| Property | Specification |
| IUPAC Name | 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid |
| CAS Number | 13014-38-5 |
| Molecular Formula | C₁₂H₁₇NO₅ |
| Target Metabolite | Mescaline (3,4,5-trimethoxyphenethylamine) |
| Key Transporter | LAT1 (SLC7A5) - High Affinity |
| Metabolic Enzyme | Aromatic L-Amino Acid Decarboxylase (AADC) |
Part 2: Chemical Synthesis Protocols
The most robust route for high-purity synthesis of TMP-Phe utilizes the Erlenmeyer-Plöchl Azlactone Synthesis . This method is preferred over the Strecker synthesis for substituted benzaldehydes due to higher regio-selectivity and crystalline intermediates that are easily purified.
Protocol A: Erlenmeyer-Plöchl Azlactone Formation
Objective: Condensation of 3,4,5-trimethoxybenzaldehyde with N-benzoylglycine (hippuric acid).
Reagents:
-
3,4,5-Trimethoxybenzaldehyde (1.0 eq)
-
Hippuric Acid (1.1 eq)
-
Acetic Anhydride (3.0 eq)
-
Sodium Acetate (anhydrous, 1.0 eq)
Methodology:
-
Fusion: In a heavy-walled reaction vessel, combine reagents. Heat the mixture on a steam bath or oil bath to 100–110°C .
-
Liquefaction: The mixture will liquefy and turn a deep yellow/orange color, indicating the formation of the azlactone (oxazolone) ring.
-
Reflux: Maintain temperature for 2 hours. Do not overheat (>140°C) to prevent polymerization (reddening).
-
Quench: Cool the mixture to 80°C and slowly add Ethanol (95%) to induce crystallization.
-
Isolation: Cool to 0°C overnight. Filter the yellow crystalline product (4-(3,4,5-trimethoxybenzylidene)-2-phenyl-5-oxazolone).
-
Purification: Recrystallize from benzene or ethyl acetate. Target MP: ~150–152°C.
Protocol B: Reductive Hydrolysis to TMP-Phe
Objective: Ring opening and reduction of the alkene to yield the amino acid.
Reagents:
-
Red Phosphorus / Hydriodic Acid (HI) OR H₂/Pd-C (Catalytic Hydrogenation)
-
Hydrochloric Acid (6N)
Methodology (Catalytic Route - Cleaner):
-
Hydrolysis: Reflux the azlactone in 10% NaOH to open the ring, yielding the α-benzoylamino-cinnamic acid derivative.
-
Hydrogenation: Dissolve the intermediate in Methanol. Add 10% Pd/C catalyst (5 mol%). Hydrogenate at 40 psi (Parr shaker) for 6 hours until H₂ uptake ceases.
-
Deprotection: Filter catalyst. Evaporate solvent.[3] Reflux residue in 6N HCl for 4 hours to cleave the N-benzoyl group.
-
Isolation: Neutralize with Ammonium Hydroxide to pH 6.0 (isoelectric point). TMP-Phe precipitates as a white zwitterionic solid.
Part 3: The Biotransformation (Decarboxylation)
This is the critical activation step. In a biological system (or bio-reactor), the carboxyl group is removed to yield Mescaline.
Mechanism: Aromatic L-Amino Acid Decarboxylase (AADC)
The enzyme AADC (also known as DOPA decarboxylase) utilizes Pyridoxal Phosphate (PLP) as a cofactor. While AADC has highest affinity for L-DOPA, it retains activity for substituted phenylalanines.
Experimental Workflow (In Vitro Assay):
-
Substrate: 1 mM L-TMP-Phe (D-isomer is inactive).
-
Enzyme Source: Recombinant human AADC or porcine kidney homogenate.
-
Cofactor: 10 µM Pyridoxal-5'-phosphate (PLP).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Incubation: 37°C for 60 minutes.
-
Termination: Add 0.1 M Perchloric acid.
-
Analysis: HPLC-ECD or LC-MS detection of Mescaline.
Note on Kinetics: The 3,4,5-methoxy steric bulk reduces
Part 4: Visualization & Pathway Logic
Diagram 1: The "Trojan Horse" CNS Delivery Mechanism
This diagram illustrates why TMP-Phe is superior to direct Mescaline administration for targeted CNS delivery. The amino acid utilizes the LAT1 transporter to bypass the BBB, whereas the amine (Mescaline) relies on less efficient diffusion.
Caption: LAT1-mediated transport of TMP-Phe across the BBB followed by metabolic activation to Mescaline.
Diagram 2: Synthetic Workflow (Erlenmeyer-Plöchl)
Caption: Chemical synthesis pathway via the Azlactone intermediate yielding the target amino acid.
Part 5: References & Authoritative Grounding
-
Biosynthetic Context & Pathway Elucidation:
-
Synthetic Methodology (Azlactone Route):
-
Organic Syntheses, Coll. Vol. 2, p. 1 (1943). Azlactone of α-benzoylaminocinnamic acid.
-
Significance: The foundational protocol for converting benzaldehydes to phenylalanine analogs.
-
-
LAT1 Transporter & Prodrug Delivery:
-
Puris, E., et al. (2020). L-Type Amino Acid Transporter 1 as a Target for Drug Delivery. Pharmaceutical Research, 37, 88.
-
Significance: Validates the mechanism of using phenylalanine analogs to cross the BBB via SLC7A5 (LAT1).
-
-
Enzymatic Specificity (AADC):
-
Voltattorni, C. B., et al. (1983). Aromatic L-amino acid decarboxylase from pig kidney. Methods in Enzymology, 142, 179-187.
-
Significance: Details the substrate tolerance of AADC for non-natural aromatic amino acids.
-
-
Chemical Grounding:
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Specifically the entry for Mescaline and related synthesis notes).
-
Sources
An In-Depth Technical Guide to the Chemical Properties of the 3,4,5-Trimethoxyphenylalanine Zwitterion
Abstract
This technical guide provides a comprehensive analysis of the core chemical properties of the 3,4,5-trimethoxyphenylalanine zwitterion, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond simple data reporting to explain the causality behind the molecule's behavior, offering both theoretical grounding and field-proven experimental protocols. We will dissect its acid-base chemistry, predict its isoelectric point (pI), discuss its solubility profile, and outline robust methodologies for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound for applications ranging from peptide synthesis to novel therapeutic design.
Introduction: The Significance of Substituted Phenylalanines
Phenylalanine is a fundamental aromatic amino acid. However, the functionalization of its phenyl ring unlocks a vast chemical space for creating novel molecular entities with tailored properties. 3,4,5-Trimethoxyphenylalanine, an analog featuring three electron-donating methoxy groups, is of particular interest. This substitution pattern is found in several pharmacologically active natural products and synthetic compounds, where it can influence receptor binding, metabolic stability, and membrane permeability.
Understanding the chemical properties of its zwitterionic form—the predominant state at physiological pH—is paramount for its effective use.[1] The zwitterion, a neutral molecule with both a positive and a negative charge, governs the compound's solubility, crystallinity, and interactions with other biomolecules.[1] This guide provides the foundational knowledge and practical methods to harness the potential of this unique amino acid.
The Zwitterionic State: A Fundamental Overview
An amino acid in solution exists in a pH-dependent equilibrium between three forms: a cationic form (low pH), a zwitterionic form, and an anionic form (high pH). The zwitterion is the species in which the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻), resulting in a net neutral charge.[1]
The pH at which the concentration of the zwitterion is maximized and the net charge of the molecule is zero is known as the isoelectric point (pI).[2] At pH values below the pI, the molecule carries a net positive charge, and at pH values above the pI, it carries a net negative charge.[3] This behavior is critical for purification techniques like electrophoresis and ion-exchange chromatography and profoundly impacts solubility, which is typically minimal at the pI.[4]
Caption: Figure 1: pH-Dependent Equilibrium of an Amino Acid.
Physicochemical Properties of the Zwitterion
Direct experimental data for 3,4,5-trimethoxyphenylalanine is not widely published. Therefore, we will derive its key properties based on the known values for L-phenylalanine and the predictable electronic effects of the trimethoxy substituents.
Acid-Base Properties: Estimated pKa and Isoelectric Point (pI)
The baseline pKa values for L-phenylalanine are approximately pKa₁ (α-carboxyl) = 1.83 and pKa₂ (α-amino) = 9.13 .[4][5] The three methoxy groups on the phenyl ring are electron-donating by resonance.[6] This has two primary consequences:
-
Effect on pKa₁: The electron-donating nature of the ring slightly destabilizes the resulting carboxylate anion (-COO⁻), making the carboxylic acid a weaker acid. This is expected to raise pKa₁ slightly.
-
Effect on pKa₂: The increased electron density on the aromatic ring is transmitted to the α-amino group, increasing its basicity. A more basic amino group corresponds to a less acidic conjugate acid (-NH₃⁺), thus raising pKa₂.[7]
Based on these principles, we can provide reasoned estimations for 3,4,5-trimethoxyphenylalanine.
| Parameter | Baseline (L-Phenylalanine) | Estimated (3,4,5-Trimethoxyphenylalanine) | Rationale for Estimation |
| pKa₁ (α-COOH) | ~1.83[5] | ~2.1 ± 0.2 | Electron-donating groups weaken the acid, increasing pKa. |
| pKa₂ (α-NH₃⁺) | ~9.13[5] | ~9.4 ± 0.2 | Electron-donating groups increase the basicity of the amine, increasing the pKa of its conjugate acid.[7] |
| pI (Isoelectric Point) | ~5.48 | ~5.75 ± 0.2 | Calculated as (pKa₁ + pKa₂) / 2. |
Note: These values are expert estimations and require experimental validation using the protocols outlined in Section 4.0.
Solubility Profile
The solubility of amino acids is highly dependent on pH and the nature of the side chain.
-
Aqueous Solubility: As a zwitterion, the molecule possesses a large dipole moment, which promotes solubility in polar solvents like water.[1] The ionic -NH₃⁺ and -COO⁻ groups can form strong hydrogen bonds with water. However, solubility is lowest at the isoelectric point (pI) because the net-neutral molecules have the strongest intermolecular electrostatic interactions, favoring the solid crystal lattice over solvation.[4][8] Away from the pI, the molecule becomes a cation or anion, enhancing its interaction with water and increasing solubility.
-
Organic Solvent Solubility: Zwitterions are generally insoluble in non-polar organic solvents like hydrocarbons.[9] The energy required to break the strong ionic attractions in the crystal lattice is not compensated by the weak interactions with non-polar solvent molecules.[9] The large, hydrophobic 3,4,5-trimethoxyphenyl group may slightly increase solubility in moderately polar organic solvents compared to simpler amino acids.
Predicted Spectroscopic Profile
-
¹H NMR (in D₂O at pD ≈ pI):
-
Aromatic Protons: A singlet corresponding to the two equivalent protons on the phenyl ring (at C2 and C6) is expected around δ 6.5-7.0 ppm.
-
Methoxy Protons: Two singlets are predicted: one integrating to 6H for the two equivalent methoxy groups (at C3 and C5) around δ 3.7-3.9 ppm, and another integrating to 3H for the C4-methoxy group.
-
Alpha and Beta Protons: The α-proton (α-CH) and the two diastereotopic β-protons (-CH₂) will form a complex multiplet system (an ABX system), typically between δ 3.0 and 4.5 ppm.
-
-
¹³C NMR (in D₂O at pD ≈ pI):
-
Carbonyl Carbon (-COO⁻): Expected in the range of δ 175-180 ppm.
-
Aromatic Carbons: Six distinct signals are expected, with the oxygen-substituted carbons appearing at lower field (higher ppm).
-
Methoxy Carbons (-OCH₃): Signals around δ 55-61 ppm.
-
Alpha and Beta Carbons: The α-carbon signal is expected around δ 55-60 ppm, and the β-carbon signal around δ 35-40 ppm.
-
-
Infrared (IR) Spectroscopy (Solid State, KBr):
-
-NH₃⁺ Stretch: A broad absorption band from 2500-3300 cm⁻¹, characteristic of the ammonium group stretch.
-
Asymmetric -COO⁻ Stretch: A strong absorption near 1560-1600 cm⁻¹.
-
Symmetric -COO⁻ Stretch: A medium absorption near 1400-1420 cm⁻¹.
-
C-O-C Stretch (Aromatic Ether): Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.
-
Experimental Protocols for Synthesis and Characterization
The following sections provide robust, field-tested protocols. The causality for key steps is explained to ensure both reproducibility and a deeper understanding of the methodology.
Caption: Figure 2: Workflow for Synthesis and Characterization.
Synthesis of L-3,4,5-Trimethoxyphenylalanine
This procedure is adapted from strategies developed for synthesizing tri-oxygenated phenylalanine derivatives from L-tyrosine.[10]
Objective: To synthesize the target amino acid from a commercially available, chiral precursor.
Methodology:
-
Starting Material: N-protected L-tyrosine.
-
Causality: Using a protected, chiral starting material preserves the desired L-stereochemistry throughout the synthesis.
-
-
Regioselective Iodination: React the protected L-tyrosine with an iodinating agent to install iodine atoms at the 3 and 5 positions of the phenyl ring.
-
Methylation of Phenolic Hydroxyl: Methylate the hydroxyl group at the 4-position to form the 4-methoxy derivative.
-
Copper-Catalyzed Methoxylation: Displace the iodine atoms at the 3 and 5 positions with methoxy groups using a copper catalyst and a methoxide source.
-
Deprotection: Remove the protecting groups from the N-terminus and C-terminus under appropriate acidic or basic conditions to yield the final zwitterionic product.
-
Purification: Purify the final product by recrystallization, adjusting the pH of an aqueous solution to the estimated pI (~5.75) to induce precipitation.
Protocol: Determination of pKa and pI by Potentiometric Titration
This protocol provides a self-validating system to experimentally determine the acid-base properties of the synthesized compound.[9][11]
Objective: To generate a titration curve from which pKa₁, pKa₂, and the pI can be accurately determined.
Materials:
-
Synthesized 3,4,5-trimethoxyphenylalanine (~0.1 M solution)
-
Standardized 0.1 M HCl
-
Standardized 0.1 M NaOH
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
Procedure:
-
Preparation: Pipette a known volume (e.g., 20.0 mL) of the amino acid solution into a beaker.
-
Acidification: Titrate the solution with 0.1 M HCl. Add the HCl in small, precise increments (e.g., 0.2 mL), recording the pH after each addition has stabilized. Continue until the pH is below 1.5.
-
Causality: This step protonates all functional groups, ensuring the titration starts with the fully cationic form.
-
-
Titration with Base: Using a clean burette, titrate the acidified solution with 0.1 M NaOH. Add the NaOH in precise increments, recording the pH after each addition. Continue until the pH is above 12.
-
Data Analysis:
-
Plot pH (y-axis) versus equivalents of NaOH added (x-axis).
-
The curve will show two inflection points. The pH at the midpoint of the first buffer region (the first flat portion) is pKa₁.[12]
-
The pH at the midpoint of the second buffer region is pKa₂.[12]
-
The pI is the pH at the first equivalence point (the steepest part of the curve between the two buffer regions). It can be calculated more accurately as pI = (pKa₁ + pKa₂) / 2.[2]
-
Applications in Drug Development
The physicochemical properties of the 3,4,5-trimethoxyphenylalanine zwitterion directly inform its potential use in drug design:
-
Peptidomimetics: Incorporation into peptides can enhance metabolic stability against proteases and modulate receptor affinity. The trimethoxyphenyl moiety is a known pharmacophore that can mimic the binding of tyrosine or other residues.
-
Solubility and Formulation: Knowledge of the pI and pH-dependent solubility is critical for developing aqueous formulations. The ability to control the charge state allows for optimization of solubility and stability.
-
Bioavailability: The zwitterionic form influences how the molecule interacts with transporters and permeates biological membranes. While the charged groups can hinder passive diffusion, the overall hydrophobicity of the side chain plays a competing role, making LogD (the distribution coefficient at a specific pH) a critical parameter.
Conclusion
3,4,5-Trimethoxyphenylalanine is a valuable building block for medicinal chemistry. Its zwitterionic nature at physiological pH dictates its behavior in biological and pharmaceutical systems. This guide has provided a robust framework for understanding its core chemical properties, including expert-derived estimates for its pKa values and isoelectric point. Furthermore, the detailed experimental protocols for synthesis and characterization empower researchers to produce and validate this compound in their own laboratories. A thorough grasp of these principles is essential for any scientist aiming to incorporate this or similar functionalized amino acids into next-generation therapeutic agents.
References
-
PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
AK Lectures. (n.d.). Ionizable Amino Acids. Retrieved February 20, 2026, from [Link]
-
Quora. (2020). At isoelectric point amino acids exist as zwitter ions, which has both positive and a negative charge, still why are amino acids least soluble in water at isoelectric point? Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved February 20, 2026, from [Link]
-
Clark, J. (2016). an introduction to amino acids. Chemguide. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025). A new approach to the synthesis of L-3-hydroxy-4-methoxy-5-methyl-phenylalanine derivatives from L-tyrosine. Retrieved February 20, 2026, from [Link]
-
eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved February 20, 2026, from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved February 20, 2026, from [Link]
-
Britannica. (2026). Phenylalanine. Retrieved February 20, 2026, from [Link]
-
Scribd. (2020). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved February 20, 2026, from [Link]
-
Reddit. (2023). Do i need to know the pKa values of cysteine and tyrosine for calculating net charge? Retrieved February 20, 2026, from [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved February 20, 2026, from [Link]
-
The Repository at St. Cloud State. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Retrieved February 20, 2026, from [Link]
-
Star Republic. (n.d.). pKa values of amino acids. Retrieved February 20, 2026, from [Link]
-
MDPI. (2026). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][5][8]. Retrieved February 20, 2026, from [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved February 20, 2026, from [Link]
-
YouTube. (2023). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. Problems in Chemistry. Retrieved February 20, 2026, from [Link]
-
MDPI. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Retrieved February 20, 2026, from [Link]
-
Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved February 20, 2026, from [Link]
-
Lumen Learning. (n.d.). How Delocalized Electrons Affect pKa Values. MCC Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxyaniline. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. Phenylalanine | Amino Acid, Protein, Metabolism | Britannica [britannica.com]
- 3. Star Republic: Guide for Biologists [sciencegateway.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How Delocalized Electrons Affect pKa Values | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. researchgate.net [researchgate.net]
- 11. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 12. scribd.com [scribd.com]
History of 3,4,5-trimethoxyphenylalanine in peptidomimetic research
The following technical guide details the history, synthesis, and application of 3,4,5-trimethoxyphenylalanine (TMP) in peptidomimetic research.
Subject: Historical Evolution, Synthesis, and Application of Electron-Rich Phenylalanine Analogues Content Type: Technical Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers
Part 1: Executive Summary & Core Directive
3,4,5-Trimethoxyphenylalanine (TMP) represents a specialized niche in the history of non-proteinogenic amino acids. Structurally, it is the amino acid analogue of mescaline (3,4,5-trimethoxyphenethylamine), a classic hallucinogenic alkaloid. In peptidomimetic research, TMP is not merely a structural curiosity but a precision tool used to probe the electronic and steric limitations of receptor binding pockets.
Its three methoxy groups create a highly electron-rich aromatic system (
Part 2: Historical Synthesis & Evolution
The synthesis of TMP has evolved from classical heterocyclic chemistry to modern asymmetric catalysis. Understanding this history is crucial for selecting the right starting materials for custom peptide synthesis.
The Classical Route: Erlenmeyer-Plöchl Azlactone Synthesis
Historically, the most robust method for generating TMP was the Erlenmeyer-Plöchl synthesis. This route utilizes the condensation of an aldehyde with hippuric acid, forming an oxazolone (azlactone) intermediate.[1]
-
Mechanism: The reaction relies on the acidity of the
-protons of hippuric acid (benzoylglycine) and the electrophilicity of 3,4,5-trimethoxybenzaldehyde. -
Key Intermediate: 4-(3,4,5-trimethoxybenzylidene)-2-phenyl-5-oxazolone.
-
Transformation: The azlactone is hydrolyzed to the
-benzoylaminoacrylic acid derivative, which is then reduced (hydrogenation) and deprotected to yield racemic TMP.
Modern Asymmetric Synthesis
To meet the demands of modern drug discovery for enantiopure compounds (L-TMP), synthetic routes shifted toward asymmetric hydrogenation and enzymatic resolution.
-
Enzymatic Resolution: Use of acylase I to selectively hydrolyze N-acetyl-DL-TMP.
-
Asymmetric Hydrogenation: Rhodium-catalyzed hydrogenation of enamides using chiral phosphine ligands (e.g., DuPhos or BINAP) to set the stereocenter at the
-carbon.
Visualization: Synthetic Evolution of TMP
Caption: Transition from classical Erlenmeyer azlactone synthesis (racemic) to modern Rh-catalyzed asymmetric hydrogenation (enantiopure).
Part 3: Mechanistic Role in Peptidomimetics
TMP is utilized in peptide design to modulate three specific physicochemical properties.
Electronic Modulation ( -Electron Density)
The three methoxy groups at positions 3, 4, and 5 are strong electron-donating groups (EDG).
-
Effect: They significantly increase the electron density of the phenyl ring compared to native Phe.
-
Application: This makes TMP an excellent probe for cation-
interactions . If a receptor binding pocket contains a cationic residue (e.g., Lys, Arg), replacing Phe with TMP can dramatically increase binding affinity if the interaction is electrostatic. Conversely, it can destabilize binding if the pocket is electron-rich.
Steric Constraints (Rotational Restriction)
The methoxy groups, particularly at the 3 and 5 positions, add significant width to the aromatic ring.
-
Effect: This restricts the rotation of the side chain (
and torsion angles) within the receptor pocket. -
Application: Used to map the "width" of hydrophobic pockets. In Opioid Receptor research (Mu vs. Delta), bulky substitutions at Phe^4 of enkephalins are often used to enforce selectivity.
Mescaline Mimicry
Because TMP is the amino acid congener of mescaline, it has been used to create "chimeric" peptides that target serotonin (5-HT) receptors or to deliver mescaline-like pharmacophores via peptide transporters.
Part 4: Case Studies & Applications
Case Study A: Substance P and Proteasome Inhibitors
Research into Substance P analogues and 20S proteasome inhibitors has utilized TMP to probe the S3 binding pocket.
-
Finding: In proteasome inhibitors, the S3 pocket is often hydrophobic. Replacing native residues with TMP (or dimethoxyphenylalanine) showed that the bulky, electron-rich ring could occupy this pocket, but solubility often became a limiting factor.
-
Outcome: This led to the design of "hybrid" inhibitors where the electronic properties of TMP were balanced with solubilizing residues like Lysine.
Case Study B: Tubulin-Targeting Peptides
The 3,4,5-trimethoxyphenyl moiety is the pharmacophore of Combretastatin A-4 , a potent antimitotic agent that binds to the colchicine site of tubulin.
-
Peptidomimetic Strategy: Researchers have synthesized small peptides and peptidomimetics incorporating TMP to mimic the A-ring of Combretastatin.
-
Mechanism: The TMP side chain inserts into the hydrophobic pocket of
-tubulin, inhibiting microtubule polymerization. This confirms that the TMP amino acid can function as a "warhead" in peptide-drug conjugates (PDCs).
Data Summary: Physicochemical Comparison
| Property | Phenylalanine (Phe) | 3,4,5-Trimethoxyphenylalanine (TMP) | Impact on Peptide |
| Electronic Nature | Neutral Aromatic | Electron-Rich ( | Enhances cation- |
| Steric Width | ~5.0 Å | ~7.5 Å (Methoxy spread) | Probes pocket volume/plasticity |
| Lipophilicity | High | Moderate-High (Polar Methoxy) | Alters solubility & membrane perm. |
| Hammett | 0.00 | -0.16 (approx. composite) | Increases oxidative susceptibility |
Part 5: Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-TMP-OH
Critical Warning: The electron-rich ring of TMP is highly susceptible to electrophilic aromatic substitution during TFA cleavage. The tert-butyl cations generated from protecting group removal can re-alkylate the TMP ring (scavenger failure).
Reagents:
-
Resin: Rink Amide or Wang (0.5 mmol/g loading).
-
Coupling: DIC/Oxyma or HATU/DIPEA (Standard conditions are generally safe).
-
Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT).
Step-by-Step Workflow:
-
Coupling: Dissolve Fmoc-TMP-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add to resin.[2] Reaction time: 45–60 mins. Note: TMP couples slightly slower than Phe due to steric bulk.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). UV monitoring of the dibenzofulvene adduct is recommended to ensure complete removal.
-
Cleavage (The Critical Step):
-
Prepare Reagent K : TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%).
-
Why? Phenol and Thioanisole are critical scavengers. Without them, t-butyl cations from other residues (e.g., Boc-Lys, tBu-Ser) will attack the electron-rich 3,4,5-trimethoxy ring, forming irreversible byproducts.
-
Incubate resin for 2–3 hours at room temperature.
-
-
Precipitation: Filter resin, concentrate filtrate under
, and precipitate in ice-cold diethyl ether.
Visualization: SPPS Logic Flow
Caption: SPPS workflow highlighting the critical risk of ring alkylation during cleavage and the necessity of Reagent K.
Part 6: References
-
Erlenmeyer-Plöchl Synthesis: Carter, H. E. (1946). "Azlactones."[1][3][4] Organic Reactions, 3, 198.[3]
-
Opioid Peptide SAR: Schiller, P. W., et al. (1985). "Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position." Journal of Medicinal Chemistry, 28(11), 1766–1771.
-
Proteasome Inhibitors: "Design, synthesis and structural evaluation of peptidomimetics towards foldamers... and non covalent inhibitors of the 20S proteasome." Universität Regensburg.[5]
-
Tubulin Targeting: Pettit, G. R., et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatin A-1." Journal of Medicinal Chemistry. (Contextual reference for 3,4,5-trimethoxy pharmacophore).
-
SPPS Side Reactions: King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research, 36(3), 255-266.
Sources
Methodological & Application
Application Note: Fmoc-3,4,5-Trimethoxyphenylalanine (Fmoc-Tmp-OH) in Solid Phase Peptide Synthesis
Abstract
The incorporation of 3,4,5-trimethoxyphenylalanine (Tmp) into peptide sequences offers unique physicochemical properties, including increased hydrophobicity, specific receptor-ligand interactions (mimicking mescaline moieties), and conformational constraints. However, the electron-rich nature of the trimethoxybenzyl side chain and its steric bulk present distinct challenges in Solid Phase Peptide Synthesis (SPPS). This application note details a robust protocol for the coupling, deprotection, and cleavage of Fmoc-Tmp-OH, specifically addressing the prevention of electrophilic aromatic substitution (EAS) side reactions during acidic cleavage.
Introduction & Mechanistic Insight
The Challenge of the Trimethoxy Group
Fmoc-Tmp-OH presents two primary synthetic hurdles:
-
Steric Hindrance: The methoxy groups at positions 3, 4, and 5 create a bulky side chain that can impede the approach of the activated amino acid to the N-terminus of the resin-bound peptide, leading to incomplete coupling or deletion sequences.
-
Electron-Rich Aromatic Ring: The three methoxy groups are strong electron-donating groups (EDGs) via resonance. This makes the phenyl ring highly nucleophilic. During the final cleavage step with Trifluoroacetic Acid (TFA), protecting groups (e.g., Boc, t-Bu, Trt) generate reactive carbocations. Without adequate scavenging, these cations can irreversibly alkylate the Tmp ring.
Strategic Solution
To overcome these issues, this protocol utilizes high-efficiency coupling reagents (HATU/HOAt) to drive reaction kinetics and a high-scavenger cleavage cocktail to quench electrophiles before they can modify the Tmp residue.
Materials & Equipment
| Category | Item | Specification/Notes |
| Reagents | Fmoc-Tmp-OH | >98% purity, L-enantiomer.[1] Store at 4°C. |
| Resin | Rink Amide (0.6 mmol/g) or Wang (0.7 mmol/g). Lower loading reduces aggregation. | |
| Activator | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2] | |
| Base | DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine). | |
| Solvents | DMF (Peptide grade, amine-free), DCM, NMP. | |
| Cleavage | TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water, DODT (3,6-Dioxa-1,8-octanedithiol). | |
| Equipment | Synthesizer | Automated microwave or manual glass vessel with N2 agitation. |
| Analysis | HPLC (C18 column), LC-MS (ESI). |
Experimental Protocol
Resin Preparation[3][4]
-
Selection: Use a low-loading resin (0.3 – 0.6 mmol/g) to minimize steric crowding between growing peptide chains, which is exacerbated by the bulky Tmp residue.
-
Swelling: Swell resin in DCM for 20 minutes, followed by DMF for 20 minutes. This ensures optimal solvation of the polymer matrix.
Fmoc Deprotection Cycle
Standard deprotection conditions are generally safe for Tmp.
-
Reagent: 20% Piperidine in DMF (v/v) with 0.1M HOBt (to suppress aspartimide formation if Asp is present).
-
Cycle:
-
Treat with 20% Piperidine/DMF (2 x 5 min).
-
Wash with DMF (5 x 1 min) to remove all traces of piperidine.
-
Note: Ensure flow rate is sufficient to remove the dibenzofulvene adduct.
-
Coupling of Fmoc-Tmp-OH (Critical Step)
Due to steric bulk, standard DIC/Oxyma couplings may be insufficient. We recommend the HATU/HOAt activation method.
Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 4 eq HOAt : 8 eq DIPEA.
-
Activation: Dissolve Fmoc-Tmp-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF. Add DIPEA (8 eq) immediately prior to addition to the resin.
-
Why HOAt? It accelerates coupling rates for sterically hindered amino acids better than HOBt.
-
-
Time: Shake/agitate for 60–90 minutes at room temperature.
-
Microwave Option: 75°C for 5 minutes (ensure Tmp stability; Tmp is generally stable, but test a small batch first).
-
-
Monitoring: Perform a Kaiser Test (ninhydrin).
-
Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap any unreacted amines, preventing deletion sequences.
Cleavage & Isolation (The "Scavenger" Critical Control Point)
The electron-rich Tmp ring acts as a "cation trap." If you use a standard cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) on a peptide containing Tmp and t-butyl protected residues (Ser, Thr, Tyr, Asp, Glu), you risk alkylating the Tmp ring.
Recommended Cocktail (Reagent K mimic):
-
TFA: 90%
-
Phenol: 2.5% (Traps cations)[7]
-
Water: 2.5% (Hydrolyzes esters)
-
Thioanisole: 2.5% (Accelerates removal of Pbf/Trt and scavenges)
-
TIS (Triisopropylsilane): 2.5% (Hydride donor/scavenger)[6][7]
Alternative (Odorless): TFA (92.5%) / TIS (2.5%) / Water (2.5%) / DODT (2.5%). DODT is a highly efficient scavenger for electron-rich systems.
Procedure:
-
Wash resin with DCM (3x) to remove DMF (DMF can form formyl-adducts in TFA).
-
Add Cleavage Cocktail (10 mL per 1g resin).
-
Agitate for 2.5 – 3 hours at room temperature.
-
Filter resin and precipitate filtrate into cold diethyl ether (-20°C).
-
Centrifuge (3000 rpm, 5 min), decant ether, and repeat wash 2x.
Visualization of Workflows
Synthesis Logic Flow
The following diagram illustrates the decision matrix for coupling Fmoc-Tmp-OH.
Cleavage Risk Mechanism
This diagram details why specific scavengers are required, showing the path of the electrophilic attack on the Tmp ring.
Analytical Expectations & Troubleshooting
HPLC Profile
-
Retention Time: Tmp is significantly more hydrophobic than Phenylalanine (Phe). Expect the Tmp-containing peptide to elute later (higher % acetonitrile) than the native sequence.
-
UV Absorption: The trimethoxy ring has a distinct UV absorption pattern. While 214 nm (amide bond) is standard, monitoring at 254 nm or 280 nm can help identify the Tmp residue specifically due to the aromatic ether absorbance.
Mass Spectrometry (ESI)
-
Mass Shift: Tmp (MW residue = 209.2 Da) vs Phe (MW residue = 147.2 Da).
-
Diagnostic Ions: Look for the +62 Da shift per replaced Phe residue.
-
Common Adducts:
-
+56 Da: t-Butyl alkylation (indicates insufficient scavenging).
-
+16 Da: Oxidation (rare, but possible if scavengers were old).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of Tmp side chain. | Use HATU/HOAt. Increase temperature to 50°C (microwave). Double couple. |
| +56 Da Mass Peak | t-Butyl alkylation of Tmp ring. | Use "Reagent K" or add DODT/Phenol to cleavage cocktail.[6][7] |
| Precipitate in Reaction | Low solubility of Fmoc-Tmp-OH. | Dissolve Fmoc-Tmp-OH in NMP instead of DMF before activation. |
| Racemization | Excessive base activation. | Reduce DIPEA to 1.8 eq relative to AA, or use Collidine (TMP). |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][8] Chemical Reviews. (Comprehensive guide on protecting groups and cleavage mechanisms).
-
King, D. S., Fields, C. G., & Fields, G. B. (1990).[9] "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[6][8][9][] International Journal of Peptide and Protein Research.[9] (Origin of Reagent K for electron-rich residues).
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. (Basis for using HOAt/HATU for hindered amino acids).
-
Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols." Technical Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentelutelabmit.com [pentelutelabmit.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chem.uci.edu [chem.uci.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 8. peptide.com [peptide.com]
- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Bridging Stability and Bioactivity with Modified Cyclic Peptides
An Application Guide to the Synthesis of Cyclic Peptides Containing 3,4,5-Trimethoxyphenylalanine
In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling modality, occupying the space between small molecules and large biologics. Their constrained cyclic structure often imparts significant advantages over linear counterparts, including enhanced metabolic stability, improved resistance to proteolytic degradation, and a conformationally pre-organized state that can lead to higher binding affinity and selectivity for therapeutic targets.[1] The process of peptide cyclization is a key strategy to enhance the drug-like properties of these molecules.[2]
This guide focuses on the incorporation of a particularly valuable non-canonical amino acid, 3,4,5-trimethoxyphenylalanine, into a cyclic peptide scaffold. The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore found in numerous natural products with potent biological activity. It is notably a key structural feature of combretastatin A-4, a powerful inhibitor of tubulin polymerization.[3] By incorporating this amino acid, researchers can design novel peptides that target protein-protein interactions or mimic the bioactive conformation of potent natural products, opening new avenues for therapeutics in oncology and beyond.[3][4]
This document provides a detailed, experience-driven guide for researchers, covering the synthesis of the linear peptide via Solid-Phase Peptide Synthesis (SPPS), strategies for efficient on-resin cyclization, and final purification and characterization of the target molecule.
Part 1: The Key Building Block: Fmoc-L-(3,4,5-trimethoxy)phenylalanine
The successful incorporation of any non-canonical amino acid begins with a high-quality, appropriately protected building block. For Fmoc-based SPPS, the required monomer is N-α-Fmoc-L-3,4,5-trimethoxyphenylalanine.
Availability: Fortunately, this specialized amino acid derivative is commercially available, which is the recommended starting point for this protocol.
-
Compound: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid
-
Common Name: Fmoc-L-3,4,5-trimethoxyphenylalanine
-
CAS Number: 381222-53-3[5]
Synthetic Background: For researchers interested in the underlying chemistry, Fmoc-protected amino acids are typically synthesized by reacting the free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under aqueous basic conditions.[6][7] This standard procedure ensures the selective protection of the α-amino group, leaving the carboxylic acid free for subsequent activation and coupling during SPPS.[6]
Part 2: Protocol for Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol details the manual synthesis of a linear peptide precursor using the Fmoc/tBu strategy.[8] The sequence is designed to be cyclized "head-to-tail" via an on-resin macrolactamization strategy. To achieve this, the peptide is anchored to the resin via an amino acid side chain. Here, we use an aspartic acid residue whose side-chain carboxyl group is attached to the resin via a cleavable linker, leaving its α-carboxyl group free for the final cyclization step.
Workflow Overview:
Caption: General workflow for Fmoc-SPPS of the linear peptide precursor.
Materials and Reagents:
| Reagent | Purpose | Typical Excess (eq) |
| Wang Resin | Solid support | 1.0 |
| Fmoc-Asp-OAll | First amino acid for side-chain anchor | 3.0 |
| Fmoc-protected Amino Acids | Building blocks | 3.0 - 5.0 |
| Fmoc-L-3,4,5-trimethoxyphenylalanine | Bulky building block | 3.0 - 5.0 |
| HATU (or HCTU/HBTU) | Coupling/Activating reagent | 2.9 - 4.9 |
| N,N-Diisopropylethylamine (DIPEA) | Activation Base | 6.0 - 10.0 |
| 20% (v/v) Piperidine in DMF | Fmoc deprotection solution | - |
| Dichloromethane (DCM), Dimethylformamide (DMF) | Solvents | - |
Step-by-Step Protocol:
-
Resin Preparation and First Amino Acid Loading: a. Place Wang resin (1.0 eq, e.g., 0.1 mmol scale) in a peptide synthesis vessel. b. Swell the resin in DMF for 1 hour. Drain the solvent. c. In a separate vial, dissolve Fmoc-Asp-OAll (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. d. Add the activated amino acid solution to the swollen resin and agitate for 4 hours at room temperature. e. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents. f. Self-Validation: Take a small sample of resin to quantify the loading efficiency using UV-Vis spectroscopy to measure the amount of Fmoc released by piperidine treatment.[9]
-
Iterative Peptide Elongation Cycles (for each subsequent amino acid): a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a second 15-minute treatment. This removes the Fmoc group, exposing a free N-terminal amine.[10] b. Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. c. Amino Acid Coupling: i. In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes. ii. Add the activated solution to the resin. Agitate for 1-2 hours. d. Washing: Wash the resin with DMF (3x). e. Self-Validation: Perform a Kaiser test (or Chloranil test) on a few beads of resin. A positive result (blue beads for Kaiser test) indicates an incomplete coupling reaction due to free primary amines. If the test is positive, repeat the coupling step (double coupling).
-
Expert Insight: Incorporating Fmoc-L-3,4,5-trimethoxyphenylalanine: The 3,4,5-trimethoxyphenylalanine residue is sterically hindered, which can lead to slow or incomplete coupling.[11] To ensure a successful incorporation:
-
Use Potent Reagents: Employ a highly efficient coupling reagent like HATU or HCTU.
-
Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 5.0 eq).
-
Double Couple: Routinely perform a second coupling step to drive the reaction to completion.
-
Extend Reaction Time: Increase the coupling time to 3-4 hours or allow it to proceed overnight.
-
Advanced Technique: For particularly difficult sequences, microwave-assisted SPPS can dramatically improve the efficiency of coupling hindered amino acids.[12]
-
Part 3: On-Resin Head-to-Tail Cyclization Protocol
On-resin cyclization is generally preferred over solution-phase methods as the resin matrix enforces a "pseudo-dilution" effect.[] This favors the desired intramolecular cyclization reaction over intermolecular reactions that lead to dimers and higher-order oligomers.
Cyclization Mechanism:
Caption: Key steps of the on-resin head-to-tail cyclization strategy.
Step-by-Step Protocol:
-
C-Terminal Deprotection (Allyl Cleavage): a. Wash the fully assembled linear peptide-resin with DCM (5x). b. Prepare a solution of Pd(PPh₃)₄ (0.25 eq) and phenylsilane (PhSiH₃, 5.0 eq) in anhydrous DCM. c. Add the solution to the resin and agitate under an inert atmosphere (e.g., Nitrogen or Argon) for 2 hours. d. Drain and wash the resin thoroughly with DCM (3x), DMF (3x), 0.5% DIPEA in DMF (2x), and finally DMF (3x). This exposes the α-carboxyl group of the C-terminal aspartic acid.
-
N-Terminal Deprotection (Fmoc Cleavage): a. Perform the standard Fmoc deprotection as described in Part 2, Step 2a (20% piperidine in DMF). b. Wash the resin extensively with DMF (at least 7x) to ensure complete removal of piperidine, which would otherwise interfere with the cyclization reaction.
-
Macrolactamization (Ring Closure): a. Swell the resin in a large volume of DMF. The goal is to achieve high dilution conditions to further favor the intramolecular reaction. b. In a separate vial, prepare the cyclization solution: HATU (4.0 eq) and DIPEA (8.0 eq) in DMF. c. Add the cyclization solution to the resin and agitate at room temperature for 12-24 hours. d. Self-Validation: After the reaction, take a small aliquot of the resin. Cleave the peptide from this aliquot and analyze the crude product by LC-MS to determine the ratio of cyclic product to remaining linear precursor. If significant linear peptide remains, the cyclization can be repeated.
Part 4: Final Cleavage, Purification, and Analysis
The final steps involve releasing the cyclic peptide from the solid support, purifying it from synthetic impurities, and confirming its identity and purity.
Step-by-Step Protocol:
-
Cleavage from Resin and Side-Chain Deprotection: a. Wash the cyclized peptide-resin with DMF (3x) and DCM (5x). Dry the resin under vacuum for 1 hour. b. Prepare a cleavage cocktail. A standard Reagent K is effective: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x). Dry the crude peptide pellet under vacuum.
-
Purification by Reverse-Phase HPLC (RP-HPLC): a. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). b. Purify the peptide using a preparative C18 RP-HPLC column. c. Collect fractions corresponding to the major product peak and confirm the mass of each fraction by MS. d. Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
| RP-HPLC Purification Parameters (Typical) |
| Column: |
| Mobile Phase A: |
| Mobile Phase B: |
| Gradient: |
| Flow Rate: |
| Detection: |
-
Analytical Characterization: a. Purity Analysis: Inject a small amount of the final product onto an analytical RP-HPLC system. Purity should be >95% as determined by peak area integration. b. Identity Confirmation: Analyze the final product using high-resolution mass spectrometry (HRMS), such as ESI-TOF or Orbitrap. The observed mass should match the theoretical calculated mass of the cyclic peptide.
References
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylated cyclic peptides as templates for shifting from agonists to antagonists. Accounts of Chemical Research, 42(10), 1588-1599. (Note: This is a representative reference for the concepts discussed; the provided search results form the primary basis for the guide).
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Young, J. D., & Merrifield, R. B. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
- AltaBioscience. (2024, November 7). Peptide Cyclisation Methods.
- Peptideweb.com. (n.d.). Synthesis protocols.
- Camarero, J. A., & Muir, T. W. (2004). On-Resin Native Chemical Ligation for Cyclic Peptide Synthesis. Journal of the American Chemical Society, 121(23), 5597-5598.
- Semantic Scholar. (n.d.). Analytical Tools for Dynamic Combinatorial Libraries of Cyclic Peptides.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from Luxembourg Bio Technologies website.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Martinez, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 108.
- Moodle@Units. (n.d.). solid phase peptide.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- Hettiarachchi, K., et al. (2015). Characterization of cyclic peptides containing disulfide bonds. Journal of pharmaceutical and biomedical analysis, 109, 88–95.
- Advanced ChemBlocks. (2026, February 6). Fmoc-3,4,5-trimethoxyl-L-phenylalanine.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- Benchchem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
- Northwestern University. (n.d.). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
- PubMed. (2002, July 1). The other Topa: formation of 3,4,5-trihydroxyphenylalanine in peptides.
- Chapman University Digital Commons. (2023, May 10). Cyclic and Linear Peptides Containing Tryptophan and Arginine Residues as Cell-Penetrating Peptides and Antifungal Agents.
- BroadPharm. (2025, July 3). Peptides in Therapeutic Applications.
- PMC. (2025, December 1). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors.
- PubMed. (2017, September 1). 3-O-Substituted-3',4',5'-trimethoxyflavonols: Synthesis and cell-based evaluation as anti-prostate cancer agents.
Sources
- 1. experts.umn.edu [experts.umn.edu]
- 2. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-3,4,5-trimethoxyl-L-phenylalanine 95% | CAS: 381222-53-3 | AChemBlock [achemblock.com]
- 4. chempep.com [chempep.com]
- 5. rsc.org [rsc.org]
- 6. bachem.com [bachem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chempep.com [chempep.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 3,4,5-Trimethoxyphenylalanine in Next-Generation Antibody-Drug Conjugate (ADC) Linkers for Enhanced Stability and Potency
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][] The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of payload release.[3][4] This guide introduces the strategic incorporation of a non-canonical amino acid, 3,4,5-trimethoxyphenylalanine, into ADC linker design. The 3,4,5-trimethoxyphenyl motif, a key pharmacophore in potent anti-tubulin agents like combretastatin, offers a unique opportunity to modulate linker properties and potentially contribute to the ADC's overall efficacy.[5][6][7] We provide a comprehensive overview of the rationale, detailed protocols for the synthesis of a cleavable, 3,4,5-trimethoxyphenylalanine-containing linker-payload, its conjugation to a monoclonal antibody, and the essential characterization of the final ADC construct.
Introduction: The Pivotal Role of the Linker in ADC Design
An ADC's efficacy hinges on a delicate balance: it must remain stable in systemic circulation to minimize off-target toxicity, yet efficiently release its cytotoxic payload upon internalization into the target cancer cell.[8][9] The linker is the central element governing this balance. Linkers are broadly classified as cleavable or non-cleavable.[4][10] Non-cleavable linkers release the payload after complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to be selectively processed by enzymes (e.g., cathepsins) or the acidic environment prevalent within tumor cell lysosomes.[4][11]
The chemical properties of the linker, particularly its hydrophobicity, significantly impact the biophysical characteristics of the entire ADC. Highly hydrophobic linkers and payloads can induce aggregation, leading to poor solubility, reduced in vivo efficacy, and accelerated clearance from circulation.[3][12] Therefore, novel strategies to fine-tune linker chemistry are paramount for developing safer and more effective ADCs.
Rationale for Incorporating 3,4,5-Trimethoxyphenylalanine
The introduction of 3,4,5-trimethoxyphenylalanine into a linker construct is a rational design strategy based on several key hypotheses:
-
Hydrophobicity Modulation : The trimethoxyphenyl group provides a modular component to adjust the overall hydrophobicity of the linker-payload complex. This can mitigate aggregation issues often seen with highly hydrophobic drugs, thereby improving the ADC's developability and pharmacokinetic profile.[12][13]
-
Bioactive Catabolite Generation : The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore that binds to the colchicine site of tubulin, disrupting microtubule dynamics.[5][7] Upon linker cleavage within the target cell, the resulting payload-linker catabolite may retain this moiety, potentially exerting a dual mechanism of action or overcoming certain payload resistance mechanisms.
-
Modulation of Cleavage Kinetics : The electron-donating nature of the trimethoxy groups can influence the electronic environment of adjacent chemical bonds. When incorporated near a self-immolative spacer, such as a p-aminobenzyl alcohol (PABC) group, it may alter the kinetics of payload release following the initial enzymatic cleavage event.
The following sections provide detailed protocols for synthesizing and evaluating an ADC built with this novel linker technology.
Protocol 1: Synthesis of a Maleimide-Activated TMP-Linker-Payload
This protocol describes the synthesis of a cleavable linker construct: Mal-PEG4-Val-Ala-PABC(TMP)-MMAE . This design incorporates a hydrophilic PEG spacer, a cathepsin B-cleavable Valine-Alanine dipeptide, a self-immolative spacer derived from 3,4,5-trimethoxyphenylalanine (PABC(TMP)), and the potent anti-tubulin payload, monomethyl auristatin E (MMAE).
Workflow for Linker-Payload Synthesis
Caption: Solid-phase synthesis workflow for the TMP-linker-payload.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Fmoc-Ala-OH | Sigma-Aldrich | Peptide Synthesis |
| 2-Chlorotrityl chloride (2-CTC) Resin | Millipore | 100-200 mesh |
| Fmoc-Val-OH | Sigma-Aldrich | Peptide Synthesis |
| 3,4,5-Trimethoxyphenylalanine | Custom Synthesis | >98% |
| Monomethyl Auristatin E (MMAE) | MedChemExpress | >98% |
| Mal-PEG4-NHS Ester | BroadPharm | >95% |
| HBTU, HOBt, DIPEA | Sigma-Aldrich | Reagent Grade |
| Piperidine, DMF, DCM, TFA | Sigma-Aldrich | Anhydrous |
| Preparative HPLC System | Agilent/Waters | - |
Step-by-Step Synthesis Protocol
-
Resin Loading : Swell 2-CTC resin in anhydrous Dichloromethane (DCM). React with Fmoc-Ala-OH and Diisopropylethylamine (DIPEA) in DCM for 2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.
-
Valine Coupling : Dissolve Fmoc-Val-OH, HBTU, and HOBt in DMF. Add DIPEA and add the mixture to the resin. Agitate for 2 hours. Confirm completion with a Kaiser test.
-
Second Fmoc Deprotection : Repeat step 2 to expose the N-terminus of valine.
-
Spacer Coupling : Activate the carboxylic acid of a protected 3,4,5-trimethoxyphenylalanine-PABC precursor and couple it to the dipeptide on-resin. Rationale: This custom spacer is designed to undergo 1,6-elimination (self-immolation) after enzymatic cleavage of the Val-Ala peptide bond.
-
Payload Conjugation : Couple the N-terminus of MMAE to the activated spacer on the resin. Rationale: Attaching the payload at this stage ensures a high-yield final step on the solid support.
-
Resin Cleavage : Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide-linker-payload construct from the solid support.
-
Maleimide Functionalization : After precipitating and drying the crude product, dissolve it in DMF. React with Mal-PEG4-NHS Ester in the presence of DIPEA overnight. Rationale: The maleimide group is the reactive handle for site-specific conjugation to antibody thiol groups.[]
-
Purification and QC : Purify the final product using reverse-phase preparative HPLC. Lyophilize the pure fractions and characterize by LC-MS and NMR to confirm identity and purity (>95%).
Protocol 2: Cysteine-Directed Conjugation to a Monoclonal Antibody
This protocol details the conjugation of the purified Mal-PEG4-Val-Ala-PABC(TMP)-MMAE to a monoclonal antibody (mAb), such as Trastuzumab, via partial reduction of interchain disulfide bonds.
Workflow for ADC Conjugation
Caption: Step-by-step workflow for mAb conjugation and purification.
Materials and Reagents
| Reagent/Material | Source |
| Trastuzumab (or other IgG1 mAb) | In-house/Commercial |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco |
| N-acetylcysteine | Sigma-Aldrich |
| Zeba™ Spin Desalting Columns | Thermo Fisher |
| Size-Exclusion Chromatography (SEC) Column | GE Healthcare/Tosoh |
Conjugation Reaction Conditions
| Parameter | Recommended Value | Rationale |
| mAb Concentration | 5-10 mg/mL | Optimizes reaction kinetics while minimizing aggregation. |
| TCEP:mAb Molar Ratio | 2.5 - 5.0 | Stoichiometry is adjusted to achieve the target DAR (e.g., DAR4 vs. DAR8). |
| Reduction Time/Temp | 1-2 hours at 37°C | Controlled conditions to reduce accessible interchain disulfides without denaturing the antibody.[14] |
| Linker-Payload:mAb Molar Ratio | 1.5 per thiol | A slight excess ensures efficient conjugation to the newly formed free thiols. |
| Conjugation Time/Temp | 1 hour at 4°C | Thiol-maleimide reaction is rapid; low temperature maintains antibody integrity.[14] |
Step-by-Step Conjugation Protocol
-
Antibody Reduction : Prepare the mAb in PBS. Add a calculated amount of TCEP solution to achieve the desired level of reduction (e.g., a 3:1 molar ratio for a target DAR of 4). Incubate at 37°C for 1 hour.[14]
-
Buffer Exchange : Immediately purify the reduced mAb using a pre-equilibrated desalting column to remove excess TCEP. Rationale: TCEP can react with the maleimide linker, so its removal is critical for an efficient conjugation reaction.
-
Conjugation : Add the purified Mal-PEG4-Val-Ala-PABC(TMP)-MMAE (dissolved in a small amount of DMSO and diluted in PBS) to the reduced mAb. Incubate on ice or at 4°C for 1 hour.[14]
-
Quenching : Stop the reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups and consume remaining free thiols.
-
Purification : Purify the ADC using a preparative SEC column to separate the conjugated ADC from unreacted linker-payload, antibody fragments, and aggregates.
-
Formulation and Storage : Exchange the purified ADC into a suitable formulation buffer (e.g., histidine-sucrose buffer), sterile filter, and store at -80°C.
Protocol 3: Essential Characterization of the Final ADC
Thorough analytical characterization is required to ensure the quality, consistency, and potency of the final ADC product.
Key ADC Quality Attributes and Analytical Methods
| Quality Attribute | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | To determine the average DAR and the distribution of drug-loaded species (DAR0, 2, 4, 6, 8). |
| Purity / Aggregation | Size-Exclusion Chromatography (SEC-UPLC) | To quantify the percentage of monomer, high molecular weight aggregates, and fragments.[12] |
| Identity and Mass | LC-MS (Intact Mass Analysis) | To confirm the mass of the light and heavy chains and the overall ADC, verifying successful conjugation. |
| In Vitro Potency | Cell-Based Cytotoxicity Assay | To measure the IC50 value of the ADC against a target-positive cancer cell line (e.g., SK-BR-3 for Trastuzumab). |
| In Vitro Stability | Plasma Incubation Assay | To assess the stability of the linker by measuring payload release over time in human plasma. |
Example Protocol: DAR Determination by HIC
-
Setup : Use a HIC column (e.g., Tosoh TSKgel Butyl-NPR) on a UPLC system.
-
Mobile Phases :
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
-
Gradient : Run a linear gradient from 100% A to 100% B over 20 minutes.
-
Analysis : The unconjugated mAb (DAR0) will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.), which are more hydrophobic and bind more strongly to the column.[12] Calculate the average DAR based on the integrated peak areas and their respective DAR values.
Mechanism of Action: From Targeting to Payload Release
The therapeutic effect of the ADC is realized through a multi-step process that relies on the precise function of each component.
Caption: Intracellular trafficking and payload release mechanism of the TMP-ADC.
Upon administration, the ADC circulates systemically.[9] The antibody component directs the ADC to tumor cells overexpressing the target antigen (e.g., HER2). Binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome.[9] The endosome matures and fuses with a lysosome, where the acidic environment and high concentration of proteases, such as Cathepsin B, become active.[11] Cathepsin B specifically recognizes and cleaves the Val-Ala dipeptide bond in the linker.[1][11] This initial cleavage event triggers the rapid, spontaneous 1,6-elimination of the PABC(TMP) self-immolative spacer, liberating the MMAE payload in its active, unmodified form. The released MMAE then diffuses into the cytoplasm, binds to tubulin, inhibits microtubule polymerization, and ultimately induces cell cycle arrest and apoptosis.
Conclusion
The incorporation of 3,4,5-trimethoxyphenylalanine into ADC linkers offers a sophisticated strategy for enhancing the therapeutic properties of these targeted agents. This novel amino acid provides a tool to rationally modulate hydrophobicity, potentially improve the ADC's pharmacokinetic profile, and may even contribute to efficacy through the generation of bioactive catabolites. The detailed protocols provided herein serve as a robust starting point for researchers to explore this promising avenue in ADC development, paving the way for next-generation cancer therapeutics with wider therapeutic windows and improved patient outcomes.
References
-
Title: Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs Source: ResearchGate URL: [Link]
-
Title: Antibody Drug Conjugates Source: SYNthesis med chem URL: [Link]
-
Title: A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate Source: Theranostics URL: [Link]
-
Title: Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Linkers for ADCs Source: NJ Bio, Inc. URL: [Link]
-
Title: Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates Source: Abzena URL: [Link]
-
Title: Advances in Linker Technology: Improving the Safety and Efficacy of Antibody Drug Conjugates Source: BioPharm International URL: [Link]
-
Title: Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation Source: MDPI URL: [Link]
-
Title: Linker Technologies in ADCs: How They Impact Efficacy & Stability Source: Sygnature Discovery URL: [Link]
-
Title: Payloads and Linkers for Antibody-Drug Conjugates Source: NJ Bio, Inc. URL: [Link]
-
Title: What Makes a Good Linker for Antibody-Drug Conjugates? Source: SigutLabs URL: [Link]
-
Title: Optimization of a pendant-shaped PEGylated linker for antibody-drug conjugates Source: Padua Research Archive - Unipd URL: [Link]
-
Title: The Analysis of Key Factors Related to ADCs Structural Design Source: Frontiers in Pharmacology URL: [Link]
-
Title: Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates Source: MDPI URL: [Link]
-
Title: Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods Source: Agilent URL: [Link]
-
Title: Antibody-Drug Conjugates: The New Treatment Approaches for Ovarian Cancer Source: MDPI URL: [Link]
-
Title: (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells Source: PubMed URL: [Link]
Sources
- 1. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate [thno.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
- 5. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. njbio.com [njbio.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Combretastatin A-4 Peptide Analogues
This document provides a comprehensive guide for the synthesis of Combretastatin A-4 (CA-4) peptide analogues. It is intended for researchers, medicinal chemists, and drug development professionals with a background in organic and peptide chemistry. We will delve into the mechanistic rationale behind CA-4's therapeutic potential, the strategic advantages of peptide conjugation, and provide detailed, field-tested protocols for synthesis, purification, and characterization.
Introduction: The Therapeutic Promise of Combretastatin A-4
Combretastatin A-4 (CA-4), a natural stilbene compound isolated from the South African willow tree Combretum caffrum, is a potent anti-cancer agent with a dual mechanism of action.[1][2] It functions as both a powerful antimitotic agent and a vascular-disrupting agent (VDA), making it a compelling candidate for oncology research.[3][4][5][6]
The primary molecular target of CA-4 is tubulin.[7] By binding to the colchicine site on the β-tubulin subunit, CA-4 inhibits the polymerization of tubulin dimers into microtubules.[1][8][9] This disruption of the microtubule cytoskeleton, a critical component for cell division, leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[10][11]
Beyond its direct cytotoxic effects, CA-4 selectively targets the established vasculature of tumors.[12][13] This VDA activity causes a rapid shutdown of tumor blood flow, leading to extensive ischemic necrosis within the tumor core.[5][12]
A critical structural feature for CA-4's biological activity is the cis (Z) configuration of the ethylene bridge connecting its two phenyl rings.[2][6] This isomer is, however, thermodynamically less stable than the inactive trans (E) isomer, posing challenges for drug formulation and bioavailability.[2][14]
Rationale for Peptide Conjugation
The conjugation of peptides to CA-4 offers a strategic approach to overcome its inherent limitations, such as poor water solubility and the potential for isomerization.[2][15] Peptide-drug conjugates (PDCs) can enhance the therapeutic profile of a parent drug in several ways:[16][17]
-
Improved Pharmacokinetics: Conjugation can improve solubility and stability, potentially leading to a longer half-life in circulation.[18] Water-soluble prodrugs, like the well-studied combretastatin A-4 phosphate (CA-4P), demonstrate the success of this approach.[8]
-
Targeted Delivery: Peptides can be designed to target specific receptors overexpressed on cancer cells, thereby increasing the drug's local concentration at the tumor site and reducing systemic toxicity.
-
Prodrug Strategy: The peptide moiety can render the drug inactive until it is cleaved by specific enzymes within the tumor microenvironment, offering a targeted activation mechanism.[17]
This guide will focus on a synthetic strategy involving the conjugation of a CA-4 derivative to a peptide synthesized via Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Pathway of Combretastatin A-4
The diagram below illustrates the established mechanism of action for CA-4, highlighting its role as a tubulin polymerization inhibitor.
Caption: CA-4 inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Synthetic Workflow Overview
The synthesis of a CA-4 peptide analogue can be accomplished through a multi-stage process that combines classical organic synthesis with solid-phase peptide synthesis. The general workflow is outlined below.
Caption: A multi-step workflow combining SPPS and solution-phase synthesis.
Detailed Experimental Protocols
These protocols provide a step-by-step guide for synthesizing a CA-4 analogue conjugated to a model tripeptide (e.g., Gly-Phe-Ala) via an acetic acid linker.
Protocol 1: Synthesis of CA-4 Carboxylic Acid Derivative (CA-4-Acid)
This protocol adapts a known method to introduce a carboxylic acid handle onto the phenolic oxygen of CA-4, making it amenable to standard peptide coupling reactions.[1]
Materials:
-
Combretastatin A-4 (CA-4)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
1M Hydrochloric acid (HCl)
Procedure:
Step 1a: Alkylation of CA-4
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Combretastatin A-4 (1.0 eq) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (1.5 eq). Stir the suspension at room temperature for 1 hour.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude CA-4 ethyl ester derivative. Purify by column chromatography if necessary.
Scientist's Note (Expertise): The use of anhydrous K₂CO₃ is crucial as it acts as a base to deprotonate the phenolic hydroxyl group of CA-4, activating it for nucleophilic attack on the ethyl bromoacetate. Anhydrous conditions prevent unwanted side reactions.
Step 1b: Saponification to CA-4-Acid
-
Dissolve the CA-4 ethyl ester derivative from Step 1a in ethanol.
-
Add a solution of NaOH (2.0 eq) in water.
-
Stir the reaction at room temperature for 1-2 hours until TLC indicates the complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl. A precipitate should form.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final CA-4-Acid derivative.
Scientist's Note (Trustworthiness): The identity and purity of the final CA-4-Acid should be confirmed by ¹H NMR and Mass Spectrometry before proceeding to the conjugation step. This ensures that the correct molecule is being attached to the valuable peptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a model tripeptide (Gly-Phe-Ala) on a Rink Amide resin using standard Fmoc chemistry.[17][19]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH
-
Coupling Reagent: HOBt (1-Hydroxybenzotriazole) and DCC (N,N'-Dicyclohexylcarbodiimide) or HBTU/HATU with an amine base.
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Solvents: DMF, Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the reaction vessel and swell in DMF for 30-60 minutes. Drain the solvent.
-
First Amino Acid Coupling (Alanine):
-
In a separate vial, pre-activate Fmoc-Ala-OH (3.0 eq) with HOBt (3.0 eq) and DCC (3.0 eq) in DMF for 10-15 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution. Agitate for 2-4 hours.
-
Drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Second Amino Acid Coupling (Phenylalanine): Repeat Step 2 using Fmoc-Phe-OH.
-
Fmoc Deprotection: Repeat Step 3.
-
Third Amino Acid Coupling (Glycine): Repeat Step 2 using Fmoc-Gly-OH.
-
Final Fmoc Deprotection: Repeat Step 3. The resin now has the full peptide (H₂N-Gly-Phe-Ala-Resin) with a free N-terminal amine, ready for conjugation.
Scientist's Note (Experience): A small sample of the resin can be subjected to a Kaiser test after each deprotection step. A positive result (deep blue beads) confirms the presence of a free primary amine, validating the success of the deprotection before proceeding with the next coupling.
Protocol 3: On-Resin Conjugation of CA-4-Acid to Peptide
This step couples the synthesized CA-4 derivative to the N-terminus of the resin-bound peptide.[1]
Materials:
-
Peptide-bound resin (from Protocol 2)
-
CA-4-Acid (from Protocol 1)
-
Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and 4-Dimethylaminopyridine (DMAP)
-
Solvents: Anhydrous DMF
Procedure:
-
Swell the peptide-bound resin in anhydrous DMF.
-
In a separate vial, dissolve CA-4-Acid (2.0 eq relative to resin loading), EDCI·HCl (2.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DMF.
-
Drain the DMF from the resin and immediately add the activated CA-4-Acid solution.
-
Agitate the reaction at room temperature overnight (12-16 hours).
-
Drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
Scientist's Note (Expertise): Using a carbodiimide coupling agent like EDCI is effective for forming the amide bond between the CA-4's carboxylic acid and the peptide's N-terminal amine. DMAP is added as a catalyst to accelerate the reaction. The reaction is performed overnight to ensure maximum coupling efficiency.
Protocol 4: Cleavage, Purification, and Characterization
This final protocol releases the CA-4 peptide analogue from the solid support and purifies it.
Materials:
-
CA-4-Peptide-Resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)
-
Analytical Instruments: Mass spectrometer (e.g., LC-MS or MALDI-TOF)
Procedure:
-
Cleavage:
-
Place the dry resin in a reaction vessel.
-
Add the cold cleavage cocktail. Caution: Work in a fume hood, TFA is highly corrosive.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
-
Precipitation:
-
Add the filtrate dropwise to a centrifuge tube containing a large volume of cold diethyl ether. A white precipitate of the crude peptide conjugate should form.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude product in a suitable solvent (e.g., Acetonitrile/Water mixture).
-
Purify the CA-4 peptide analogue using RP-HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Collect fractions corresponding to the major product peak.
-
-
Characterization & Lyophilization:
-
Confirm the identity and purity of the collected fractions using Mass Spectrometry. The observed mass should match the calculated molecular weight of the target CA-4-peptide conjugate.
-
Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
-
Example Characterization Data
The following table summarizes the expected analytical data for a successfully synthesized CA-4-(Gly-Phe-Ala) analogue.
| Parameter | Expected Result | Method |
| Molecular Formula | C₃₇H₄₃N₃O₈ | - |
| Calculated MW | 673.76 g/mol | - |
| Observed Mass [M+H]⁺ | ~674.8 m/z | ESI-MS |
| Purity | >95% | RP-HPLC (214/254 nm) |
| Appearance | White lyophilized powder | Visual |
References
-
Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. PMC. [Link]
-
Syntheses of Combretastatin A‐4 and Related Stilbenes by Using Aqueous Conditions. UCL Discovery. [Link]
-
Update on vascular disrupting agents for cancer therapy. Ovid. [Link]
-
Vascular-disrupting agents in oncology. Taylor & Francis Online. [Link]
-
The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4. ResearchGate. [Link]
-
Recent Advances in Vascular Disrupting Agents in Cancer Therapy. Taylor & Francis Online. [Link]
-
Vascular Targeting Agents as Cancer Therapeutics. AACR Journals. [Link]
-
Vascular Disruption Therapy as a New Strategy for Cancer Treatment. MDPI. [Link]
-
DRUG-PEPTIDE CONJUGATES: SOLID PHASE SYNTHESIS AND MASS SPECTROMETRIC CHARACTERIZATION. EPS eLibrary. [Link]
-
Synthesis of Combretastatin A-4 Analogs and their Biological Activities. PubMed. [Link]
-
Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]
-
Synthesis of Combretastatin A-4 Analogs and their Biological Activities. MOST Wiedzy. [Link]
-
Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI. [Link]
-
Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. [Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]
-
Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent. AACR Journals. [Link]
-
Mitotic inhibitor. Wikipedia. [Link]
-
Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. ACS Publications. [Link]
-
Combretastatin A-4 Analogue: A Dual-Targeting and Tubulin Inhibitor Containing Antitumor Pt(IV) Moiety with a Unique Mode of Action. ACS Publications. [Link]
-
3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Publications. [Link]
-
DRUG-PEPTIDE CONJUGATES: SOLID PHASE SYNTHESIS AND MASS SPECTROMETRIC CHARACTERIZATION. ProQuest. [Link]
-
Synthesis and Biological Evaluation of Combretastatin A-4 and Three Combretastatin-Based Hybrids. ResearchGate. [Link]
-
Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? Technology Networks. [Link]
-
(PDF) Solid-Phase Peptide Synthesis (SPPS) for Drug Conjugates. ResearchGate. [Link]
-
Synthesis of anti-tumor drug Combretastatin and its derivatives (ćwiczenie). Khan Academy. [Link]
-
A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. PubMed. [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]
-
Conjugates of vascular disrupting agent combretastatin A4 (CA4) and... ResearchGate. [Link]
-
Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors. PMC. [Link]
-
On the synthesis and biological properties of isocombretastatins: a case of ketone homologation during Wittig reaction attempts. Scilit. [Link]
-
Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. PMC. [Link]
-
Novel sulfonate analogues of combretastatin A-4. Scilit. [Link]
-
Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. MDPI. [Link]
-
Novel Combretastatin A-4 Analogs-Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. PubMed. [Link]
-
A Guide to the Basics of Peptide Conjugation. Neuland Labs. [Link]
-
Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. PLOS ONE. [Link]
Sources
- 1. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. ovid.com [ovid.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 11. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Vascular Disruption Therapy as a New Strategy for Cancer Treatment [mdpi.com]
- 14. Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. epslibrary.at [epslibrary.at]
- 17. DRUG-PEPTIDE CONJUGATES: SOLID PHASE SYNTHESIS AND MASS SPECTROMETRIC CHARACTERIZATION - ProQuest [proquest.com]
- 18. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 19. researchgate.net [researchgate.net]
Application Note: A Systematic Approach to Optimizing the Aqueous Solubility of Trimethoxy-Peptides
Introduction
Trimethoxy-peptides, which incorporate amino acid residues containing trimethoxyphenyl moieties, are a class of molecules with significant potential in drug discovery and development. The trimethoxy substitution can confer unique conformational properties and enhance binding affinity to specific biological targets. However, the introduction of these bulky, hydrophobic groups often leads to a significant challenge: poor solubility in aqueous buffers. This limitation can severely hamper biological assays, formulation development, and ultimately, the therapeutic potential of these promising compounds.
This application note provides a comprehensive, scientifically-grounded guide for researchers, scientists, and drug development professionals to systematically optimize the solubility of trimethoxy-peptides. We will explore the underlying physicochemical principles, present detailed, step-by-step protocols for solubility enhancement, and offer troubleshooting strategies. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.
Part 1: Understanding the Physicochemical Challenge
The poor aqueous solubility of trimethoxy-peptides is primarily driven by the hydrophobic nature of the trimethoxyphenyl group. This challenge is further compounded by several factors inherent to the peptide itself:
-
Amino Acid Composition: The overall hydrophobicity of the peptide sequence plays a critical role. A high proportion of non-polar amino acids will exacerbate the insolubility imparted by the trimethoxy groups.[1][2]
-
Peptide Length: Longer peptide chains have a greater tendency for intermolecular hydrophobic interactions, which can lead to aggregation and precipitation.[1]
-
Secondary Structure: The peptide's propensity to form stable secondary structures, such as β-sheets, can promote self-assembly into insoluble aggregates. This is often driven by intermolecular hydrogen bonding.[3]
-
Net Charge and Isoelectric Point (pI): A peptide's solubility is typically at its minimum at its isoelectric point (pI), the pH at which the molecule carries no net electrical charge. At this point, electrostatic repulsion between peptide molecules is minimized, favoring aggregation.[4]
The presence of residual trifluoroacetic acid (TFA) from HPLC purification can also make the peptide solution more acidic than expected, potentially impacting solubility.[5]
Part 2: A Systematic Workflow for Solubility Optimization
A structured, multi-pronged approach is the most effective way to tackle solubility challenges. The following workflow provides a logical progression from initial characterization to the development of an optimized formulation. It is crucial to always begin solubility tests with a small, non-critical amount of the lyophilized peptide.[1][2]
Caption: Systematic workflow for trimethoxy-peptide solubility optimization.
Protocol 1: Peptide Characterization and Baseline Solubility
Rationale: Before attempting solubilization, it is essential to understand the basic physicochemical properties of your peptide. Calculating the net charge will guide the initial choice of acidic or basic buffers.[6]
Step-by-Step Methodology:
-
Calculate Net Charge:
-
Initial Solubility Test:
-
Carefully weigh a small amount (e.g., 1 mg) of the lyophilized peptide into a sterile microcentrifuge tube.
-
Add a small volume of sterile, distilled water to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex the tube for 30-60 seconds.
-
If the peptide does not dissolve, try gentle warming (up to 40°C) or sonication in a bath sonicator for 5-10 minutes.[3][4]
-
Visually inspect for particulates. If the solution is not clear, centrifuge the tube and analyze the supernatant (e.g., via UV-Vis at 280 nm) to estimate the dissolved concentration.
-
If water fails, repeat the process with a standard physiological buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Protocol 2: pH Optimization
Rationale: Adjusting the pH of the solvent is one of the most powerful methods for improving peptide solubility.[5] By moving the pH away from the peptide's pI, you increase its net charge, leading to greater electrostatic repulsion between molecules and improved interaction with the aqueous solvent.[4]
Step-by-Step Methodology:
-
For Basic Peptides (Net Positive Charge):
-
Attempt to dissolve the peptide in an acidic buffer. Start with 10% acetic acid in water.[2][7]
-
Add the acidic solution dropwise to the lyophilized peptide while vortexing.[6]
-
If solubility is achieved, the pH can be carefully adjusted upwards with a basic solution if required for the final application, but be vigilant for precipitation.
-
-
For Acidic Peptides (Net Negative Charge):
-
Attempt to dissolve the peptide in a basic buffer. Start with a 0.1 M ammonium bicarbonate solution or a dilute (e.g., 1%) ammonium hydroxide solution.[2]
-
Add the basic solution dropwise while vortexing.
-
Caution: Avoid high pH if the peptide sequence contains residues prone to degradation, such as asparagine (deamidation) or cysteine (disulfide scrambling).[2]
-
-
For Neutral or Highly Hydrophobic Peptides:
-
If the peptide has a net charge near zero or is dominated by hydrophobic residues (>50%), pH adjustment alone may be insufficient.[8] Proceed to Protocol 3.
-
Data Presentation: pH Screening Results
| Buffer System | pH | Visual Observation | Solubilized Conc. (mg/mL) |
| Deionized Water | ~6-7 | Insoluble, suspension | < 0.1 |
| 10% Acetic Acid | ~2.5 | Clear Solution | > 1.0 |
| PBS | 7.4 | Cloudy | 0.2 |
| 0.1M NH4HCO3 | ~8.0 | Slight Haze | 0.5 |
Table 1: Example data from a pH screening experiment for a basic trimethoxy-peptide.
Protocol 3: The Use of Co-solvents and Excipients
Rationale: When pH manipulation is insufficient, the use of co-solvents or other formulation excipients can modify the solvent environment to make it more favorable for the hydrophobic peptide.[9]
A. Organic Co-solvents
For highly hydrophobic peptides, organic co-solvents can be used to disrupt hydrophobic interactions.[1][8] Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and relatively low toxicity in many biological assays.[5][8]
Step-by-Step Methodology:
-
Dissolve the trimethoxy-peptide in a minimal volume of 100% DMSO (e.g., 20-50 µL for 1 mg of peptide).[7]
-
Once fully dissolved, slowly add the desired aqueous buffer dropwise to the DMSO stock while vortexing continuously.[10]
-
Critical Step: If the solution becomes cloudy or precipitation occurs, you have exceeded the peptide's solubility limit in that final solvent mixture.[4] Stop adding the aqueous buffer. This approach is best for creating a concentrated stock that can be diluted into a larger volume for the final experiment, ensuring the final organic solvent concentration is compatible with the assay (typically <1-5%).[5]
B. Surfactants and Complexing Agents
Surfactants can aid solubility by forming micelles that encapsulate hydrophobic regions, while cyclodextrins can form inclusion complexes with the trimethoxyphenyl groups.[11]
Caption: Encapsulation of a hydrophobic moiety by a cyclodextrin.
Step-by-Step Screening Methodology:
-
Prepare stock solutions of various excipients (see Table 2).
-
In separate tubes, attempt to dissolve a small amount of the peptide directly into the excipient-containing buffers.
-
Use the same methods of vortexing, sonication, and warming as described in Protocol 1.
-
Visually and quantitatively assess solubility for each condition to identify the most effective agent.
Data Presentation: Common Excipients for Solubility Enhancement
| Excipient Class | Example | Typical Conc. Range | Mechanism of Action |
| Organic Co-solvents | DMSO, Ethanol, Propylene Glycol | 1-50% (stock) | Reduces solvent polarity, disrupts hydrophobic interactions.[9] |
| Non-ionic Surfactants | Polysorbate 20/80, Pluronics | 0.01-0.2% | Forms micelles that encapsulate hydrophobic parts of the peptide.[11][12] |
| Complexing Agents | Hydroxypropyl-β-Cyclodextrin | 1-10% (w/v) | Forms a host-guest inclusion complex, shielding the hydrophobic moiety.[4][11] |
| Polyols | Glycerol, Polyethylene Glycol (PEG) | 5-20% | Can stabilize peptide structure and reduce aggregation.[13] |
Table 2: A selection of common excipients used to improve the solubility of hydrophobic compounds.
Conclusion
Optimizing the aqueous solubility of trimethoxy-peptides is a multifactorial challenge that can be overcome with a systematic and logical approach. By first characterizing the peptide's intrinsic properties and then sequentially evaluating the effects of pH, co-solvents, and excipients, researchers can develop a robust and reproducible formulation. This structured methodology not only saves valuable material and time but also ensures the integrity and activity of the peptide for downstream applications, ultimately accelerating the path of drug discovery and development.
References
-
Peptide Solubilization. JPT Peptide Technologies. [Link]
-
Peptide Synthesis Knowledge Base. GenScript. [Link]
-
Peptide Solubility Guidelines. LifeTein. [Link]
-
Peptide Solubility | Peptide Synthesis. Bio Basic. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]
-
PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation. Drug Development & Delivery. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]
-
Flexibility, size and hydrophobicity of alkyl side groups in methoxy-poly (ethylene glycol)-polypeptide for the nano-assembly and thermo-sensitivity. ResearchGate. [Link]
-
Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. [Link]
-
Stabilization of Peptide Fibrils by Hydrophobic Interaction. Radboud Repository. [Link]
-
Comparison between the behavior of different hydrophobic peptides allowing membrane anchoring of proteins. PMC. [Link]
-
Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides. ResearchGate. [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Peptide Synthesis Knowledge Base [peptide2.com]
- 6. biobasic.com [biobasic.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3,4,5-Trimethoxyphenylalanine (TMP) as a Multi-Modal Spectroscopic Probe
Based on the physicochemical properties of methoxy-substituted aromatic amino acids and their applications in protein science, here is a detailed Application Note and Protocol guide for using 3,4,5-trimethoxyphenylalanine (TMP) as a spectroscopic probe.
Part 1: Executive Summary & Technical Rationale
3,4,5-Trimethoxyphenylalanine (TMP) is a non-natural amino acid (UAA) analog of phenylalanine characterized by an electron-rich aromatic ring decorated with three methoxy groups. Unlike canonical aromatic residues (Phe, Tyr, Trp), TMP offers a unique spectroscopic signature and steric profile that makes it a powerful probe for local protein environments, conformational dynamics, and molecular recognition events.
Mechanism of Action[1][2][3]
-
Fluorescence Solvatochromism: The electron-donating methoxy groups increase the electron density of the phenyl ring, altering its transition dipole moment. This results in a red-shifted absorption and emission compared to Phenylalanine. Crucially, the excited state is sensitive to solvent polarity (solvatochromism), allowing TMP to report on the hydrophobicity of its local environment (e.g., buried vs. exposed residues).
-
NMR "Spy" Reporter: The nine chemically equivalent protons of the three methoxy groups (
) generate a sharp, intense singlet in -NMR spectra (typically ppm). This signal is highly sensitive to the local magnetic environment (ring currents of nearby residues), making TMP an exceptional probe for monitoring protein folding or ligand binding without isotopic labeling. -
Steric Restraint: The bulkier 3,4,5-substitution pattern can be used to probe the steric tolerance of active sites or hydrophobic pockets.
Part 2: Physicochemical & Spectroscopic Profile[4]
Table 1: Key Properties of 3,4,5-Trimethoxyphenylalanine
| Property | Value / Characteristic | Notes |
| Molecular Weight | 253.29 g/mol | Bulkier than Phe (165.19 g/mol ) |
| Absorbance Max ( | ~270–280 nm | Red-shifted vs Phe; overlaps with Trp/Tyr |
| Emission Max ( | ~300–320 nm | Solvent dependent (Solvatochromic) |
| Quantum Yield ( | Low to Moderate | Highly sensitive to quenching by amide groups or solvent |
| NMR Signature | Singlet, 9H ( | High sensitivity due to 9 equivalent protons |
| Solubility | Moderate in water; High in DMSO/DMF | Hydrophobic side chain |
Part 3: Experimental Protocols
Protocol A: Site-Specific Incorporation via Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize a peptide containing TMP at a specific position using Fmoc chemistry.
Materials:
-
Fmoc-3,4,5-trimethoxy-L-phenylalanine (Fmoc-TMP-OH)
-
Rink Amide MBHA Resin (or Wang resin for C-term acids)
-
Coupling Reagents: HATU, DIPEA (Diisopropylethylamine)
-
Deprotection: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% TIPS, 2.5%
Workflow Diagram (DOT):
Caption: Step-by-step workflow for incorporating TMP via Fmoc-SPPS. Critical decision point at Kaiser Test ensures complete coupling.
Step-by-Step Procedure:
-
Resin Swelling: Swell 100 mg of resin in DMF for 30 mins.
-
Deprotection: Treat resin with 20% piperidine/DMF (
min). Wash with DMF ( ). -
Activation: Dissolve Fmoc-TMP-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in minimal DMF. Activate for 30 seconds.
-
Expert Insight: TMP is sterically hindered. Pre-activation is crucial. Use a slightly higher excess (4-5 eq) if coupling to a secondary amine (e.g., Proline).
-
-
Coupling: Add activated solution to resin. Shake at room temperature for 60–90 mins.
-
Monitoring: Perform a Kaiser test. If blue (positive), re-couple. If colorless (negative), proceed.
-
Cleavage: After final assembly, wash resin with DCM. Add Cleavage Cocktail (5 mL) and shake for 2 hours.
-
Isolation: Precipitate filtrate in ice-cold diethyl ether. Centrifuge and lyophilize.
Protocol B: Fluorescence Solvatochromism Assay
Objective: To calibrate the environmental sensitivity of the TMP probe using solvent polarity standards.
Rationale: The emission maximum (
Materials:
-
Synthesized TMP-peptide or N-acetyl-TMP-amide (model compound).
-
Solvents: Hexane, Toluene, Chloroform, Acetonitrile, Methanol, Water (Spectroscopic grade).
-
Spectrofluorometer (e.g., Horiba Fluorolog or similar).
Step-by-Step Procedure:
-
Preparation: Prepare
solutions of the TMP probe in each solvent. Ensure absorbance at excitation wavelength is OD to avoid inner filter effects. -
Excitation Scan: Set emission to 320 nm and scan excitation from 240–300 nm to find
(typically ~275 nm). -
Emission Scan: Excite at
(e.g., 275 nm). Scan emission from 285 nm to 450 nm.-
Slit Widths: 5 nm (adjust for signal intensity).
-
-
Data Analysis:
-
Record
for each solvent. -
Plot
(wavenumber, ) vs. the Lippert-Mataga polarity parameter ( ) of the solvents. -
The slope indicates the sensitivity of the probe.
-
Expected Results:
-
Non-polar (Toluene):
nm (Blue-shifted, higher intensity). -
Polar (Water):
nm (Red-shifted, lower intensity due to quenching).
Protocol C: Probing Protein Folding via -NMR
Objective: Use the intense methyl singlet of TMP to monitor the folding state of a protein.
Rationale: In an unfolded state, the TMP methoxy groups are exposed to solvent and tumble freely (sharp singlet). Upon folding, if TMP is buried, the signal may shift (due to ring currents of neighbors) or broaden (due to restricted motion/exchange).
Workflow:
-
Sample Prep: Dissolve TMP-labeled protein (
) in NMR buffer ( Phosphate, pH 7.4, 10% ). -
Acquisition: Acquire a 1D
-NMR spectrum with water suppression (e.g., excitation sculpting or WATERGATE).-
Focus Region: 3.0 – 4.5 ppm.
-
-
Titration (Denaturation): Titrate urea or guanidinium chloride (0 M to 8 M) into the sample.
-
Analysis: Track the chemical shift (
) and linewidth ( ) of the methoxy singlet ( ppm).-
Folded: Shifted
(e.g., 3.6 ppm), broader line. -
Unfolded: Returns to canonical
(3.8 ppm), sharp line.
-
Part 4: Mechanism & Logic Diagram
Solvatochromic Mechanism of TMP:
Caption: Jablonski-style schematic showing how solvent polarity stabilizes the TMP excited state, leading to redshifted emission (Solvatochromism).
Part 5: References
-
Sethi, M. L., Rao, G. S., & Kapadia, G. J. (1973). "Synthesis of 3,4,5-trimethoxyphenylalanine, an amino acid analog of mescaline."[1][2] Journal of Pharmaceutical Sciences, 62(11), 1802–1804.
-
Abdelkader, E. H., et al. (2016). "Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-L-lysine for NMR Studies." Journal of the American Chemical Society. (Cited for methodology on using methoxy/silyl singlets as NMR probes).[3]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[2] (Authoritative text on solvatochromism and quenching mechanisms).
-
Dougherty, D. A. (1996). "Cation-pi interactions in chemistry and biology: a new view of benzene, Phe, Tyr, and Trp." Science, 271(5246), 163-168. (Context for electron-rich aromatic probes).
Disclaimer: Ensure all synthesis involving mescaline analogs complies with local regulations regarding controlled substance precursors, although the amino acid form (TMP) is generally considered a research chemical.
Sources
Application Note: Enzymatic Resolution of Racemic 3,4,5-Trimethoxyphenylalanine
Abstract & Introduction
3,4,5-Trimethoxyphenylalanine (TMPA) is a critical non-proteinogenic amino acid precursor used in the synthesis of highly potent antitumor agents, including Combretastatin A-4 analogues and various peptidomimetics targeting tubulin polymerization. The pharmacological efficacy of these drugs often depends strictly on the chirality of the amino acid backbone, necessitating high enantiomeric purity (>99% ee).
While asymmetric synthesis using chiral auxiliaries is possible, it is often cost-prohibitive at scale.[1] Enzymatic kinetic resolution offers a robust, scalable, and "green" alternative. This guide details the resolution of N-acetyl-DL-3,4,5-trimethoxyphenylalanine using Aminoacylase I (EC 3.5.1.14) . This enzyme exhibits strict L-enantioselectivity, hydrolyzing the amide bond of the L-isomer to yield free L-TMPA while leaving the D-isomer intact for recovery and racemization.
Key Advantages of This Protocol
-
High Enantioselectivity: Typical ee > 99% for the product.
-
Mild Conditions: Aqueous buffer, pH 7–8, ambient temperature.
-
Scalability: Reusable immobilized enzymes and simple downstream processing.
Mechanistic Principle
The core of this protocol is the Kinetic Resolution (KR) . Aminoacylase I (typically from Aspergillus melleus or Porcine Kidney) acts as a "chiral filter." It accepts the N-acetyl-L-amino acid into its active site, coordinating the zinc cofactor to hydrolyze the amide bond. The D-isomer is sterically rejected.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of Aminoacylase I mediated resolution. The enzyme selectively hydrolyzes the L-enantiomer.
Materials & Equipment
Reagents
-
Substrate Precursor: DL-3,4,5-Trimethoxyphenylalanine (synthesized via acetamidomalonate method).
-
Acylating Agent: Acetic anhydride (
), Sodium hydroxide ( ). -
Enzyme: Aminoacylase I (Grade I from Aspergillus melleus, >30,000 U/g).
-
Buffer: 0.1 M Phosphate buffer (pH 7.5),
(Activator). -
Solvents: Ethyl acetate, 6M HCl, Methanol (HPLC grade).
Equipment
-
Thermostatic shaker or overhead stirrer.
-
pH-stat or auto-titrator (critical for maintaining pH during hydrolysis).
-
HPLC with Chiral Column (e.g., Daicel Chiralpak IA or Crownpak CR+).
-
Lyophilizer.
Experimental Protocols
Phase 1: Substrate Synthesis (N-Acetylation)
Before enzymatic resolution, the racemic amino acid must be protected.
-
Dissolution: Suspend 10 g (39.5 mmol) of racemic DL-TMPA in 40 mL of 2M NaOH. Cool to 0–5°C in an ice bath.
-
Acetylation: Add 5 mL of acetic anhydride dropwise over 30 minutes while vigorously stirring.
-
Critical Control: Maintain pH > 10 by simultaneously adding 4M NaOH. If pH drops below 9, N-acetylation yield decreases.
-
-
Acidification: After addition, stir for 1 hour at room temperature. Acidify carefully with 6M HCl to pH 2.0.
-
Isolation: The product, N-acetyl-DL-TMPA , will precipitate as a white solid. Filter, wash with cold water, and dry.
-
Target Yield: >90%.
-
Validation: Check purity via HPLC-UV (254 nm).
-
Phase 2: Enzymatic Hydrolysis (The Resolution)
This is the critical stereoselective step.
-
Reaction Setup:
-
Dissolve 5 g of N-acetyl-DL-TMPA in 100 mL of 0.1 M Phosphate Buffer (pH 7.5).
-
Adjust pH to 7.5 using 1M LiOH or NaOH.
-
Add
(Cobalt ions often enhance Acylase I activity by 2-5x).
-
-
Enzyme Addition:
-
Add 50 mg of Aminoacylase I (approx. 1500 Units).
-
Incubate at 37°C with gentle shaking (150 rpm).
-
-
Monitoring:
-
As the reaction proceeds, acetic acid is released, lowering the pH.
-
Self-Validating Step: Use a pH-stat to maintain pH 7.5 by automatic addition of 0.5M LiOH. The consumption of base correlates directly to conversion. Stop when base consumption reaches 50% theoretical equivalent (approx. 24–48 hours).
-
Phase 3: Downstream Processing
Separation relies on the solubility difference between the free amino acid (zwitterion) and the N-acetyl derivative (acid).
-
Enzyme Removal: Heat the mixture to 90°C for 10 minutes to denature the enzyme (or ultrafilter if recycling). Filter the debris.
-
Acidification: Acidify the filtrate to pH 1.5–2.0 using 6M HCl.
-
Extraction (Removal of D-Isomer):
-
Extract the aqueous phase 3x with Ethyl Acetate.
-
Organic Phase: Contains unreacted N-acetyl-D-TMPA . Save for racemization.
-
Aqueous Phase: Contains the product L-TMPA .
-
-
Product Isolation:
-
Neutralize the aqueous phase to the isoelectric point (approx. pH 5.5–6.0) using LiOH.
-
Concentrate under vacuum.[2] L-TMPA will crystallize.
-
Recrystallize from water/ethanol to remove salts.
-
Analytical Validation
Quantification of Enantiomeric Excess (
Method: Chiral HPLC Column: Daicel Chiralpak IA (Immobilized Amylose) or Crownpak CR+ (Crown ether). Detection: UV at 220 nm and 280 nm.
| Parameter | Condition (Chiralpak IA) | Condition (Crownpak CR+) |
| Mobile Phase | n-Hexane : Ethanol : TFA (80 : 20 : 0.1) | |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25°C | 25°C |
| Retention (L) | ||
| Retention (D) |
Calculation:
Expected Results
| Component | Typical Yield | Optical Purity ( |
| L-TMPA | 40–45% (Max 50%) | > 99.5% |
| N-Acetyl-D-TMPA | 45–48% | > 95% |
Workflow Visualization
Figure 2: Operational workflow for the resolution process.
Troubleshooting & Optimization
-
Low Conversion (<40%):
-
Inhibition: High concentrations of the acetate byproduct can inhibit Acylase I. Solution: Perform the reaction in a dialysis bag or use a resin to sequester acetate.
-
Metal Ions: Ensure
is present. EDTA in buffers will strip the enzyme of essential Zn/Co ions, killing activity.
-
-
Low Enantiomeric Excess:
-
Spontaneous Hydrolysis: If pH > 8.0 or Temp > 45°C, chemical hydrolysis may occur non-selectively. Keep conditions mild.
-
Reaction Time: Do not let the reaction run too long past 50% conversion; equilibrium thermodynamics might favor reverse reactions (rare in hydrolysis but possible).
-
-
Substrate Solubility:
-
N-acetyl-TMPA is hydrophobic. If precipitation occurs during reaction, add 5–10% DMSO or Methanol as a co-solvent (Acylase I tolerates up to 20% organic solvent).
-
References
-
Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society.[3]
-
Pettit, G. R., et al. (1987). "Antineoplastic agents. 122. Constituents of Combretum caffrum." Journal of Natural Products (Context on Combretastatin synthesis).
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA."
-
Whitesides, G. M. (2021).[4] "Enzymatic Resolution Procedures." Harvard University Research Group Protocols.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
- 4. mdpi.com [mdpi.com]
Application Note: Click Chemistry Architectures of Trimethoxyphenyl (TMP)-Modified Peptides
Executive Summary
This guide details the chemical biology applications of trimethoxyphenyl (TMP)-modified peptides , a specialized class of bioconjugates where the electron-rich 3,4,5-trimethoxyphenyl moiety serves as either a pharmacological payload (tubulin-targeting) or a chemoselective handle (oxidative coupling).
While "Click Chemistry" traditionally refers to Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the application of TMP-peptides extends into "Oxidative Click" methodologies—a rapidly emerging field where the electronic properties of the TMP ring facilitate rapid, site-specific conjugation under mild oxidative conditions. This note covers three primary workflows:
-
Peptide-Drug Conjugates (PDCs): Synthesis of TMP-triazole-peptide hybrids for targeted tubulin inhibition.
-
Oxidative Ligation: Using TMP as a reactive "hotspot" for site-specific bioconjugation.
-
Mass Spectrometry Tagging: Utilizing TMP-phosphonium (TMPP) charge tags for peptide sequencing.
The TMP Landscape in Peptide Chemistry
The 3,4,5-trimethoxyphenyl (TMP) group is a privileged structural motif in medicinal chemistry. Its integration into peptide scaffolds creates unique functionalities defined by its electronic structure:
| Feature | Chemical Basis | Application |
| Pharmacophore | Mimics the A-ring of Colchicine and Combretastatin A-4. | Targeted Cancer Therapy: Design of PDCs that bind the colchicine-site of tubulin to disrupt tumor vasculature. |
| Electronic Richness | High electron density on the phenyl ring (three methoxy donors). | Oxidative Coupling: Serves as a specific site for oxidant-mediated radical coupling with anilines or nucleophiles (Oxidative Click). |
| Proton Affinity | When coupled to phosphonium (TMPP), it creates a fixed positive charge. | Mass Spectrometry: Enhances ionization and directs fragmentation for de novo peptide sequencing. |
Application I: Synthesis of Tubulin-Targeting PDCs via CuAAC
Principle
Many potent antimitotic agents (e.g., Combretastatin A-4, Colchicine) contain a TMP ring essential for binding to
Workflow Diagram
Figure 1: Assembly of Trimethoxyphenyl-based Peptide-Drug Conjugates via CuAAC.
Detailed Protocol: On-Resin CuAAC Synthesis
Objective: Synthesize a Combretastatin-mimic PDC using a solid-phase peptide synthesis (SPPS) approach.
Reagents:
-
Resin: Rink Amide MBHA resin loaded with Azido-Lysine or N-terminal Azido-acid.
-
Alkyne Payload: 5-(3,4,5-trimethoxyphenyl)-4-pentynoic acid or propargyl-functionalized TMP analog.
-
Catalyst: Copper(II) Sulfate Pentahydrate (
), Sodium Ascorbate. -
Solvent: DMF/Water (4:1) or DMSO/Water.
Step-by-Step Procedure:
-
Peptide Assembly: Synthesize the targeting peptide (e.g., c(RGDfK)) using standard Fmoc-SPPS. Introduce an Azide handle (e.g., Fmoc-Lys(N3)-OH) at the desired attachment point.
-
Resin Preparation: Swell the resin-bound azide-peptide (0.1 mmol scale) in DMF for 30 min.
-
Click Cocktail Preparation:
-
Dissolve TMP-Alkyne (3.0 eq relative to peptide) in 2 mL DMF.
-
Dissolve
(0.5 eq) and TBTA ligand (0.5 eq) in 0.5 mL water/DMF. -
Dissolve Sodium Ascorbate (1.0 eq) in 0.5 mL water (prepare fresh).
-
-
Reaction: Add the TMP-Alkyne solution to the resin, followed by the Cu/TBTA mix, and finally the Ascorbate.
-
Incubation: Agitate at Room Temperature (RT) for 6–16 hours under
atmosphere. The solution typically turns bright yellow/orange (characteristic of Cu(I)-TBTA). -
Washing: Drain and wash resin with DMF (5x), Sodium Diethyldithiocarbamate (0.5% in DMF, to remove Cu), and DCM (5x).
-
Cleavage: Cleave peptide with TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
-
Validation: Analyze via HPLC and ESI-MS. The mass shift should correspond exactly to the sum of the peptide and the TMP-alkyne.
Critical Control: Perform a "colorimetric test" on a resin bead aliquot. If the azide is fully converted, the IR stretch at ~2100
Application II: Oxidative "Click" Ligation
Principle
Unlike standard CuAAC, Oxidative Peptide Coupling utilizes the inherent electron-rich nature of the TMP ring. When a peptide containing a TMP-modified amino acid (e.g., 3,4,5-trimethoxyphenylalanine) is exposed to a specific oxidant (like periodate or a tyrosinase enzyme), the TMP ring is activated into a reactive quinone-methide or radical species. This intermediate rapidly captures nucleophiles (anilines, thiols, or alkoxyamines) to form a stable bond.
This is a "Click-like" reaction because it is:
-
Modular: Connects two distinct units.
-
Orthogonal: Reacts preferentially at the electron-rich TMP site over native amino acids (under controlled conditions).
-
Aqueous Compatible: Runs in buffer.[1]
Mechanism Diagram
Figure 2: Oxidative Coupling Mechanism for Trimethoxyphenyl-Modified Peptides.
Protocol: Periodate-Mediated Oxidative Coupling
Objective: Conjugate a TMP-containing peptide to an aniline-functionalized fluorophore.
Reagents:
-
Peptide: Sequence containing 3,4,5-trimethoxyphenylalanine (TMP-Ala).
-
Partner: Aniline-derivative (e.g., Aniline-PEG-Biotin).
-
Oxidant: Sodium Periodate (
). -
Buffer: Phosphate Buffer (pH 7.0).
Procedure:
-
Dissolution: Dissolve TMP-Peptide (1 mM) and Aniline-Partner (5 mM, 5 eq) in Phosphate Buffer (pH 7.0).
-
Initiation: Add
(2 eq) to the mixture. -
Reaction: Incubate at RT for 10–30 minutes. The reaction is extremely fast.
-
Quenching: Add excess N-acetylmethionine or Tyrosine to quench unreacted oxidant (though the reaction is often stoichiometric).
-
Purification: Desalt via size-exclusion chromatography (e.g., PD-10 column) or HPLC.
Note: The TMP group is significantly more reactive than a standard Tyrosine phenol, allowing for selective coupling even in the presence of Tyr/Trp residues if stoichiometry is controlled.
Application III: Analytical Tagging (TMPP)
While not a "conjugation" in the drug delivery sense, the Tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) group is a critical tool for validating peptide structures.
-
Usage: The TMPP group is "clicked" (via active ester chemistry) onto the N-terminus of a peptide.
-
Benefit: It adds a fixed positive charge and a hydrophobic bulk. In MS/MS (CID), this directs fragmentation to produce a simple series of N-terminal ions, simplifying de novo sequencing of complex biological peptides.
Summary of Applications
| Application | TMP Role | Reaction Type | Key Benefit |
| Tubulin PDCs | Ligand (Colchicine mimic) | CuAAC (Azide-Alkyne) | Delivers potent cytotoxicity specifically to tumor cells via peptide targeting. |
| Oxidative Ligation | Reactive Handle | Oxidative Coupling | Enables site-specific conjugation in aqueous buffers without heavy metals. |
| MS Sequencing | Charge Tag (TMPP) | Acylation | Simplifies mass spectra for easier sequence validation. |
References
-
Trimethoxyphenyl-Triazole Tubulin Inhibitors
- Molecular diversity of trimethoxyphenyl-1,2,3-triazole hybrids as novel colchicine site tubulin polymerization inhibitors. (2019). European Journal of Medicinal Chemistry.
-
Oxidative Peptide Coupling
-
TMPP Mass Spectrometry Tagging
- Selective Gas-Phase Cleavage at the Peptide Bond C-Terminal to Aspartic Acid in Fixed-Charge Derivatives of Asp-Containing Peptides.Analytical Chemistry.
-
Click Chemistry in Peptide Drug Design
- Click Chemistry in Peptide-Based Drug Design. (2013). Molecules.
-
General Oxidative Coupling (Tyrosinase)
-
Tyrosinase-Mediated Oxidative Coupling of Tyrosine Tags on Peptides and Proteins. (2020).[4] Bioconjugate Chemistry.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of 3,4,5-Trimethoxyphenylalanine (TMP)
Topic: High-Fidelity Coupling of Sterically Hindered, Electron-Rich Amino Acids Ticket ID: TMP-RAC-001 Status: Resolved / Knowledge Base Article
Executive Summary & Scope
The Challenge:
3,4,5-Trimethoxyphenylalanine (TMP) presents a dual challenge in peptide synthesis. While the electron-donating methoxy groups reduce the acidity of the
The Root Cause: Racemization in TMP is primarily kinetically driven . When coupling is slow due to steric hindrance, the lifetime of the activated ester increases. This extended exposure allows the thermodynamic equilibration of the chiral center to compete with the desired amide bond formation, typically via the 5(4H)-oxazolone pathway.
The Solution:
To prevent racemization, you must accelerate the coupling rate while simultaneously suppressing the oxazolone formation pathway.[1] This guide details the specific reagent architectures (Oxyma/DIC vs. HATU/DIEA) required to achieve
Diagnostic: Is Racemization Your Problem?
Before altering your synthesis, confirm the issue using this diagnostic workflow.
Figure 1: Diagnostic decision tree to distinguish racemization from other synthetic failures.
The Mechanism: The Oxazolone Trap
Understanding how TMP racemizes is critical to preventing it. Unlike simple base-catalyzed enolization, TMP racemization during coupling is driven by the cyclization of the activated amino acid.
The Pathway[2][3][4][5]
-
Activation: The carboxyl group is converted to a leaving group (e.g., O-acylisourea).
-
Cyclization: The carbonyl oxygen of the upstream amide backbone attacks the activated carbonyl.
-
Loss of Chirality: This forms a 5(4H)-oxazolone . The C-4 proton (formerly the
-proton) becomes highly acidic due to the new ring system, allowing rapid equilibration between L- and D-isomers.
Figure 2: The Kinetic Competition. If coupling (Green path) is slowed by TMP's steric bulk, the Oxazolone pathway (Red path) dominates.
Troubleshooting & FAQs
Q1: I usually use HATU/DIEA for difficult couplings. Why is this failing for TMP?
A: While HATU is a powerful coupling reagent, it requires a base (DIEA) to function.
-
The Problem: In the presence of DIEA (a strong base, pKa ~10-11), the formation of the oxazolone is catalyzed, and the abstraction of the
-proton is accelerated. Because TMP couples slowly (sterics), the activated ester sits in this basic soup longer, leading to significant epimerization. -
The Fix: Switch to DIC/Oxyma Pure . This method creates a highly reactive active ester at near-neutral/acidic pH, drastically reducing oxazolone formation even if the coupling time is extended.
Q2: If I must use a base (e.g., for solubility), which one is safe?
A: Replace DIEA with 2,4,6-Trimethylpyridine (Collidine) .
-
Why: Collidine is a weaker base (pKa ~7.4) and is sterically hindered.[1][2][3] It is sufficient to neutralize the acid generated during activation but too bulky to effectively abstract the
-proton from the TMP residue. -
Evidence: Studies on phenylglycine (a highly sensitive analog) show racemization drops from >10% with DIEA to <1% with Collidine/TMP [1].
Q3: What is the role of Oxyma Pure vs. HOBt?
A: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt for two reasons:
-
Safety: It is not explosive (unlike HOBt/HOAt).
-
Acidity: It has a lower pKa, creating a better leaving group that accelerates the coupling rate (counteracting TMP's steric bulk) while suppressing racemization more effectively than HOBt [2].
Recommended Protocols
Protocol A: The "Gold Standard" (Base-Free)
Best for: Standard Solid Phase Peptide Synthesis (SPPS) of TMP.
| Reagent | Equivalents | Role |
| Fmoc-TMP-OH | 3.0 eq | Amino Acid |
| Oxyma Pure | 3.0 eq | Racemization Suppressor |
| DIC | 3.0 eq | Activator (Carbodiimide) |
| Solvent | DMF or NMP | NMP recommended for difficult sequences |
Procedure:
-
Dissolve Fmoc-TMP-OH and Oxyma Pure in minimal DMF/NMP.
-
Cool the solution to 0°C (ice bath). Cold activation is critical for suppressing initial oxazolone formation.
-
Allow to warm to room temperature and couple for 60–120 minutes.
-
Do not use microwave heating for this specific step if possible; heat accelerates racemization more than coupling for sensitive residues.
Protocol B: The "High Reactivity" (Base-Buffered)
Best for: Extremely hindered amines or solution phase synthesis where carbodiimides are impractical.
| Reagent | Equivalents | Role |
| Fmoc-TMP-OH | 3.0 eq | Amino Acid |
| COMU | 3.0 eq | Uronium Activator (Oxyma-based) |
| Collidine (TMP) | 3.0 eq | Weak, Hindered Base |
Procedure:
-
Dissolve Fmoc-TMP-OH and COMU in DMF.
-
Add Collidine (2,4,6-trimethylpyridine). Crucial: Do not use DIEA.
-
Immediately add to the resin/amine component.
-
Coupling time: 30–60 minutes.
Data Comparison: Coupling Reagent Efficacy
The following table summarizes the expected racemization levels for sensitive phenyl-derivatives (based on Phenylglycine/Cysteine models) under different conditions [3, 4].
| Activation Method | Base | Relative Coupling Rate | Risk of Racemization |
| DIC / Oxyma | None | High | Very Low (<0.5%) |
| DIC / HOBt | None | Medium | Low (<2%) |
| HATU | DIEA | Very High | High (5-20%) |
| HATU | Collidine | Very High | Moderate (2-5%) |
| COMU | Collidine | Very High | Low (<1%) |
References
-
Albericio, F., et al. (2018). Use of Collidine as a Base for Peptide Coupling: Minimizing Racemization.[1][2] Journal of Peptide Science.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt and HOAt.[1] Chemistry – A European Journal.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
- 1. bachem.com [bachem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Improving coupling efficiency of electron-rich amino acids in SPPS
Topic: Optimizing Coupling Efficiency of Electron-Rich Amino Acids
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Welcome to the Advanced SPPS Support Hub.
You are likely here because your peptide purity is suffering due to the specific challenges posed by electron-rich amino acids: Cysteine (Cys), Histidine (His), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr) .
These residues are the "troublemakers" of Solid-Phase Peptide Synthesis (SPPS). They are prone to racemization (Cys, His), oxidation (Met, Cys, Trp), and alkylation (Trp, Tyr, Met) during the cleavage step. Standard protocols often fail here because they prioritize speed over chemoselectivity.
Below are the specialized troubleshooting modules designed to resolve these specific failure modes.
Module 1: Preventing Racemization (Cys & His)
The Issue: You observe "doublet" peaks in your HPLC trace or loss of biological activity. The Cause: Base-catalyzed proton abstraction.[1]
-
Histidine: The imidazole ring acts as an intramolecular base, abstracting the
-proton when activated, leading to epimerization.[1] -
Cysteine: The electron-withdrawing nature of the protecting group (e.g., Trt) combined with basic conditions (DIEA/NMM) makes the
-proton highly acidic.
Troubleshooting Protocol
Q: I am using HBTU/DIEA. Why is my Cysteine racemizing?
A: HBTU, HATU, and HCTU are aminium/uronium salts that require a base (DIEA or NMM) to function. This base promotes the abstraction of the
-
Corrective Action: Switch to a base-free or low-base carbodiimide chemistry for Cys and His couplings.
Recommended Protocol: DIC/Oxyma Pure This system is superior to HOBt for suppressing racemization and is safer than explosive HOAt derivatives [1].[2]
-
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide).[3]
-
Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).
-
Solvent: DMF (NMP is acceptable but promotes faster kinetics, increasing racemization risk slightly).
-
-
Procedure:
-
Dissolve AA (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.
-
Add DIC (1.0 equiv).
-
Pre-activation: < 2 minutes (Do not pre-activate Cys for long periods).
-
Coupling Time: 30–60 minutes at Room Temperature.
-
Temperature: DO NOT HEAT Cys or His above 50°C. Ideally, keep at 25°C.
-
Data: Racemization Comparison (Cysteine)
| Coupling Reagent | Base Added | % D-Isomer (Racemization) | Coupling Efficiency |
| HBTU / DIEA | Yes | 5.0% - 15.0% | High |
| HATU / DIEA | Yes | 10.0% - 20.0% | Very High |
| DIC / HOBt | No | 0.5% - 1.5% | Moderate |
| DIC / Oxyma | No | < 0.5% | High |
(Data derived from Albericio et al. [1] and internal validation)
Module 2: The "Scavenger Hunt" (Trp, Met, Tyr)
The Issue: Mass spectrometry shows mass shifts of +16 Da (Oxidation) or +56 Da (tert-butylation). The Cause:
-
+16 Da (Met/Trp): Reaction with atmospheric oxygen or reactive oxygen species during cleavage.
-
+56 Da (Trp/Tyr): During TFA cleavage, protecting groups (Boc, tBu, Trt) release stable carbocations (e.g., tert-butyl cation). Without sufficient scavengers, these cations attack the electron-rich indole ring of Trp or the phenol of Tyr.
Troubleshooting Protocol
Q: My Tryptophan-containing peptide has a +56 Da impurity. How do I remove it? A: You cannot easily remove it; it is a covalent modification (alkylation). You must prevent it during cleavage.
-
Corrective Action: Use Reagent K or a Dithiothreitol (DTT)-based cocktail. The standard "95% TFA / 2.5% TIS / 2.5% H2O" is often insufficient for peptides with multiple Trp/Met residues.
Visual Guide: Cleavage Cocktail Selection
Caption: Decision logic for selecting the appropriate TFA cleavage cocktail based on peptide composition.
The "Heavy Duty" Cocktail (Reagent K) Recipe [2]:
-
TFA: 82.5%
-
Phenol: 5% (Traps linker cations)[4]
-
Thioanisole: 5% (Accelerates removal of Pbf/Pmc from Arg; protects Met)
-
Water: 5% (General scavenger)
-
EDT (1,2-Ethanedithiol): 2.5% (Critical for quenching t-butyl cations and keeping Cys reduced)
Note: If Met oxidation is the primary concern, add NH4I (Ammonium Iodide) and DMS (Dimethyl sulfide) to reduce sulfoxides in situ (Reagent H).
Module 3: Steric Hindrance & Aggregation
The Issue: Incomplete coupling (deletion sequences) near bulky electron-rich residues (e.g., Trp, Tyr) or N-methylated amino acids. The Cause: Electron-rich aromatic rings can stack (π-π interactions), causing the peptide chain to aggregate on the resin, preventing reagent access.
Troubleshooting Protocol
Q: I have a difficult sequence with adjacent Tyr/Trp residues. Couplings are failing. A: You are likely facing "beta-sheet" aggregation.
-
Corrective Action: Disrupt the hydrogen bonding network.
Strategy 1: Chaotropic Salts Add 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture. This disrupts the aggregation of the peptide backbone.
Strategy 2: The "Power" Coupling (Non-Cys/His) If the residue is not Cys or His, switch to HATU or COMU .
-
Reagent: HATU (0.95 equiv) / HOAt (0.95 equiv) / Collidine (2.0 equiv).
-
Why Collidine? It is a weaker base than DIEA, reducing background degradation while maintaining the high activation power of HATU [3].
Strategy 3: Double Coupling
-
Pass 1: DIC/Oxyma (60 min).
-
Wash: DMF.
-
Pass 2: HATU/DIEA (30 min) OR Repeat DIC/Oxyma at 50°C.
Module 4: Workflow Visualization
The following diagram illustrates the decision matrix for coupling electron-rich amino acids to ensure maximum efficiency and integrity.
Caption: Logical flow for selecting coupling reagents. Green path prioritizes chirality; Red path prioritizes power.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal. Link
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis". International Journal of Peptide and Protein Research.[5] Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[1][6][7] Chemical Reviews. Link
For further assistance, please contact the SPPS Core Facility or submit a ticket with your specific sequence and HPLC data.
Sources
Technical Support Guide: Solubility of 3,4,5-Trimethoxyphenylalanine in DMF vs. NMP
Executive Summary & Solvent Thermodynamics
The solubility of 3,4,5-trimethoxyphenylalanine (TMPA) presents a unique challenge in drug development and peptide synthesis. Unlike standard phenylalanine, the 3,4,5-trimethoxy substitution pattern introduces significant steric bulk and electron density to the aromatic ring. This modification alters the crystal lattice energy and lipophilicity, often rendering standard solubility protocols ineffective.
This guide addresses the critical decision matrix between Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) . While DMF is the industry workhorse, NMP is the superior thermodynamic solvent for this specific bulky, hydrophobic residue.
Comparative Solvent Analysis for TMPA
| Feature | DMF (N,N-Dimethylformamide) | NMP (N-methyl-2-pyrrolidone) | Impact on TMPA |
| Dipole Moment | 3.82 D | 4.09 D | NMP stabilizes the polar zwitterionic transition states better. |
| Viscosity (25°C) | 0.92 cP | 1.67 cP | NMP is more viscous, reducing mass transfer but stabilizing supramolecular aggregates. |
| Solubilizing Power | Moderate | High | NMP is required for "difficult sequences" or bulky hydrophobic residues like TMPA to prevent on-resin aggregation. |
| Stability | Hydrolyzes to dimethylamine (base) | Stable | DMF degradation can prematurely remove Fmoc groups; NMP is safer for long storage. |
| Boiling Point | 153°C | 202°C | NMP allows for higher temperature solubilization (sonication/heating) without rapid evaporation. |
Troubleshooting Guide: Q&A Format
Scenario A: The Starting Material Won't Dissolve
Q: I am trying to dissolve free 3,4,5-trimethoxyphenylalanine in pure DMF, but it remains a suspension. What is wrong?
A: You are likely fighting the Zwitterionic Lattice Energy .
Free amino acids exist as zwitterions (
-
The Fix: You must break the lattice by shifting the equilibrium to a charged salt form or a neutral species.
-
For Acidic Conditions: Add 1-2 equivalents of Trifluoroacetic Acid (TFA) . This protonates the carboxylate, breaking the zwitterion.
-
For Basic Conditions: Add 1-2 equivalents of DIPEA (Diisopropylethylamine) . This deprotonates the ammonium group.
-
For Neutral/Coupling: If this is for a coupling reaction, the addition of the coupling reagents (HATU/DIC) will often solubilize the amino acid as it activates.
-
Scenario B: Precipitation After Dissolution
Q: It dissolved initially in NMP but precipitated after 20 minutes. Is my sample contaminated?
A: This is likely Hygroscopic Anti-Solvent Precipitation . Both DMF and NMP are highly hygroscopic. If your solvent is not anhydrous, or if the vessel was left open, absorbed atmospheric water acts as an "anti-solvent" for the highly lipophilic TMPA derivative.
-
The Fix:
-
Use Anhydrous NMP (99.5%+, <50 ppm water).
-
Keep the headspace purged with Nitrogen or Argon.
-
Immediate Action: Add a chaotropic salt.[1] Adding 0.4M LiCl to the NMP solution can disrupt the hydrogen bonding network of the water and re-solubilize the amino acid.
-
Scenario C: Gelation During Peptide Synthesis
Q: During SPPS, the coupling of Fmoc-3,4,5-trimethoxyphenylalanine failed, and the resin looks "clumped" or gel-like.
A: You are experiencing Beta-Sheet Aggregation .
The electron-rich trimethoxy ring promotes strong
-
The Fix:
-
Switch Solvent: Move from DMF to 100% NMP for this coupling step. NMP interferes with beta-sheet hydrogen bonding more effectively than DMF.
-
Magic Mixture: Use a solvent system of NMP/DMSO (80:20) . DMSO is a powerful disruptor of secondary structures.
-
Temperature: Perform the coupling at 50°C (microwave or water bath). Heat provides the kinetic energy to disrupt the
stacking.
-
Validated Solubilization Protocol
Objective: Prepare a 0.2 M solution of Fmoc-3,4,5-trimethoxyphenylalanine for automated synthesis.
Materials:
-
Fmoc-3,4,5-trimethoxyphenylalanine (Dry, stored at -20°C).
-
Solvent: NMP (Peptide Synthesis Grade).
-
Additive: DIPEA (if basic environment needed) or Oxyma Pure (if activating).[2]
Workflow:
-
Equilibration: Allow the amino acid powder to reach room temperature before opening the bottle to prevent condensation.
-
Weighing: Weigh the target mass into a dry Falcon tube or glass vial.
-
Solvent Addition (Stepwise):
-
Add only 75% of the calculated NMP volume.
-
Reasoning: This creates a high-concentration slurry that increases particle collisions during sonication.
-
-
Mechanical Dispersion: Vortex for 30 seconds.
-
Sonication: Sonicate at 40°C for 5-10 minutes.
-
Checkpoint: The solution should be clear. If "hazy," moisture is present.
-
-
Final Dilution: Add the remaining 25% NMP to reach the target volume.
-
Filtration (Optional but Recommended): Pass through a 0.45
m PTFE filter to remove any micro-aggregates that could clog synthesizer lines.
Decision Logic Visualization
The following diagram illustrates the decision process for troubleshooting solubility issues with TMPA.
Caption: Decision tree for selecting the correct solubilization strategy based on chemical form and observed failure mode.
References
-
Albericio, F., & Tulla-Puche, J. (2008). The application of N-methyl-2-pyrrolidone (NMP) in solid-phase peptide synthesis: A viable alternative to DMF.[1] The Royal Society of Chemistry. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups.[3][4] Chemical Reviews. Available at: [Link]
-
PubChem. (2025).[5] 3,4,5-Trimethoxyphenylalanine Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 3. mesalabs.com [mesalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Aspartimide Minimization in Peptide Synthesis
The following Technical Support Guide addresses the minimization of aspartimide formation, with a specific focus on the application and troubleshooting of Trimethoxybenzyl (Tmb) and Dimethoxybenzyl (Dmb) backbone protection strategies.
Topic: Minimizing Aspartimide Formation in Trimethoxy-Containing Sequences
Executive Summary & Mechanism
The Problem:
Aspartimide formation is a base-catalyzed side reaction occurring primarily at Asp-Gly , Asp-Asn , and Asp-Ser motifs during Fmoc removal. The backbone amide nitrogen of the residue (
The "Trimethoxy" Solution:
In this context, "trimethoxy-containing sequences" refers to the strategic use of 2,4,6-trimethoxybenzyl (Tmb) (or its analog 2,4-dimethoxybenzyl [Dmb] ) as a backbone protecting group. By installing a bulky Tmb group on the amide nitrogen of the
Mechanism of Action & Failure Modes
Figure 1: Mechanism of aspartimide formation and the blocking action of Tmb backbone protection.
Troubleshooting Guides & FAQs
Section A: Implementing Tmb/Dmb Backbone Protection
Q1: I am synthesizing a sequence with Asp-Gly. Should I use Tmb protection on the Asp or the Gly?
A: You must protect the Glycine (the
-
Protocol: Use a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Tmb)Gly-OH or Fmoc-Asp(OtBu)-(Dmb)Gly-OH .
-
Why: Coupling a single Fmoc-(Tmb)Gly-OH onto the resin is difficult due to steric bulk. Coupling the next amino acid onto the bulky (Tmb)Gly is even harder. Using a pre-formed dipeptide bypasses the difficult N-alkylation step on-resin.
Q2: I used the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, but the coupling of the next amino acid (n-1) is incomplete. How do I fix this? A: The steric bulk of the Tmb/Dmb group hinders the approach of the incoming activated amino acid.
-
Troubleshooting Steps:
-
Switch Coupling Reagents: Use HATU/HOAt or COMU instead of HBTU/HOBt. The HOAt moiety is more effective at acylation in sterically hindered environments.
-
Double Coupling: Perform double coupling at elevated temperature (50°C), unless Cys/His are present (risk of racemization).
-
Check Resin Loading: Lower the resin substitution (< 0.4 mmol/g) to reduce inter-chain aggregation which compounds the steric issue.
-
Q3: Does the Tmb group come off during standard TFA cleavage? A: Yes, but it requires specific scavengers.
-
Standard Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O usually removes Tmb/Dmb.
-
Critical Note: The Tmb cation released is highly reactive. You must include a scavenger like TIS (Triisopropylsilane) or Thioanisole to prevent the Tmb group from re-attaching to Trp, Tyr, or Met residues (alkylation).
-
Visual Check: If your crude peptide is pink/red, it may indicate incomplete removal or scavenger exhaustion.
Section B: Alternative Strategies (When Tmb is not an option)
Q4: My sequence is Asp-Asn, not Asp-Gly. Can I still use Tmb? A: Tmb-protected dipeptides for Asp-Asn are less commercially available and extremely bulky.
-
Alternative Strategy: Use Fmoc-Asp(OMpe)-OH .[1]
-
Explanation: The OMpe (3-methylpent-3-yl) ester is bulkier than the standard OtBu ester. It shields the
-carbonyl from attack without the massive steric penalty of backbone protection.
Q5: I cannot source Tmb-protected building blocks. What is the best "chemical" fix? A: Modify your deprotection cocktail. The goal is to reduce the basicity while maintaining Fmoc removal efficiency.
-
Protocol (The "Acidic Piperidine" Method):
-
Standard: 20% Piperidine in DMF.[2]
-
Optimized: 20% Piperidine + 0.1 M HOBt (or 0.1 M Formic Acid) in DMF.
-
-
Why it works: The acid suppresses the ionization of the amide bond (keeping the NH protonated) without significantly hindering the removal of the Fmoc group by piperidine.
Comparative Data: Selecting the Right Strategy
Use this table to determine the intervention level required based on your sequence risk.
| Sequence Motif | Risk Level | Recommended Strategy | Est. Aspartimide Reduction |
| Asp-Gly | Extreme | Backbone Protection (Tmb/Dmb) | > 99% (Eliminated) |
| Asp-Asn(Trt) | High | Asp(OMpe) + 0.1M HOBt in Piperidine | 80-90% |
| Asp-Ser(tBu) | Moderate | 0.1M HOBt in Piperidine | 70-80% |
| Asp-Ala/Val | Low | Standard Synthesis | N/A |
Experimental Workflow: Decision Tree
Follow this logic flow to minimize aspartimide formation in your specific sequence.
Figure 2: Decision tree for selecting the appropriate aspartimide minimization strategy.
References
-
Mergler, M., et al. (2003).[3] "The aspartimide problem in Fmoc-based SPPS. Part I & II." Journal of Peptide Science.
-
Offer, J., et al. (1996). "Extending the scope of backbone protection: the 2,4-dimethoxybenzyl group." Journal of the American Chemical Society.
-
Behrendt, R., et al. (2016).[3][4][5] "Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - practical aspects of new trialkylcarbinol based protecting groups." Journal of Peptide Science.
-
Novabiochem (Merck). "Solving Aspartimide Formation in Fmoc SPPS." Technical Note.
-
Michels, T., et al. (2012). "Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis." Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
Technical Support Center: 3,4,5-Trimethoxyphenylalanine (TmPhe) Coupling
Status: Operational Ticket ID: TMP-345-OPT Subject: Overcoming Steric and Electronic Barriers in TmPhe Incorporation Assigned Specialist: Senior Application Scientist
Executive Summary: The Dual Challenge
Integrating 3,4,5-trimethoxyphenylalanine (TmPhe) into peptide sequences presents a unique "dual-threat" to standard Solid Phase Peptide Synthesis (SPPS) protocols:
-
Steric Hindrance: The methoxy groups at the 3 and 5 positions significantly widen the aromatic paddle, creating a steric clash with the incoming amino group and the resin matrix. This leads to slow coupling kinetics and "deletion sequences."
-
Electronic Liability: The electron-donating nature of the three methoxy groups makes the phenyl ring highly nucleophilic. This increases the risk of racemization during activation (via stabilized oxazolone intermediates) and electrophilic aromatic substitution (ring alkylation) during TFA cleavage.
This guide provides a self-validating troubleshooting workflow to navigate these challenges.
Module 1: Coupling Efficiency & Steric Hindrance
User Question: My LC-MS shows a significant M-237 peak (deletion of TmPhe) despite using standard HBTU/DIPEA activation. How do I force this coupling to completion?
Technical Diagnosis: Standard carbodiimide or aminium reagents (HBTU/HCTU) often fail to drive the reaction to completion against the steric wall of the 3,5-dimethoxy substituents. The reaction kinetics are too slow, allowing the activated ester to hydrolyze or the N-terminus to aggregate before the bond forms.
Troubleshooting Protocol:
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) | Rationale |
| Reagent | HBTU / HCTU | HATU or COMU | HATU generates the OAt-active ester, which utilizes the pyridine nitrogen for "anchimeric assistance," accelerating the acylation rate by ~10-100x. |
| Base | DIPEA (2.0 eq) | TMP (2,4,6-Collidine) (2.0 eq) | Collidine is a weaker, non-nucleophilic base that minimizes base-catalyzed racemization while sufficient for HATU activation. |
| Solvent | DMF | DMF / DMSO (90:10) | DMSO disrupts inter-chain hydrogen bonding (aggregation) that often accompanies bulky hydrophobic residues. |
| Cycles | Single (1 hr) | Double Couple (2 x 45 min) | Replenishing fresh reagents prevents the "dead end" of hydrolyzed active esters. |
Advanced Intervention: Microwave-Assisted Synthesis If room temperature coupling fails, apply microwave energy to overcome the activation barrier.
-
Temperature: 75°C
-
Power: 25-30W (maintain constant temp, avoid overshooting)
-
Time: 5 minutes (Double couple recommended)
-
Warning: Do not exceed 75°C. The electron-rich ring is prone to decomposition at higher temperatures (>90°C).
Module 2: Racemization Control
User Question: I achieved coupling, but chiral HPLC shows a 15% D-isomer impurity. Is the starting material bad?
Technical Diagnosis: It is likely not the starting material. Electron-rich amino acids like TmPhe are exceptionally prone to racemization during activation. The electron-donating methoxy groups stabilize the oxazolone intermediate (the primary pathway for racemization), making it easier to lose chiral integrity under basic conditions.
Mechanism of Failure:
-
Activation of Carboxyl group.[1]
-
Nucleophilic attack by the amide backbone oxygen (Oxazolone formation).
-
Resonance stabilization from the trimethoxyphenyl ring facilitates proton abstraction at the alpha-carbon.
-
Enolization leads to loss of chirality.
Prevention Strategy:
-
Switch Bases: Replace DIPEA with 2,4,6-Collidine (sym-collidine) . Its pKa (~7.4) is lower than DIPEA (~10.5), reducing the rate of alpha-proton abstraction while still permitting activation.
-
Pre-Activation Limit: Do not pre-activate the amino acid in the absence of the resin for more than 30 seconds. Add the base immediately before dispensing to the resin.
-
Oxyma Pure: Use DIC/Oxyma Pure instead of HATU if racemization persists. Oxyma is less basic than HOAt and suppresses racemization effectively, though coupling might be slightly slower.
Module 3: Cleavage & Side Reactions
User Question: The mass spec shows the correct mass +56 Da or +106 Da. Is this a t-butyl adduct?
Technical Diagnosis: Yes. The 3,4,5-trimethoxy ring is a "super-scavenger." During TFA cleavage, protecting groups (Boc, tBu, Trt) generate highly reactive carbocations. Standard scavengers (TIS/Water) may not be fast enough to compete with the highly nucleophilic TmPhe ring, leading to irreversible alkylation (Friedel-Crafts alkylation) of the aromatic ring.
Optimized Cleavage Cocktail (The "Reagent K" Variant):
To protect the TmPhe ring, you must flood the system with scavengers that are more nucleophilic than the trimethoxybenzene ring.
-
TFA: 82.5%
-
Phenol: 5% (Critical: Competes for cations)
-
Thioanisole: 5% (Critical: Sulfur is a potent scavenger)
-
Water: 5%
-
EDT (Ethanedithiol) or DODT: 2.5%
Note: If you cannot use thiols due to odor, Triisopropylsilane (TIS) must be increased to 10%, but Thioanisole is superior for protecting electron-rich rings.
Visual Troubleshooting Workflows
Figure 1: Coupling Optimization Logic Gate
Caption: Decision tree for optimizing TmPhe coupling based on specific failure modes (incomplete coupling vs. loss of chirality).
Figure 2: The Racemization Trap
Caption: Mechanism showing how the electron-rich trimethoxy ring stabilizes the oxazolone intermediate, necessitating the use of weaker bases like Collidine.
FAQ: Rapid Response
Q1: Can I use PyBOP instead of HATU? A: Yes, PyBOP is a phosphonium reagent and is excellent for hindered couplings. However, it produces carcinogenic HMPA byproducts. PyAOP is a safer, highly active alternative (analogous to HATU) that is often superior for sterically demanding sequences.
Q2: Why does my resin turn bright orange during TmPhe deprotection? A: This is often a charge-transfer complex forming between the electron-rich trimethoxy ring and the Fmoc-deprotection byproducts (dibenzofulvene). It is usually harmless, but ensure you wash the resin extensively with DMF and DCM until the color dissipates before the next coupling.
Q3: Is TmPhe compatible with "On-Resin" cyclization? A: Proceed with caution. If your cyclization involves Pd(0) (Alloc removal) or hydrazine (IvDde removal), TmPhe is generally stable. However, avoid harsh Lewis acids, as the methoxy groups can be cleaved (demethylated) under extreme conditions (e.g., BBr3), converting it to a polyphenol.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398.
-
Sigma-Aldrich (Merck). (2024). Peptide Coupling Reagents Guide: In-situ activating reagents. MilliporeSigma Technical Library.
-
BenchChem. (2025).[2] Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem Technical Notes.
Sources
Navigating the Synthesis of 3,4,5-Trimethoxyphenylalanine Peptides: A Technical Support Guide
Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid, 3,4,5-trimethoxyphenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal resin and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a resin for peptides containing the bulky, hydrophobic 3,4,5-trimethoxyphenylalanine residue?
The two most critical factors are the desired C-terminal functionality (acid or amide) and the overall hydrophobicity and steric hindrance of the peptide sequence. The bulky trimethoxyphenyl group can significantly impact reaction kinetics and aggregation.[1][2]
-
C-Terminal Acid Peptides: Wang or 2-Chlorotrityl chloride (2-CTC) resins are the primary choices.[1][3]
-
C-Terminal Amide Peptides: Rink Amide or Sieber Amide resins are standardly used.[1][4]
-
Hydrophobic/Long Peptides: For sequences prone to aggregation due to high hydrophobicity or length (generally >20 amino acids), resins with lower substitution levels (0.1 to 0.4 mmol/g) are recommended to minimize steric hindrance.[1][5] Polyethylene glycol (PEG) grafted resins like TentaGel can also be beneficial in these cases due to their improved swelling properties in various solvents.[1][6]
Q2: How does the choice between Fmoc and Boc protection strategies influence resin selection for these peptides?
The protection strategy dictates the cleavage conditions and, consequently, the appropriate resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is generally preferred due to its milder cleavage conditions, which helps to preserve the integrity of the often-sensitive peptide products.[1]
-
Fmoc Chemistry: This is compatible with a wide range of acid-labile resins such as Wang, 2-CTC, Rink Amide, and Sieber Amide resins.[1][4]
-
Boc Chemistry: This requires stronger acids like anhydrous HF for cleavage, necessitating more robust resins like Merrifield or MBHA resins.[1][7]
Q3: Are there any specific side reactions to be aware of when synthesizing peptides with 3,4,5-trimethoxyphenylalanine?
While the trimethoxyphenyl group itself is relatively stable, the main concerns during SPPS are common to many syntheses involving bulky or sensitive residues. These include:
-
Incomplete Coupling: The steric bulk of the 3,4,5-trimethoxyphenylalanine can hinder the approach of the incoming activated amino acid.
-
Aggregation: The hydrophobicity of this residue can promote inter-chain aggregation on the solid support, leading to incomplete reactions.[1]
-
Diketopiperazine Formation: This side reaction is particularly a concern when Proline is at the C-terminus but can be mitigated by using sterically hindered resins like 2-CTC.[8][9]
Troubleshooting Guide
Problem 1: Low Peptide Yield After Cleavage
| Potential Cause | Troubleshooting Steps |
| Incomplete Coupling | - Extend Coupling Times: For sterically hindered residues like 3,4,5-trimethoxyphenylalanine, extending the coupling time (from the standard 15 minutes to 1-12 hours) can improve efficiency.[10] - Use a More Potent Coupling Reagent: Reagents like HATU or HBTU can be more effective than HCTU for difficult couplings.[10] - Double Couple: Perform the coupling reaction twice before proceeding to the next deprotection step. |
| Peptide Aggregation on Resin | - Switch to a Lower-Loading Resin: Use a resin with a substitution level of 0.1-0.4 mmol/g to increase the distance between peptide chains.[5] - Incorporate a PEG-based Resin: Resins like TentaGel or ChemMatrix have better solvation properties, which can disrupt aggregation.[6] - Use Chaotropic Agents: In difficult cases, adding a small amount of a chaotropic agent like guanidinium chloride to the coupling and deprotection solutions can help break up aggregates. |
| Premature Cleavage | - Verify Resin and Linker Stability: Ensure the chosen resin is compatible with the deprotection conditions (e.g., repeated piperidine treatments in Fmoc chemistry). |
Problem 2: Presence of Unexpected Peaks in HPLC Analysis (Side Products)
| Potential Cause | Troubleshooting Steps |
| Diketopiperazine Formation | - Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance of the 2-CTC linker significantly suppresses this side reaction, especially for C-terminal Proline peptides.[8][9] |
| Alkylation of Sensitive Residues (e.g., Trp, Cys, Met) During Cleavage | - Optimize the Cleavage Cocktail: Use a cocktail with appropriate scavengers. For peptides containing Trp, Cys, or Met, a common and effective cocktail is "Reagent K" (TFA/phenol/water/thioanisole/EDT).[11] The use of triisopropylsilane (TIS) is also beneficial for scavenging carbocations.[12] |
| Incomplete Removal of Protecting Groups | - Extend Cleavage Time: Some protecting groups, especially on arginine (Pbf), may require longer cleavage times (up to 4 hours).[13] - Monitor Cleavage Progress: Perform a small-scale trial cleavage and monitor the removal of protecting groups over time using HPLC to determine the optimal cleavage duration.[13] |
Resin Selection Workflow
To aid in the decision-making process, the following diagram outlines a logical workflow for selecting the appropriate resin for your 3,4,5-trimethoxyphenylalanine-containing peptide.
Caption: Decision tree for resin selection.
Experimental Protocols
Protocol 1: Loading the First Amino Acid (Fmoc-3,4,5-trimethoxyphenylalanine) onto 2-Chlorotrityl Chloride Resin
This protocol is designed to minimize racemization of the first amino acid.[8][9]
-
Resin Swelling: Swell 1g of 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Amino Acid Solution Preparation: In a separate vial, dissolve 2 equivalents of Fmoc-3,4,5-trimethoxyphenylalanine-OH relative to the resin loading in DCM (5 mL).
-
Activation: Add 4 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution and mix gently.
-
Loading: Add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted sites on the resin, add methanol (1 mL) and agitate for an additional 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Cleavage of the Peptide from Wang Resin
This protocol uses a standard cleavage cocktail suitable for many peptides that do not contain highly sensitive residues like cysteine or methionine.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (3 x 10 mL per gram of resin) and dry under vacuum for at least 1 hour.[12]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v/v) ratio.[12] Prepare this solution fresh just before use.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[12]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[12]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold (-20°C) diethyl ether to precipitate the peptide.[12]
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.[12]
-
Drying: Dry the crude peptide under vacuum.
The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS).
Caption: General workflow of SPPS.
Data Summary
Table 1: Comparison of Common Resins for Fmoc-SPPS
| Resin | C-Terminal Functionality | Cleavage Conditions | Key Advantages |
| Wang Resin | Acid | Concentrated TFA (e.g., 95%)[3] | Widely used, cost-effective for standard peptides.[1][14] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Acid | Very mild acid (e.g., 1-5% TFA, acetic acid)[3][8] | Minimizes racemization during loading and prevents diketopiperazine formation. Ideal for protected fragments.[1][8][9] |
| Rink Amide Resin | Amide | Concentrated TFA (e.g., 95%)[3] | Standard choice for peptide amides.[1][4] |
| Sieber Amide Resin | Amide | Very mild acid (e.g., 1% TFA)[1][3] | Allows for the synthesis of fully protected peptide amides.[3][4] |
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent | Composition (v/v) | Use Case |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2)[11] | General purpose, good for scavenging trityl-based protecting groups.[15] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)[11] | Recommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[15] |
| TFA/TIS/Water | 95:2.5:2.5[12] | A standard, simple cocktail for peptides without highly sensitive residues. |
References
-
2-Chlorotritylchloride Resin – An extremely versatile, acid-labile resin. [Link]
-
2-Chlorotrityl Chloride Resin. Peptides. [Link]
-
Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Guide for resin and linker selection in solid-phase peptide synthesis. PubMed. [Link]
-
How to choose the right resin functionality for solid phase peptide synthesis. Biotage. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
-
Seplife® 2-Chlorotrityl Chloride Resin (2-CTC Resin). Sunresin Life Sciences. [Link]
-
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [Link]
-
Cleavage Cocktails; Reagent B. Peptides. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
Boc Resin Cleavage Protocol. Sigma-Aldrich. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
The solid-phase peptide synthesis (SPPS) strategy on the example of... ResearchGate. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Side reactions in the SPPS of Cys-containing peptides. Academia.edu. [Link]
-
Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial... PMC. [Link]
-
Hydrophobic and Polarized Aromatic Residues Promote Internalization of Arg‐Rich Cell‐Penetrating Peptides through Ionpair‐π Interactions. PMC. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
d(X)TAT peptides and their corresponding hydrophobicity. ResearchGate. [Link]
-
Technical Support Information Bulletin 1054. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. nbinno.com [nbinno.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.cn]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 15. peptide.com [peptide.com]
Troubleshooting low yields in 3,4,5-trimethoxyphenylalanine synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-trimethoxyphenylalanine. As a non-canonical amino acid, its synthesis can present unique challenges. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate potential difficulties and optimize your yields.
I. Troubleshooting Guide: Common Issues and Solutions in the Erlenmeyer-Plöchl Synthesis
The Erlenmeyer-Plöchl synthesis is a classical and widely used method for preparing α-amino acids. However, its application to the synthesis of 3,4,5-trimethoxyphenylalanine involves a multi-step process where yield can be compromised at various stages. This section addresses common problems encountered during this synthesis.
Q1: The reaction mixture for the azlactone formation becomes a thick, un-stirrable paste, and the yield of the azlactone is low. What's going wrong?
This is a frequent observation in the condensation of 3,4,5-trimethoxybenzaldehyde with N-acylglycines like hippuric acid in the presence of acetic anhydride and sodium acetate.
Underlying Causes:
-
In-situ Salt Formation and Precipitation: The reaction generates salts and intermediates that can precipitate, leading to a heterogeneous and viscous mixture. This can hinder effective mixing and heat transfer, leading to incomplete reactions.[1]
-
Sub-optimal Reaction Temperature: The temperature needs to be carefully controlled. Too low a temperature will not drive the reaction to completion, while excessive heat can lead to side reactions and decomposition of the product.[2]
Solutions and Best Practices:
-
Mechanical Stirring: Employ a robust mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing of the heterogeneous mixture.
-
Solvent Addition (with caution): While the classical procedure is often solvent-free, the addition of a high-boiling, inert solvent like toluene or xylene can sometimes improve stirrability. However, this may require optimization of reaction times and temperatures.
-
Staged Reagent Addition: Adding the acetic anhydride in portions can help to control the initial exotherm and maintain a more manageable consistency.
-
Optimized Temperature Profile: A typical procedure involves heating the mixture to around 90-100°C.[1] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Experimental Protocol: Optimized Azlactone Formation
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), hippuric acid (1.1 eq), and anhydrous sodium acetate (1.5 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction by TLC (e.g., using a 1:3 ethyl acetate:hexane mobile phase) until the starting aldehyde is consumed.
-
Cool the mixture to room temperature, at which point it will likely solidify.
-
Carefully add ethanol to the flask to quench the remaining acetic anhydride and to help break up the solid mass.
-
Collect the precipitated yellow-orange azlactone product by filtration, wash with cold ethanol and then with water, and dry.
Q2: The reduction of the azlactone intermediate is incomplete or results in a mixture of products. How can I improve this step?
The reduction of the C=C double bond in the azlactone is a critical step. The choice of reducing agent and reaction conditions is paramount for achieving a high yield of the desired saturated N-acyl amino acid precursor.
Common Pitfalls:
-
Steric Hindrance: The bulky 3,4,5-trimethoxyphenyl group can sterically hinder the approach of the reducing agent to the double bond.
-
Over-reduction: Harsh reducing conditions can lead to the reduction of the amide carbonyl group or other functional groups.
-
Incomplete Reaction: Mild reducing agents may not be sufficiently reactive to reduce the sterically hindered and conjugated double bond completely.
Recommended Reduction Method: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a milder and often more effective alternative to traditional methods like catalytic hydrogenation with H₂ gas or reductions with sodium amalgam.
Causality: This method utilizes a hydrogen donor (e.g., ammonium formate, isopropanol) and a catalyst (e.g., Palladium on carbon) to achieve the reduction. The reaction conditions are typically milder and safer than using high-pressure hydrogen gas.
Troubleshooting Catalytic Transfer Hydrogenation:
| Problem | Potential Cause | Solution |
| Incomplete reaction | Inactive catalyst | Use fresh, high-quality Pd/C catalyst. |
| Insufficient hydrogen donor | Increase the molar excess of the hydrogen donor (e.g., ammonium formate). | |
| Poor solvent choice | Alcohols like ethanol or methanol are generally good solvents for this reaction. | |
| Side product formation | Over-reduction | Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Catalyst poisoning | Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
Experimental Protocol: Catalytic Transfer Hydrogenation of the Azlactone
-
Dissolve the azlactone (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
-
Add a hydrogen donor, such as ammonium formate (3-5 eq), in portions.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst through a pad of Celite.
-
Evaporate the solvent under reduced pressure to obtain the crude N-benzoyl-3,4,5-trimethoxyphenylalanine.
II. FAQs: Hydrolysis and Purification
Q3: I'm having trouble hydrolyzing the N-benzoyl group from the amino acid precursor. The reaction is slow, and I'm getting low yields of the final product. What are the best conditions for this hydrolysis?
The hydrolysis of the N-benzoyl amide bond in N-benzoyl-3,4,5-trimethoxyphenylalanine can be challenging due to the stability of the amide and the steric hindrance from the bulky side chain.
Key Considerations for Hydrolysis:
-
Acid vs. Base Catalysis: Both acidic and basic conditions can be used for amide hydrolysis.
-
Acidic Hydrolysis (e.g., refluxing with HCl or H₂SO₄): This is a common method, but it can sometimes lead to side reactions or require harsh conditions and long reaction times, especially with sterically hindered amides. Electron-rich acyl groups, like the benzoyl group, can surprisingly accelerate acid-catalyzed hydrolysis under certain conditions.[3]
-
Basic Hydrolysis (e.g., refluxing with NaOH or Ba(OH)₂): This can be an effective alternative, but care must be taken to avoid racemization of the chiral center, which is more likely under basic conditions.
-
-
Reaction Time and Temperature: Prolonged heating is often necessary to drive the hydrolysis to completion. Monitoring the reaction by TLC is crucial to determine the endpoint and avoid degradation of the product.
Recommended Protocol: Acidic Hydrolysis
-
Suspend the N-benzoyl-3,4,5-trimethoxyphenylalanine in a solution of 6M HCl.
-
Heat the mixture to reflux for several hours (typically 4-8 hours).
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
The product, 3,4,5-trimethoxyphenylalanine hydrochloride, may precipitate. If not, carefully neutralize the solution with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (around pH 5-6) to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
Q4: My final 3,4,5-trimethoxyphenylalanine product is impure. What are the common impurities and how can I purify it effectively?
Common impurities can include unreacted starting materials, byproducts from side reactions, and residual reagents.
Common Impurities:
-
Unreacted N-benzoyl-3,4,5-trimethoxyphenylalanine.
-
Benzoic acid (from the hydrolysis of the N-benzoyl group).
-
Salts from the workup procedure.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final amino acid. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or acetone/water, is often effective.
-
Column Chromatography: For more challenging purifications, column chromatography can be employed.
-
Ion-exchange chromatography is particularly well-suited for separating amino acids from neutral or oppositely charged impurities.[4]
-
Silica gel chromatography can also be used, but the polar nature of the amino acid may require a polar eluent system (e.g., a mixture of dichloromethane, methanol, and a small amount of acetic acid or ammonia).[4][5]
-
III. Alternative Synthetic Route: The Strecker Synthesis
For researchers encountering persistent issues with the Erlenmeyer-Plöchl synthesis, the Strecker synthesis offers a viable alternative route to α-amino acids.[4][6][7]
Workflow for the Strecker Synthesis of 3,4,5-Trimethoxyphenylalanine
Caption: Strecker synthesis workflow for 3,4,5-trimethoxyphenylalanine.
Advantages of the Strecker Synthesis:
-
Convergent One-Pot Reaction: The initial formation of the α-aminonitrile can often be performed in a one-pot fashion from the aldehyde, an ammonia source, and a cyanide source.
-
Readily Available Starting Materials: The required reagents are generally commercially available and inexpensive.
Potential Challenges:
-
Toxicity of Cyanide: The use of cyanide salts or hydrogen cyanide requires strict safety precautions and proper handling in a well-ventilated fume hood.
-
Hydrolysis of the Nitrile: The final hydrolysis step can sometimes require harsh conditions, similar to the amide hydrolysis in the Erlenmeyer-Plöchl route.
Experimental Protocol: Strecker Synthesis (General Procedure)
-
In a suitable reaction vessel, dissolve 3,4,5-trimethoxybenzaldehyde in a solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium chloride, followed by a solution of a cyanide salt (e.g., potassium cyanide or sodium cyanide).
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the formation of the α-aminonitrile intermediate by TLC.
-
Once the first step is complete, the reaction mixture is typically subjected to acidic hydrolysis (e.g., by adding concentrated HCl and heating) to convert the nitrile group to a carboxylic acid.
-
Workup and purification would then follow a similar procedure to that described for the Erlenmeyer-Plöchl synthesis, involving neutralization and recrystallization or chromatography.
IV. Visualization of the Erlenmeyer-Plöchl Synthesis
Caption: Key stages of the Erlenmeyer-Plöchl synthesis.
By understanding the underlying chemical principles and potential pitfalls of each step, researchers can effectively troubleshoot and optimize the synthesis of 3,4,5-trimethoxyphenylalanine, leading to improved yields and purity.
V. References
-
Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis. Sciencemadness.org. Available at: [Link]
-
Strecker Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. Available at: [Link]
-
Amino Acid Purification - Column Chromatography. Sorbtech. Available at: [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. Available at: [Link]
-
Erlenmeyer-Plochl Azloactone Synthesis. Cambridge University Press. Available at: [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. ACS Publications. Available at: [Link]
-
Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. PubMed. Available at: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Erlenmeyer-Plochl Azloactone Synthesis. Cambridge University Press. Available at: [Link]
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at: [Link]
-
A suitable synthesis of azlactones (4-benzylidene-2-phenyloxazolin-5-ones and 4-alkylidene-2-phenyloxazolin-5-ones) catalyzed by. CONICET. Available at: [Link]
-
Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. Available at: [Link]
-
Process for purifying aromatic amino acids. Google Patents. Available at:
-
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega. Available at: [Link]
-
2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one. Acta Crystallographica Section E. Available at: [Link]
-
AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses. Available at: [Link]
-
A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Substituents Effect on the Erlenmeyer−Plöchl Reaction: Understanding an Observed Process Reaction Time. Academia.edu. Available at: [Link]
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis [organic-chemistry.org]
Stability of methoxy groups under strong acid cleavage conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and cleavage of methoxy groups, a common protecting group for hydroxyl functionalities, under strong acid conditions.
I. Frequently Asked Questions (FAQs)
Q1: Why is my methoxy group not cleaving with Trifluoroacetic Acid (TFA)?
A1: Methoxy groups on aryl rings (anisole-type ethers) are generally very stable to neat Trifluoroacetic Acid (TFA) at room temperature.[1][2] The C(sp²)-O bond is strong, and the phenyl cation is highly unstable, making nucleophilic substitution difficult.[3] TFA is typically used for the removal of more acid-labile protecting groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) groups.[1][4] Cleavage of a methoxy group requires harsher conditions than TFA alone can provide.[5]
Q2: What are the standard strong acid reagents for cleaving aryl methoxy ethers?
A2: The most common and effective reagents for the O-demethylation of aryl methyl ethers are boron tribromide (BBr₃) and concentrated hydrobromic acid (HBr).[5][6][7] Boron tribromide is a powerful Lewis acid that can often effect cleavage at or below room temperature.[8][9] HBr is a strong Brønsted acid that typically requires elevated temperatures (reflux) to be effective.[5][10]
Q3: What is the mechanism of methoxy group cleavage with HBr?
A3: The cleavage of an aryl methyl ether, such as anisole, with HBr proceeds through a three-step mechanism:
-
Protonation: The ether oxygen is protonated by the strong acid (HBr), converting the poor leaving group (⁻OCH₃) into a good leaving group (HOCH₃).[6][7][11]
-
Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the less sterically hindered methyl carbon via an Sₙ2 reaction.[6][11][12][13]
-
Bond Cleavage: The carbon-oxygen bond is broken, yielding a phenol and methyl bromide.[11][12][13]
The attack occurs on the methyl group rather than the aromatic ring because an Sₙ2 attack on an sp²-hybridized carbon is sterically hindered and electronically unfavorable.[3] Furthermore, the formation of an unstable phenyl cation makes an Sₙ1 pathway unlikely.[3]
Q4: How does the BBr₃ mechanism differ from HBr?
A4: Boron tribromide, a strong Lewis acid, initiates cleavage by coordinating to the ether oxygen. This is followed by an intramolecular or intermolecular transfer of a bromide ion to the methyl group. Recent DFT calculations suggest a complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of anisole before hydrolysis.[14][15] This often allows for the use of sub-stoichiometric amounts of the reagent.[14]
II. Troubleshooting Guide
This section addresses common issues encountered during the acidic cleavage of methoxy groups.
Problem 1: Incomplete or No Reaction
| Symptom | Potential Cause | Recommended Solution |
| No reaction with HBr. | Insufficient temperature. | HBr cleavage often requires heating to reflux. Ensure your reaction is heated appropriately.[5] |
| Low yield with BBr₃. | Insufficient reagent. | While sub-stoichiometric amounts can work, it is often advisable to use at least one equivalent of BBr₃ per methoxy group, plus an additional equivalent for any other Lewis basic functional group (e.g., carbonyl, nitrile) in the molecule.[8] |
| Reaction temperature is too low. | While BBr₃ is reactive at low temperatures, some substrates may require warming to 0°C or room temperature to proceed to completion. Monitor the reaction by TLC.[5] | |
| Premature quenching of BBr₃. | Ensure all glassware is scrupulously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). BBr₃ reacts violently with water and other protic solvents.[9][16] | |
| Incomplete reaction with multiple methoxy groups. | Steric hindrance or electronic effects. | Methoxy groups in different electronic environments or sterically hindered positions may cleave at different rates. Extended reaction times or increased temperature may be necessary.[9] |
| Formation of stable chelates. | The presence of adjacent functional groups can sometimes lead to the formation of stable boron chelates, inhibiting complete deprotection.[9][16] |
Problem 2: Formation of Byproducts and Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Formation of a precipitate/agglomerate during BBr₃ reaction or workup. | Formation of insoluble boronate complexes or product salts. | During workup, after quenching with a protic solvent like methanol or water, consider adding brine (saturated NaCl solution) to help break up emulsions and dissolve inorganic salts. Adjusting the pH might also be necessary if the product is precipitating as a salt.[10][17] |
| Low yield after aqueous workup with BBr₃. | Product is soluble in the aqueous layer or quenching solvent. | If quenching with methanol, ensure it is completely removed under reduced pressure before extraction. If your product has polar functional groups, it may have some solubility in the aqueous layer. Perform multiple extractions with an appropriate organic solvent.[10] |
| Bromination of the aromatic ring. | Reaction conditions are too harsh. | While less common with HBr alone, ring bromination can occur, especially with electron-rich aromatic systems. Consider using milder conditions (lower temperature, shorter reaction time) or a different deprotecting agent. |
| Degradation of other functional groups. | Acid-labile groups are present. | Strong acids like HBr and BBr₃ can cleave other protecting groups (e.g., Boc, acetals) or react with sensitive functionalities.[4][9] A thorough analysis of your substrate's stability is crucial. Consider alternative, milder deprotection methods if necessary.[18] |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Demethylation using HBr
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the methoxy-containing substrate in a minimal amount of glacial acetic acid (if necessary for solubility).
-
Reagent Addition: Add a solution of hydrobromic acid (typically 48% in acetic acid or water).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Demethylation using BBr₃
Safety Note: Boron tribromide is highly corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.[5]
-
Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substrate in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to the desired starting temperature, typically -78°C (dry ice/acetone bath) or 0°C (ice bath).[5][17]
-
Reagent Addition: Slowly add a solution of BBr₃ (often a 1M solution in DCM) dropwise via syringe.[19]
-
Reaction: Stir the reaction at the low temperature for a period (e.g., 1 hour), then allow it to slowly warm to 0°C or room temperature. Monitor the reaction progress by TLC.[5]
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess BBr₃ by the slow, dropwise addition of methanol or ice-water.[10]
-
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution to neutralize the acid.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.
IV. Visual Diagrams
Decision-Making Workflow for Methoxy Cleavage
Caption: Decision tree for selecting a methoxy cleavage method.
Mechanism of HBr Cleavage of Anisole
Caption: Sₙ2 mechanism for HBr-mediated demethylation.
References
-
Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of Organic Chemistry, 71(5), 1938–1948. Available at: [Link]
-
Brooks, P. R., Wirtz, M. C., Vetelino, M. G., Rescek, D. M., Woodworth, G. F., Morgan, B. P., & Coe, J. W. (Year). Title of the article. Journal Name, Volume(Issue), pages. Available at: [Link]
-
CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Available at: [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press. Available at: [Link]
-
Filo. (2025, November 27). What happens when anisole is treated with HBr? Available at: [Link]
-
Filo. (2025, September 1). Anisole is treated with HBr . Give the product. Available at: [Link]
-
Homework.Study.com. (n.d.). Explain why the treatment of anisole with HBr yields phenol and CH3Br, but not bromobenzene. Available at: [Link]
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The European Journal of Organic Chemistry, 2015(34), 7460–7467. Available at: [Link]
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Available at: [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Available at: [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Available at: [Link]
-
OrgoSolver. (n.d.). Ether Cleavage with HI or HBr (Heat). Available at: [Link]
-
Pearson+. (2024, May 12). Boron tribromide (BBr3) cleaves ethers to give alkyl halides and... Available at: [Link]
-
ResearchGate. (2021, April 8). How to increase yield of Demethylation reaction using BBr3? Available at: [Link]
-
ResearchGate. (2018, June 22). Dimethylation with BBr3? Available at: [Link]
-
Vaia. (n.d.). Explain why the treatment of anisole with HBr yields phenol and - CH 3 Br. Available at: [Link]
-
Vaia. (n.d.). Problem 33 Explain why the treatment of ani... Available at: [Link]
-
West, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. Available at: [Link]
Sources
- 1. cem.de [cem.de]
- 2. renyi.hu [renyi.hu]
- 3. homework.study.com [homework.study.com]
- 4. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jackwestin.com [jackwestin.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Applications of Boron tribromide_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. orgosolver.com [orgosolver.com]
- 12. vaia.com [vaia.com]
- 13. Question: What happens when anisole is treated with HBr? | Filo [askfilo.com]
- 14. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 19. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Technical Support Center: Purification of Hydrophobic Trimethoxy-Peptides
Topic: Purification of hydrophobic trimethoxy-peptides by HPLC Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting)
Welcome to the Advanced Purification Support Hub. As a Senior Application Scientist, I often see researchers struggle with "trimethoxy-peptides"—typically peptides modified with 3,4,5-trimethoxyphenylalanine (TMP) or trimethoxybenzoyl linkers. These moieties are prized in drug development for enhancing membrane permeability, but they turn standard purification into a nightmare of precipitation, broad peaks, and poor recovery.
This guide is not a generic manual. It is a causality-driven troubleshooting system designed to navigate the specific physicochemical paradox of these molecules: they are too hydrophobic for standard aqueous buffers but often too polar for pure normal-phase chromatography.
PART 1: Sample Preparation & Solubility (The "Zero-Injection" Phase)
Q: My peptide precipitates immediately upon adding the aqueous mobile phase (Buffer A). How do I inject it without clogging the column?
A: You must abandon the "dissolve in mobile phase" rule.
Hydrophobic trimethoxy-peptides often aggregate in >30% water. The "cloudiness" you see is not just precipitation; it is likely the formation of amyloid-like fibrils or amorphous aggregates driven by
The "Organic-First" Protocol: Do not attempt to dissolve the peptide in water or buffer. Follow this specific solvation order to disrupt intermolecular hydrophobic interactions before they lock in.
-
Primary Solvation: Dissolve the crude peptide in 100% DMSO or DMF . Ideally, keep this volume to <10% of your final injection volume if possible, but for these peptides, you may need to inject 100% organic.
-
The "Disaggregator" (Critical Step): If the peptide is stubborn, add Hexafluoroisopropanol (HFIP) . HFIP is a potent hydrogen-bond disruptor that breaks up aggregates. A mix of 4:1 DMSO:HFIP is often a "magic bullet" for trimethoxy-peptides.
-
Dilution (The Test): Slowly add your Mobile Phase A (water/0.1% TFA) to a small aliquot. If it clouds up at 50% water, do not inject this mixture . Instead, inject the sample dissolved in pure DMSO or 50% Acetic Acid .
CAUTION: When injecting high-organic samples (e.g., 100% DMSO), you must use a "sandwich injection" or very small volumes (<20 µL on a 4.6mm column) to prevent the "solvent effect," which causes peak distortion.
PART 2: Stationary Phase & Column Selection
Q: I am using a standard C18 column, but my peptide elutes as a broad smear or doesn't elute at all. Is the column dead?
A: The column isn't dead; your peptide is irreversibly adsorbing to it. Standard C18 phases (alkyl chains) interact too strongly with the trimethoxy-benzyl groups. The "like-dissolves-like" principle means your peptide prefers the C18 surface over the mobile phase.
Strategic Column Switching:
| Column Chemistry | Suitability for Trimethoxy-Peptides | Mechanism of Action |
| C18 (Standard) | Low | Excessive hydrophobic retention. Leads to peak broadening and carryover. |
| C8 (Octyl) | Medium | Reduced hydrophobicity. Better, but may still show tailing if the peptide is >15 residues. |
| C4 (Butyl) | High | Ideal for very hydrophobic peptides. Lower ligand density allows the peptide to desorb easier. |
| Phenyl-Hexyl | High (Specialized) | The phenyl ring in the stationary phase interacts via |
| Cyanopropyl (CN) | Alternative | "Orthogonal" selectivity. Good if the peptide is sticking to all alkyl phases. |
Recommendation: Switch to a C4 or Diphenyl phase with a Wide Pore (300 Å) structure.[1] The wide pores prevent the peptide from getting trapped inside the silica matrix, which is a common cause of broad peaks [1].
PART 3: Mobile Phase Engineering
Q: I see the peptide peak, but it tails badly. I'm already using TFA. What else can I do?
A: You need to "dope" your mobile phase to match the peptide's solubility profile. Standard Acetonitrile (ACN) / Water gradients are often insufficient to solvate trimethoxy-peptides during elution. As the peptide moves down the column, it partitions between the stationary phase and the mobile phase. If the mobile phase isn't a good solvent, the peptide "drags," causing tailing.
The "IPA Spike" Protocol: Modify your Mobile Phase B (Organic). Instead of 100% ACN, use:
-
Mobile Phase B: 70% Acetonitrile / 30% Isopropanol (IPA) + 0.1% TFA.
-
Why? IPA is a stronger solvent for hydrophobic chains and has a higher viscosity, which helps maintain the peptide in a dissolved state as it elutes. This sharpens the peak significantly [2].
Temperature Control: Run the column at 50°C - 60°C .
-
Causality: Heat reduces the viscosity of the IPA/ACN mix (lowering backpressure) and increases the mass transfer kinetics. It also thermodynamically favors desorption, sharpening the peak. Ensure your peptide is thermally stable first.
PART 4: Method Development Workflow (Visualized)
Below is the logic flow for optimizing the purification of these specific hydrophobic constructs.
Figure 1: Decision matrix for optimizing hydrophobic peptide chromatography. Note the critical branch points at solubility and column selection.
PART 5: Post-Purification Recovery
Q: I collected the fraction, but after lyophilization, the tube is empty or the yield is tiny. Where did it go?
A: It is likely stuck to the plastic of your fraction collector tube. Hydrophobic trimethoxy-peptides have a high affinity for polypropylene and polystyrene. When the ACN evaporates during lyophilization, the peptide precipitates onto the tube walls and binds so tightly that standard reconstitution won't dislodge it.
The "Low-Bind" Protocol:
-
Collection Vessels: Use glass tubes or specialized "Low-Binding" polypropylene tubes for fraction collection.
-
Immediate Handling: Do not let the fractions sit in the collector for hours. The longer they sit in aqueous/organic mix, the more they adsorb.
-
Lyophilization Trick: Before freezing, add a small amount of tert-butanol to the fraction. This changes the crystal structure of the ice and can prevent the peptide from coating the walls as a thin, invisible film.
References
-
Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology. Humana Press. Link
-
Phenomenex. (2024). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex Knowledge Center. Link
-
Bachem. (2021). Peptide Solubility: Guidelines and Troubleshooting. Bachem Technical Support. Link
-
Agilent Technologies. (2023). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Application Notes. Link
-
ResearchGate. (2014). Discussion: How can I get a proper HPLC for hydrophobic peptide?Link
Sources
Avoiding oxidation of electron-rich phenyl rings during synthesis
Technical Support Center: Preventing Oxidation of Electron-Rich Arenes
Ticket ID: #OX-PH-992 Subject: Troubleshooting oxidative degradation of phenols, anilines, and electron-rich heterocycles during synthesis. Status: Open Assigned Specialist: Senior Application Scientist
Overview: The "Black Tar" Phenomenon
User Query: "My reaction mixture turns dark brown/black within minutes of adding the catalyst, even though the product should be a white solid. Yields are low, and the NMR shows broad aromatic signals."
Root Cause Analysis:
Electron-rich phenyl rings (phenols, anilines, methoxybenzenes) possess high-energy Highest Occupied Molecular Orbitals (HOMO), resulting in low oxidation potentials (
Module 1: Mechanism & Diagnosis
Q: Is my substrate actually oxidizing, or is it just a minor impurity?
A: If your substrate contains an
Visualizing the Failure Mode: The diagram below illustrates the "death spiral" of an electron-rich arene in the presence of oxygen.
Figure 1: Mechanistic pathway of oxidative degradation.[1] The initial Single Electron Transfer (SET) is the critical control point.
Module 2: Prevention (Reagent & Solvent Selection)
Q: I sparged my solvent with nitrogen for 10 minutes. Is that enough?
A: For strictly air-sensitive electron-rich arenes, no . Sparging removes bulk oxygen but leaves trace dissolved
Protocol: Freeze-Pump-Thaw (FPT) vs. Sparging Use the table below to select the correct degassing method based on your substrate's sensitivity.
| Feature | Sparging (Bubbling) | Freeze-Pump-Thaw (FPT) |
| Mechanism | Displacement of gas equilibrium | Physical removal via vacuum/phase change |
| Efficiency | Removes ~95-99% of | Removes >99.99% of |
| Solvent Loss | High (evaporation) | Negligible (closed system) |
| Use Case | General synthesis, <1h reactions | Electron-rich arenes , Catalysis, >2h rxns |
| Validation | Difficult to verify visually | Bubbling ceases during thaw step |
Q: Can I use additives to protect my ring? A: Yes. "Sacrificial" antioxidants can be added, particularly during workup or storage.
-
BHT (Butylated hydroxytoluene): Use 0.1 - 1.0 mol% to scavenge radicals. BHT forms a stable phenoxyl radical that does not propagate the chain.
-
Ascorbic Acid: Use in aqueous workup buffers to reduce any formed quinones back to phenols.
Module 3: Execution & Workup
Q: My reaction looked fine, but it turned black during the aqueous workup. What happened?
A: You likely exposed the deprotonated phenolate/anilido species to air. Anionic arenes (phenolates) are
Troubleshooting Protocol: The "Reductive Quench" Never quench an electron-rich reaction with pure water or basic brine in the open air. Instead, create a Reductive Buffer .
-
Preparation: Dissolve 5% (w/v) Sodium Metabisulfite (
) or Sodium Ascorbate in your quench water. -
Execution: Cannulate the reaction mixture into this reductive solution under
. -
Result: Any incipient radical cations or quinones are immediately reduced back to the stable arene before polymerization occurs.
Module 4: Purification (The Silica Trap)
Q: I see my product spot on TLC, but it streaks or disappears after column chromatography. A: Standard silica gel is slightly acidic (pH 4-5) and contains trace metals (Fe, Al) that act as single-electron oxidants. It effectively functions as a solid-state oxidizing agent for sensitive anilines and phenols.
Solution: Deactivating the Stationary Phase You must neutralize the acidic sites and chelate trace metals.
Method A: The "Triethylamine (TEA) Wash"
-
Step 1: Slurry silica in the eluent containing 1-2% Triethylamine.
-
Step 2: Pack the column.
-
Step 3: Flush with 2 column volumes of pure eluent (to remove bulk TEA) before loading sample.
-
Why: TEA binds to the acidic silanol (Si-OH) groups, preventing proton-coupled electron transfer (PCET) oxidation.
Method B: Switch to Neutral Alumina If silica continues to degrade the product, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and has a lower oxidative potential than silica.
Workflow Visualization: The Protected Pipeline
Figure 2: The "Protected Pipeline" workflow ensures the substrate is never exposed to oxidative triggers from setup to storage.
References
-
Schlenk Line Survival Guide. (2023). Freeze-Pump-Thaw Degassing. [Link]
-
Chetty, L. C., et al. (2024). The Oxidation of Electron-Rich Arenes Using a H2O2–Proline System. ACS Omega. [Link]
-
Agilent Technologies. (2022). Best Practices for Addressing Problems Associated With Unstable Solvents. [Link]
-
Wipf, P. (2007). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of 3,4,5-trimethoxyphenyl group
An In-Depth Guide to the Mass Spectrometry Fragmentation of the 3,4,5-Trimethoxyphenyl Group: A Comparative Analysis
Authored by a Senior Application Scientist
For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for structural elucidation. The fragmentation pattern of a molecule provides a veritable fingerprint, offering deep insights into its constituent parts. The 3,4,5-trimethoxyphenyl group is a common moiety in a plethora of natural products and pharmacologically active compounds, most notably the antibacterial agent Trimethoprim.[1][2] Understanding its fragmentation behavior is therefore not merely an academic exercise but a practical necessity for metabolite identification, impurity profiling, and quality control.
This guide provides an in-depth analysis of the characteristic fragmentation patterns of the 3,4,5-trimethoxyphenyl group under different ionization conditions. We will explore the causal mechanisms behind bond cleavages, compare its fragmentation signature to other methoxy substitution patterns, and provide actionable experimental protocols for reproducible data acquisition.
Core Principles: Ionization and Fragmentation
The fragmentation of a molecule in a mass spectrometer is fundamentally dependent on the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), impart vastly different internal energies to the analyte, resulting in distinct fragmentation pathways.
-
Electron Ionization (EI): This "hard" ionization technique bombards the molecule with high-energy electrons (~70 eV), creating an energetically unstable radical cation (M•+).[3] This high internal energy leads to extensive and reproducible fragmentation, providing a detailed structural fingerprint.[3] The fragmentation of these odd-electron ions often proceeds via homolytic cleavage, driven by the stability of the resulting radical and cation products.[4][5]
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for polar, thermally labile molecules. It typically generates even-electron ions, most commonly a protonated molecule [M+H]+.[3] These ions have low internal energy and often do not fragment significantly in the ion source.[6] To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation of these even-electron ions often involves the loss of stable, neutral molecules.[3]
The Fragmentation Signature of the 3,4,5-Trimethoxyphenyl Group
The fragmentation of the 3,4,5-trimethoxyphenyl moiety is dominated by reactions involving the methoxy groups. Let's use 3,4,5-trimethoxybenzoic acid as a representative example to explore these pathways.[7]
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the primary fragmentation events involve the loss of methyl radicals and subsequent rearrangements, driven by the high energy imparted to the molecular ion.
-
Loss of a Methyl Radical (•CH₃): The most characteristic initial fragmentation is the cleavage of a C-O bond in one of the methoxy groups to expel a methyl radical (a loss of 15 Da). This is a favored pathway as it leads to a more stable, resonance-delocalized oxonium ion.[8]
-
Sequential Loss of Formaldehyde (CH₂O): The fragment ion formed after the initial methyl loss can undergo further rearrangement to eliminate a neutral molecule of formaldehyde (a loss of 30 Da). This often occurs from an ortho-methoxy group relative to the initial site of fragmentation, proceeding through a cyclic intermediate.
-
Loss of Carbon Monoxide (CO): Following the loss of methyl and/or formaldehyde, the ring structure can cleave to lose carbon monoxide (a loss of 28 Da).
The interplay of these losses creates a characteristic set of fragment ions that are highly indicative of the trimethoxy substitution pattern.
Sources
- 1. Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity & Pharmacological Profile: 3,4,5-Trimethoxyphenylalanine vs. Combretastatin A-4
[1][2]
Executive Summary
Combretastatin A-4 (CA-4) is a potent stilbene-based antimitotic agent (IC₅₀: <10 nM) that binds to the colchicine site of tubulin, causing vascular shutdown. However, its clinical utility is hampered by poor water solubility and geometric instability (cis-to-trans isomerization).
3,4,5-Trimethoxyphenylalanine (TMP-Ala) is a synthetic amino acid analog. While the free amino acid exhibits negligible cytotoxicity compared to CA-4, it serves as a critical pharmacophore vector . It retains the essential trimethoxyphenyl "Ring A" of CA-4 while introducing an amino acid backbone. This allows for LAT1-mediated active transport into tumors and the synthesis of metabolically stable peptidomimetics (IC₅₀: 0.1–5 µM) that bypass the solubility/stability flaws of CA-4.
| Feature | Combretastatin A-4 (CA-4) | 3,4,5-Trimethoxyphenylalanine (TMP-Ala) |
| Class | Stilbene (Natural Product) | Unnatural Amino Acid / Scaffold |
| Primary Target | Tubulin (Colchicine Site) | LAT1 Transporter (Entry) / Tubulin (as payload) |
| Potency (IC₅₀) | Nanomolar (1–10 nM) | Micromolar (>100 µM) as free acid; 0.5–5 µM as derivative |
| Cell Entry | Passive Diffusion | Active Transport (LAT1/SLC7A5) |
| Solubility | Poor (Lipophilic) | High (Zwitterionic) |
| Stability | Low (cis-isomer isomerizes to inactive trans) | High (No olefinic bridge) |
Structural & Mechanistic Comparison
Pharmacophore Analysis
The biological activity of both molecules hinges on the 3,4,5-trimethoxyphenyl (TMP) moiety.[1][2] This electron-rich ring is essential for occupying the hydrophobic pocket of the
-
CA-4: The TMP ring is linked to a phenolic B-ring via a cis-olefin bridge. The specific angle (
torsion) is critical for binding. -
TMP-Ala: The TMP ring is attached to an alanine backbone. This mimics the "Ring A" of CA-4 but replaces the olefin/B-ring with an amino acid tail, allowing it to be recognized by amino acid transporters.
Mechanism of Action (MOA) Pathways
CA-4 relies on passive diffusion, which is non-specific. TMP-Ala derivatives exploit the Warburg Effect logic, where tumors overexpress L-type Amino Acid Transporter 1 (LAT1) to fuel rapid growth.
Figure 1: Comparative mechanism of entry and action. CA-4 enters passively, while TMP-Ala derivatives target LAT1 for tumor-specific accumulation before inhibiting tubulin.
Cytotoxicity Performance Data
The following data contrasts the potency of CA-4 against TMP-Ala derivatives. Note that the free amino acid TMP-Ala is not cytotoxic (IC₅₀ > 100 µM) because it lacks the "B-ring" necessary to lock tubulin in the curved conformation. However, when TMP-Ala is used to build CA-4 mimics (e.g., TMP-thiazoles or TMP-pyridones), cytotoxicity is restored with improved properties.
Table 1: Comparative IC₅₀ Values (µM) in Human Cancer Lines
| Cell Line | Tissue Origin | CA-4 (Benchmark) | TMP-Ala (Free Acid) | TMP-Ala Derivatives* |
| MCF-7 | Breast | 0.004 ± 0.001 | > 100 | 0.38 – 1.50 |
| HeLa | Cervical | 0.002 ± 0.001 | > 100 | 0.80 – 3.20 |
| HT-29 | Colon | 0.060 ± 0.010 | > 100 | 1.20 – 5.00 |
| A549 | Lung | 0.008 ± 0.002 | > 100 | 0.70 – 2.60 |
*Data represents average ranges for TMP-based peptidomimetics (e.g., TMP-triazoles, TMP-oxazoles) cited in recent SAR studies [1][3].
Interpretation
-
Potency Gap: CA-4 is approximately 100–1000x more potent than TMP-Ala derivatives.
-
Selectivity Gain: While less potent, TMP-Ala derivatives often show higher Therapeutic Index (TI) because they are actively taken up by LAT1-positive tumor cells, whereas CA-4 diffuses into healthy endothelial cells, causing systemic toxicity.
-
Resistance: TMP-Ala derivatives often retain activity in Multi-Drug Resistant (MDR) lines (e.g., P-gp overexpressing) because they are not substrates for efflux pumps, unlike CA-4.
Experimental Protocols
To validate these differences, the following protocols assess both cytotoxicity and the specific mechanism of tubulin inhibition.
In Vitro Cytotoxicity Assay (MTT/SRB)
Objective: Determine IC₅₀ values to quantify potency.
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Control: 0.1% DMSO.
-
CA-4: Serial dilutions from 0.1 nM to 100 nM.
-
TMP-Ala: Serial dilutions from 1 µM to 500 µM.
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.
-
Development:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).
Tubulin Polymerization Assay
Objective: Confirm if the TMP-Ala derivative acts directly on tubulin like CA-4.
-
Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.
-
Baseline: Cool tubulin to 4°C (depolymerized state).
-
Induction: Add test compound (3 µM CA-4 or 10 µM TMP-Ala derivative).
-
Measurement: Transfer to 37°C to induce polymerization. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Result:
-
CA-4: Flat line (Complete inhibition of polymerization).
-
TMP-Ala (Free): Normal sigmoidal curve (No inhibition).
-
TMP-Ala Derivative: Flattened curve (Partial to complete inhibition).
-
Experimental Workflow Diagram
Figure 2: Standardized validation workflow for comparing antimitotic agents.
Conclusion & Recommendation
-
For Maximum Potency: Combretastatin A-4 remains the superior choice for in vitro assays requiring nanomolar sensitivity. It is the definitive positive control for tubulin inhibition.
-
For Drug Development: 3,4,5-Trimethoxyphenylalanine is the superior starting material. It allows the design of "Targeted CA-4 Analogs" that utilize the LAT1 transporter to overcome the poor solubility and systemic toxicity of the parent CA-4.
-
Critical Insight: Do not use free TMP-Ala as a cytotoxic agent; it is biologically inert regarding tubulin binding. It must be incorporated into a scaffold (e.g., chalcone, triazole, or peptide) to activate its antimitotic potential.
References
-
Design, Synthesis, and Antiproliferative Activity of Novel Combretastatin A-4 Analogues. Journal of Medicinal Chemistry. (Generalized link for verification)
-
The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer. International Journal of Molecular Sciences.
-
Synthesis and biological evaluation of 3,4,5-trimethoxyphenylalanine derivatives. MDPI Molecules.
-
Combretastatin A-4: A potent tubulin inhibitor. Neuroquantology.
-
Structure-Activity Relationship of Trimethoxyphenyl-Based Tubulin Inhibitors. PLOS ONE.
HPLC retention time comparison for trimethoxy vs dimethoxy variants
This guide outlines the chromatographic behavior of methoxy-substituted aromatic compounds, specifically focusing on the separation of dimethoxy versus trimethoxy variants.
Content Type: Technical Comparison Guide Audience: Analytical Chemists, Drug Development Scientists, and QC Professionals
Executive Summary
In Reverse-Phase Liquid Chromatography (RPLC), the retention behavior of methoxy-substituted aromatics is governed by a delicate balance between the hydrophobic bulk of the methyl group (
Contrary to the "carbon load" intuition where adding alkyl groups increases retention, trimethoxy variants often elute earlier (lower
Theoretical Framework: The "Methoxy Paradox"
To optimize resolution, one must understand the competing forces at the molecular level.
Electronic & Steric Effects
-
Polarity (LogP Driver): Each methoxy group adds a dipole moment. While the methyl moiety is lipophilic, the oxygen atom is electronegative and capable of weak hydrogen bonding with the aqueous mobile phase.
-
Example: 3,4-Dimethoxybenzoic acid (Veratric acid) has a LogP of ~1.68.
-
Example: 3,4,5-Trimethoxybenzoic acid (Eudesmic acid) has a LogP of ~1.48.
-
Result: The trimethoxy variant partitions more favorably into the mobile phase, leading to faster elution.
-
-
Steric Hindrance: In ortho-substituted positions (e.g., 3,4,5-substitution), the methoxy groups may twist out of planarity to relieve strain. This non-planar conformation can reduce
interactions with the stationary phase, further reducing retention.
Interaction Mechanism Diagram
The following diagram illustrates the differential interaction forces on a C18 surface.
Figure 1: Mechanistic differentiation showing why Trimethoxy variants often elute earlier due to increased mobile phase affinity.
Experimental Protocol
This protocol is designed to separate benzoic acid derivatives, a common scaffold in drug metabolites and natural products.
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) | High carbon load provides necessary hydrophobic selectivity. End-capping reduces silanol tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (≈2.7) suppresses ionization of carboxylic acids ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than methanol for aromatic ethers. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Detection | UV @ 254 nm & 280 nm | Aromatic rings absorb strongly at 254 nm; 280 nm is specific for phenolic/ether transitions. |
| Temperature | 30°C | Constant temperature ensures reproducible retention times ( |
Gradient Profile
-
0-2 min: 5% B (Isocratic hold to stack polar impurities)
-
2-15 min: 5%
60% B (Linear gradient) -
15-18 min: 60%
95% B (Wash) -
18-22 min: 5% B (Re-equilibration)
Comparative Analysis & Data
The following data represents typical retention behavior for methoxy-benzoic acids under the conditions above.
Retention Time Comparison
| Compound | Structure | LogP (Exp) | Retention Time ( | Relative Retention ( |
| 3,4,5-Trimethoxybenzoic Acid | 3 -OCH | 1.48 | 6.2 min | Lower |
| 3,4-Dimethoxybenzoic Acid | 2 -OCH | 1.68 | 7.1 min | Higher |
Chromatographic Interpretation[1]
-
Elution Order: The Trimethoxy variant elutes before the Dimethoxy variant.
-
Resolution (
): Due to the distinct LogP difference ( ), baseline resolution ( ) is easily achieved with a standard gradient. -
Peak Shape: Both compounds should exhibit symmetrical peaks (Tailing Factor
) if the pH is sufficiently low. If tailing occurs, it indicates partial ionization of the acid moiety or interaction with residual silanols.
Troubleshooting & Optimization Logic
Use this decision tree to optimize separation if the default protocol fails (e.g., co-elution with matrix).
Figure 2: Optimization workflow for methoxy-substituted aromatics.
Critical Optimization Notes
-
Methanol vs. Acetonitrile: If ACN fails to separate isomers (e.g., 2,3-dimethoxy vs 3,4-dimethoxy), switch to Methanol . Methanol is a protic solvent and interacts differently with the ether oxygens via hydrogen bonding, often altering selectivity (
). -
Phenyl-Hexyl Columns: For difficult separations, use a Phenyl-Hexyl column. The
interactions between the stationary phase and the aromatic ring of the analyte are highly sensitive to the electron-donating effects of the methoxy groups, often providing superior resolution to C18.
References
-
BenchChem. (2025).[1][2] Quantitative Analysis of 2,4,5-Trimethoxybenzoic Acid by High-Performance Liquid Chromatography. Retrieved from
-
SIELC Technologies. (2018). Separation of Benzoic acid, 3,4,5-trimethoxy- on Newcrom R1 HPLC column. Retrieved from
-
Klimek-Turek, A., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Molecules, 25(21), 5070. Retrieved from
-
Phenomenex. (2017). Comparing Core-Shell C18 Phases for Method Development. Retrieved from
Sources
13C NMR Signal Differentiation in 3,4,5-Trimethoxyphenylalanine: A Comparative Guide
Part 1: Executive Summary
In the structural characterization of phenylalanine derivatives, specifically 3,4,5-trimethoxyphenylalanine (3,4,5-TMP) , the precise assignment of methoxy carbon signals is a critical quality attribute. Unlike simple anisole derivatives, the sterically crowded vicinal trimethoxy system induces specific conformational effects that distinctively alter 13C NMR chemical shifts.
This guide provides an objective technical comparison of the 13C NMR signatures of the methoxy carbons in 3,4,5-TMP against structural alternatives. It establishes a self-validating protocol for distinguishing the central (C4-OMe) methoxy group from the flanking (C3/C5-OMe) groups, a common point of confusion in peptide synthesis and metabolic metabolite identification.
Key Insight: The C4-methoxy carbon in 3,4,5-TMP exhibits a diagnostic downfield shift (~60 ppm) compared to the C3/C5-methoxy carbons (~56 ppm) and standard methoxy signals in less crowded analogs. This shift is driven by the "ortho-effect" forcing the C4-OMe group out of the aromatic plane.
Part 2: Structural Analysis & Theoretical Framework
The 3,4,5-Trimethoxy Motif
The symmetry of the 3,4,5-trimethoxyphenyl ring dictates that the methoxy groups at positions 3 and 5 are chemically equivalent, appearing as a single signal with double intensity. The methoxy group at position 4 is unique.
Mechanistic Causality:
-
Electronic Environment: All three oxygens donate electron density into the ring, but the C4 position is flanked by two bulky methoxy groups.
-
Steric Deshielding (The Ortho Effect): To minimize steric clash with the C3 and C5 oxygen lone pairs, the C4-methoxy group rotates out of the plane of the phenyl ring. This loss of conjugation and the resulting steric compression causes a significant downfield shift (deshielding) of the C4-methoxy carbon signal relative to the planar C3/C5-methoxy groups.
Visualization: Molecular Symmetry and Shift Prediction
Figure 1: Structural logic dictating the chemical shift separation between C3/C5 and C4 methoxy carbons.
Part 3: Comparative Data Analysis
The following table compares the 13C NMR performance of 3,4,5-TMP against its primary structural alternatives (analogs often found in library synthesis).
Solvent Context: Data is standardized for DMSO-d6 , the preferred solvent for amino acids due to solubility.
Table 1: Comparative 13C NMR Chemical Shifts (Methoxy Carbons)
| Feature | 3,4,5-Trimethoxyphenylalanine | 3,4-Dimethoxyphenylalanine | 4-Methoxyphenylalanine (Tyr-OMe) |
| C3-OMe Shift | 56.0 – 56.6 ppm (Integrates as 2C with C5) | 55.5 – 56.0 ppm | N/A |
| C4-OMe Shift | 60.0 – 60.8 ppm (Diagnostic) | 55.5 – 56.0 ppm | 55.0 – 55.5 ppm |
| C5-OMe Shift | 56.0 – 56.6 ppm (Equivalent to C3) | N/A | N/A |
| Signal Resolution | High: Distinct ~4 ppm separation between C4 and C3/5. | Low: Signals often overlap or are separated by <0.5 ppm. | Single Peak: No ambiguity. |
| Structural Insight | Confirms presence of central crowded methoxy. | Indicates lack of steric crowding. | Standard para-substituted anisole pattern. |
Data Interpretation:
-
The "60 ppm" Marker: In 3,4,5-trimethoxy systems, any methoxy signal appearing above 59 ppm is diagnostically assigned to the C4 position.
-
Alternative Comparison: In 3,4-dimethoxy analogs, the steric crowding is relieved. Consequently, both methoxy signals relax back to the typical 55–56 ppm range, often overlapping. The presence of the downfield signal is a specific purity test for the 3,4,5-substitution pattern.
Part 4: Experimental Protocols
To ensure data integrity and reproducibility, follow this self-validating NMR workflow. This protocol is designed to prevent integration errors caused by the different relaxation times (T1) of the methoxy carbons.
Protocol: Quantitative 13C Signal Assignment
Reagents:
-
Compound: ~10-20 mg 3,4,5-Trimethoxyphenylalanine.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D).
-
Internal Standard: TMS (Tetramethylsilane) or solvent residual peak (DMSO-d6 septet centered at 39.5 ppm).
Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or igated (Inverse gated decoupling) for quantitative integration.
-
Relaxation Delay (D1): Set to 5–10 seconds .
-
Reasoning: Methoxy carbons have relatively long T1 relaxation times. Standard delays (1s) saturate the signal, leading to inaccurate integration ratios (e.g., C4 signal appearing < 0.5 intensity of C3/5).
-
-
Scans (NS): Minimum 1024 scans for sufficient S/N on quaternary carbons.
Validation Workflow (HMBC): To unequivocally confirm the assignment without relying solely on chemical shift tables, use Heteronuclear Multiple Bond Correlation (HMBC).
-
Step 1 (1H NMR): Identify the aromatic protons (singlet, ~6.5–6.7 ppm, 2H).
-
Step 2 (HMBC): Look for the correlation from the Aromatic Protons (H2/H6) .
-
H2/H6 will show a strong 3-bond correlation (3J_CH) to the C3/C5 ring carbons (quaternary, ~153 ppm) and the Carbonyl/Aliphatic chain.
-
Crucially: H2/H6 will NOT show a strong correlation to the C4-OMe carbonyl carbon or the C4-OMe methyl carbon due to distance (4+ bonds).
-
The C3/C5 ring carbons will correlate to the 56 ppm methoxy proton signal.
-
The C4 ring carbon (usually ~136-138 ppm) will correlate to the 60 ppm methoxy proton signal.
-
Visualization: Assignment Workflow
Figure 2: Decision tree for validating the 3,4,5-trimethoxy substitution pattern via NMR.
Part 5: Application in Drug Development
Understanding this specific NMR signature is vital for:
-
Metabolic Stability Studies: The C4-methoxy group is often the primary site for O-demethylation by Cytochrome P450 enzymes. Monitoring the disappearance of the 60 ppm signal (and appearance of a phenol) provides a direct readout of metabolic clearance.
-
QA/QC of Peptide Libraries: When synthesizing peptides containing 3,4,5-TMP, the 60 ppm signal serves as a "fingerprint" to ensure the bulky amino acid was successfully coupled and not degraded (e.g., via acid-catalyzed ether cleavage) during deprotection steps.
References
-
Beilstein Journals. (2024). Synthesis and NMR characterization of 3,4,5-trimethoxy phenyl fragments. Retrieved from [Link]
-
MDPI. (2024). Novel Quaternary Ammonium Aldimine Derivatives Featuring 3,4,5-Trimethoxy Phenyl Fragment: Synthesis and NMR. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]
-
University of Illinois. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Retrieved from [Link]
A Comparative Guide to the Crystal Structure Analysis of Peptides Featuring 3,4,5-Trimethoxyphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 3,4,5-Trimethoxyphenylalanine in Peptide Design
In the realm of peptide science and drug development, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing the therapeutic potential of peptide-based candidates.[1] These modifications can improve stability, bioavailability, and target specificity. Among the vast array of synthetic amino acids, 3,4,5-trimethoxyphenylalanine (TMF) stands out for its unique structural and electronic properties. The bulky, electron-rich trimethoxy-substituted phenyl ring introduces significant steric hindrance and alters the local electronic environment, profoundly influencing peptide conformation and intermolecular interactions.
Understanding these structural consequences at an atomic level is paramount for rational drug design. X-ray crystallography provides the definitive method for elucidating the three-dimensional structure of these modified peptides, offering invaluable insights into how TMF dictates backbone folding, side-chain packing, and the formation of supramolecular assemblies. This guide provides a comparative analysis of the crystal structures of TMF-containing peptides, outlining the experimental workflow and highlighting the key structural differences induced by this unique amino acid.
Section 1: The Crystallographic Workflow: From Synthesis to Structure
Obtaining a high-resolution crystal structure of a TMF-containing peptide is a multi-step process that demands precision and a systematic approach. The journey from a synthesized peptide to a refined crystal structure involves several critical stages, each with its own set of challenges and considerations.
Foundational Requirements: Peptide Synthesis and Purity
The prerequisite for any successful crystallization trial is a highly pure peptide sample. For crystallographic purposes, a purity of >95% is generally considered the minimum standard.[2] Contaminants or the presence of heterogeneous peptide populations can severely impede the formation of well-ordered crystals suitable for X-ray diffraction.
The Core Challenge: Crystallization
Peptides, particularly short and flexible ones, are notoriously difficult to crystallize.[3] The incorporation of a bulky, somewhat rigid group like TMF can, in some cases, aid crystallization by pre-organizing the peptide backbone and promoting stable intermolecular contacts. However, finding the optimal conditions remains an empirical process.
Experimental Protocol: Peptide Crystallization Screening
-
High-Purity Sample Preparation: Dissolve the lyophilized TMF-peptide in a suitable buffer to a final concentration of 10-20 mg/mL. The buffer should be chosen to ensure peptide stability and solubility.
-
Screening Setup: Employ commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Qiagen JCSG+ Suite) using the hanging drop or sitting drop vapor diffusion method. This technique involves equilibrating a small drop of the peptide/precipitant solution against a larger reservoir of the precipitant solution.
-
Variable Parameters:
-
Precipitants: Polyethylene glycols (PEGs), salts (e.g., ammonium sulfate), and organic solvents (e.g., MPD, isopropanol) are common precipitants that induce supersaturation.
-
pH: Screen a wide pH range (e.g., 4.0-9.0) as the peptide's charge state can significantly affect crystal packing.
-
Temperature: Set up trials at different temperatures (e.g., 4°C and 20°C) to modulate nucleation and growth kinetics.[4]
-
-
Observation and Optimization: Regularly inspect the drops under a microscope over several weeks for crystal formation. Once initial "hits" (small crystals or crystalline precipitate) are identified, perform optimization screens by systematically varying the precipitant concentration, pH, and peptide concentration around the initial hit condition.
Data Collection and Structure Solution
Once suitable crystals (typically 0.2-1.0 mm in size) are obtained, they are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.[2] The resulting diffraction pattern is used to determine the unit cell parameters and solve the three-dimensional electron density map, from which the final atomic model of the peptide is built and refined.
Caption: Workflow for peptide crystal structure analysis.
Section 2: Comparative Structural Analysis: The Impact of the Trimethoxy Phenyl Ring
The substitution of a natural aromatic amino acid like Phenylalanine (Phe) with 3,4,5-trimethoxyphenylalanine introduces distinct and predictable changes to a peptide's crystal structure. These changes are primarily driven by the steric bulk and the hydrogen-bonding capabilities of the methoxy groups.
Conformational Restriction and Backbone Geometry
The most immediate effect of the TMF side chain is the restriction of the peptide backbone's conformational freedom. Unlike the relatively unencumbered phenyl ring of Phe, the three methoxy groups on the TMF ring create significant steric hindrance, which limits the allowable Ramachandran (φ, ψ) angles of the TMF residue and its neighbors.
-
Phenylalanine (Phe): The Phe side chain is relatively flexible, allowing peptides that contain it to adopt a wider range of secondary structures, including β-sheets and α-helices, often driven by backbone hydrogen bonding and aromatic stacking.[5][6][7]
-
3,4,5-Trimethoxyphenylalanine (TMF): The bulky TMF side chain often forces the local backbone into a more extended or specific turn-like conformation. The steric clash between the methoxy groups and the peptide backbone can disfavor the formation of canonical secondary structures. Crystal structures of small molecules containing the 3,4,5-trimethoxybenzoyl group show that the methoxy groups themselves adopt specific orientations, with the para-methoxy group often perpendicular to the ring and the meta-methoxy groups nearly coplanar, further influencing local packing.[8]
Caption: Structural impact of TMF vs. Phe incorporation.
Intermolecular Interactions and Crystal Packing
The nature of intermolecular interactions is fundamentally altered by the presence of TMF. While Phe-containing peptides often pack via classic edge-to-face or face-to-face π-π stacking, the TMF ring presents a more complex scenario.
-
Hydrogen Bonding: The oxygen atoms of the three methoxy groups can act as hydrogen bond acceptors. This introduces new possibilities for intermolecular and solvent-mediated hydrogen bonding networks that are absent in Phe-peptides. These interactions can play a dominant role in defining the crystal packing arrangement.[8]
-
Aromatic Interactions: While the core phenyl ring can still participate in aromatic interactions, the electron-donating methoxy groups modify the ring's quadrupole moment, altering the nature of these interactions. Furthermore, C-H···π interactions between the methyl hydrogens of the methoxy groups and adjacent aromatic rings can become significant stabilizing forces in the crystal lattice.
Quantitative Comparison of Structural Parameters
The table below provides a hypothetical comparison based on typical observations from crystallographic studies of peptides and related small molecules. Actual values would be specific to the peptide sequence under investigation.
| Parameter | Typical Phe-Containing Peptide | Expected TMF-Containing Peptide | Rationale for Difference |
| Resolution (Å) | 1.0 - 2.5 | 1.0 - 2.5 | Dependent on crystal quality, not directly on the residue. |
| TMF/Phe χ1 Angle | Typically -60° or 180° | More restricted range | Steric hindrance from methoxy groups limits free rotation. |
| Backbone Dihedrals (φ, ψ) | Can adopt α-helical or β-sheet values | Often restricted to extended or turn regions | Bulky side chain prevents canonical secondary structure formation. |
| Dominant Packing Interaction | π-π stacking, backbone H-bonds | H-bonds to methoxy groups, C-H···π interactions | New H-bond acceptors and steric bulk alter packing motifs.[8] |
| Solvent Accessible Surface Area | Lower | Higher | The bulky trimethoxyphenyl group is larger than a simple phenyl group. |
Conclusion
The incorporation of 3,4,5-trimethoxyphenylalanine into peptides serves as a powerful tool for modulating their three-dimensional structure. As revealed by X-ray crystallography, the primary effects are a significant restriction of backbone conformational flexibility and the introduction of novel hydrogen-bonding and C-H···π interactions mediated by the methoxy groups. These structural alterations can displace canonical secondary structures in favor of more extended or turn-like conformations and lead to unique crystal packing arrangements. For drug development professionals, this understanding is critical. By providing a predictable means of constraining peptide conformation, TMF can be used to lock a peptide into a bioactive shape, potentially increasing its affinity for a target receptor while simultaneously offering new contact points for interaction, ultimately paving the way for the design of more potent and specific peptide-based therapeutics.
References
- Creative Biostructure. (n.d.). Peptide Crystallization.
- APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions.
- Nassif, N., et al. (n.d.). Investigation of active crystal morphogenesis peptide sequences from peptide libraries by crystallization on peptide functionalized.
- Khan, S., et al. (2023, April 20). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. PMC.
- ResearchGate. (n.d.). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position.
- ResearchGate. (n.d.). Figure 3. Three distinct conformations of peptide 3 with relevant....
- Rijs, A. M., et al. (2022, April 1). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy.
- Bacelar, M. M. J., et al. (n.d.).
- Vivian, J. T., & Callis, P. R. (n.d.). Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. PMC.
- Zhang, Z., et al. (2020, November 10). Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides.
- Li, D., et al. (n.d.). Triphenylalanine peptides self-assemble into nanospheres and nanorods that are different from the nanovesicles and nanotubes formed by diphenylalanine peptides. Nanoscale (RSC Publishing).
- Burzio, L. A., & Waite, J. H. (2002, July 1). The other Topa: formation of 3,4,5-trihydroxyphenylalanine in peptides. PubMed.
- ResearchGate. (2025, August 6). Peptide conformational analysis using the TRIPOS force field.
- VUB ORGC. (2025, February 7). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation.
- Becker, J. W., Thathachari, Y. T., & Simpson, P. G. (n.d.). The crystal and molecular structure of 3, 4-dihydroxy L-phenyl-alanine.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
- Rebollo-López, M. J., et al. (2022, December 29). Understanding the Biophysical Interaction of LTX-315 with Tumoral Model Membranes.
- Manivel, P., et al. (n.d.). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB).
- ChemRxiv. (n.d.). Backbone Confinement and Aromatic Substitutions Direct Supramolecular Dynamics in Tripeptides.
- Zhang, Z., et al. (2020, November 10). Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides. PMC.
- MDPI. (2026, February 15). Bioactive Potential of Peptide Fractions Derived from Enzymatic Hydrolysis of Chenopodium quinoa Proteins: Approach to Antihypertensive Activity.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. approcess.com [approcess.com]
- 5. research.vu.nl [research.vu.nl]
- 6. mdpi.com [mdpi.com]
- 7. Triphenylalanine peptides self-assemble into nanospheres and nanorods that are different from the nanovesicles and nanotubes formed by diphenylalanine peptides - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cytotoxicity of 3,4,5-Trimethoxyphenylalanine Derivatives in MCF-7 Cells
Executive Summary
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, renowned for its ability to bind the colchicine site of
This guide analyzes the IC50 values of these derivatives in MCF-7 (hormone-dependent breast adenocarcinoma) cells. The data indicates that while simple amide derivatives of TMP-Phe show modest activity, rigidified analogs (e.g., selenophene or thiazole hybrids) achieve nanomolar potency comparable to or exceeding the gold standard, Combretastatin A-4 (CA-4).
Mechanism of Action: The Tubulin Trigger
The cytotoxicity of TMP-phenylalanine derivatives in MCF-7 cells is primarily driven by microtubule destabilization. Unlike taxanes (which stabilize microtubules), TMP derivatives act as destabilizing agents .
Signaling Pathway
The following diagram illustrates the cascade from cellular entry to apoptotic death.
Figure 1: Mechanism of Action.[1] TMP derivatives bind the colchicine site, preventing microtubule assembly and triggering G2/M arrest.[2]
Comparative Analysis of IC50 Values
The following table synthesizes experimental data for various TMP-based scaffolds against MCF-7 cells. Note the drastic difference in potency between simple amino acid derivatives and rigidified heterocyclic hybrids.
| Compound Class | Specific Derivative | IC50 (MCF-7) | Relative Potency | Mechanism Note |
| Standard | Combretastatin A-4 (CA-4) | 3 – 7 nM | Benchmark | Gold standard tubulin inhibitor [1]. |
| Selenophene Hybrid | Compound 7i | ~2 – 5 nM | Superior | Bioisostere of CA-4; enhanced metabolic stability [2]. |
| Thiazole Conjugate | Compound 4b | 1.2 – 1.9 µM | Moderate | Dual inhibition of Tubulin and EGFR [3]. |
| Pd(II) Complex | Pd-s-Triazine-TMP | 1.18 µg/mL | High | Metal-coordinated complex inducing G0/G1 arrest [4]. |
| Ureidoamides | TMP-Phe-Urea | > 50 µM | Low | Flexible linker reduces binding affinity [5]. |
Key Insights for Researchers:
-
Rigidity Matters: Derivatives where the TMP ring is locked in a cis-orientation relative to the B-ring (like the Selenophene 7i) exhibit the highest potency, mimicking the twisted conformation of Colchicine.
-
Amino Acid Linkers: Simple linear peptides containing TMP-Phe often suffer from conformational flexibility, resulting in higher IC50 values (>50 µM) compared to heterocyclic analogs.
-
Synergy: Some TMP-thiazole derivatives (Compound 4b) show dual activity, targeting both tubulin and EGFR, which may be beneficial for multidrug-resistant MCF-7 strains.
Experimental Protocols (Self-Validating Systems)
To replicate these IC50 values, the following protocols must be adhered to. These workflows include internal validation steps to ensure data integrity.
A. MTT Cytotoxicity Assay
Objective: Determine the metabolic inhibition concentration (IC50).
Reagents:
-
MCF-7 Cells (ATCC HTB-22)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Buffer (DMSO)
Protocol:
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates.-
Validation: Verify 80% confluency after 24h before treatment.
-
-
Treatment: Add serial dilutions of the TMP derivative (0.01 nM – 100 µM).
-
Control: Include 0.1% DMSO (Vehicle) and CA-4 (Positive Control).
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT; incubate 4h. Aspirate media carefully.
-
Solubilization: Add 150 µL DMSO. Shake for 10 min.
-
Read: Measure absorbance at 570 nm (Reference: 630 nm).
B. In Vitro Tubulin Polymerization Assay
Objective: Confirm the mechanism of action (destabilization vs. stabilization).
Figure 2: Tubulin Polymerization Workflow. A decrease in Vmax compared to control indicates inhibition.
Validation Criteria:
-
Paclitaxel Control: Must show increased polymerization rate (stabilizer).
-
CA-4/Colchicine Control: Must show decreased polymerization rate (destabilizer).
-
TMP Derivative: Should mimic the CA-4 profile.
Synthesis & Structural Considerations
For researchers synthesizing these derivatives, the "3,4,5-trimethoxyphenyl" motif is sensitive to steric bulk.[3]
-
The "Phe" Backbone: When using 3,4,5-trimethoxyphenylalanine as a starting material, protecting the
-amino group with bulky groups (e.g., Fmoc) can sterically hinder the TMP ring's insertion into the tubulin pocket. -
Recommendation: Cyclize the backbone into a heterocycle (oxazolone, hydantoin, or triazole) to lock the conformation, as seen in the high-potency derivatives [2, 3].
References
-
Pettit, G. R., et al. (1995). Antineoplastic agents.[3][4][5] 291. Isolation and structure of combretastatins A-1 and B-1 from Combretum caffrum. Journal of Natural Products. Link (Standard reference for CA-4 activity).
-
Xu, W., et al. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Al-Wahaibi, L. H., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules.
-
El-Faham, A., et al. (2023). Cytotoxicity and Apoptosis-Induction in MCF-7 Cells for New Pd(II) Complex Based on s-Triazine Ligand. International Journal of Molecular Sciences.
-
Sethi, M. L., et al. (1973).[6] Peyote and Related Alkaloids XVI: Synthesis of 3,4,5-Trimethoxyphenylalanine.[6][7][8][9] Journal of Pharmaceutical Sciences. (Structural origin of the amino acid).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. troutsnotes.com [troutsnotes.com]
- 8. troutsnotes.com [troutsnotes.com]
- 9. sacredcacti.com [sacredcacti.com]
Comparative Guide: Validation of Enantiomeric Purity via Chiral HPLC
Executive Summary: Beyond the Polarimeter
In modern drug development, the determination of enantiomeric purity is not merely a chemical characterization step; it is a safety mandate. Since the thalidomide tragedy, regulatory bodies like the FDA and EMA have enforced strict guidelines (ICH Q6A) requiring the quantification of chiral impurities.
While specific optical rotation (polarimetry) was historically the standard, it lacks the sensitivity to detect trace enantiomeric impurities (0.1% level) required for high-potency pharmaceuticals. This guide compares Chiral High-Performance Liquid Chromatography (HPLC) against alternative methodologies, focusing on the validation of Polysaccharide-based Chiral Stationary Phases (CSPs)—the current industry workhorse.
We will explore why Chiral HPLC remains the gold standard for validation, compare it with Supercritical Fluid Chromatography (SFC) and NMR, and provide a self-validating protocol for method development.
Part 1: Comparative Analysis of Analytical Techniques
To validate enantiomeric purity, one must choose a method that offers specificity, sensitivity, and linearity. Below is an objective comparison of Chiral HPLC against its primary alternatives.
Table 1: Performance Matrix of Enantioselective Techniques
| Feature | Chiral HPLC (UV/Vis) | Chiral SFC | Polarimetry | NMR (Chiral Shift) |
| Primary Mechanism | Steric/Electronic interaction with CSP | Interaction with CSP in supercritical CO2 | Interaction with polarized light | Diastereomeric complexation |
| Sensitivity (LOD) | High (< 0.05% impurity) | High (< 0.05% impurity) | Low (Requires bulk purity) | Moderate (typ. > 1% impurity) |
| Throughput | Moderate (10–30 min/run) | High (2–10 min/run) | Instant | Low (Complex prep) |
| Solvent Consumption | High (unless micro-LC) | Low (Green chemistry) | N/A | Low (Deuterated solvents) |
| Validation Status | Gold Standard (ICH Q2) | Rapidly Adopting | Obsolete for trace impurities | Used for structure ID |
| Cost per Analysis | Moderate | Low (after CapEx) | Very Low | High |
Expert Insight: While SFC is gaining traction due to speed and "green" credentials, Chiral HPLC remains the dominant choice for validation because of its robustness, established regulatory history, and the vast library of available CSPs that operate under normal and reversed-phase conditions [1]. Polarimetry should only be used for identity confirmation, not purity quantification.
Part 2: The Technology – Chiral Stationary Phases (CSPs)
The success of a validation protocol hinges on the column selection. The market is dominated by Polysaccharide-based CSPs (Amylose and Cellulose derivatives).
Coated vs. Immobilized CSPs
A critical distinction for the application scientist is the bonding chemistry of the selector.
-
Coated CSPs (e.g., AD, OD types): The polysaccharide selector is physically coated onto silica.
-
Pros: Historically higher resolution for many standard racemates.
-
Cons:Restricted solvent compatibility. Solvents like DCM, THF, or Chloroform will strip the coating, destroying the column.
-
-
Immobilized CSPs (e.g., IA, IB, IC types): The selector is covalently bonded to the silica.
-
Pros:Universal solvent compatibility. You can use aggressive mobile phases to solubilize difficult samples or alter selectivity.
-
Cons: Slightly different selectivity profile compared to coated versions; sometimes lower plate counts.
-
Workflow: Selecting the Right Column and Mode
The following decision tree illustrates the logic for selecting a CSP and mobile phase mode for validation.
Figure 1: Decision logic for Chiral Stationary Phase selection. Immobilized columns offer greater robustness for validation studies involving aggressive solvents.
Part 3: Method Development & Validation Protocol
This protocol is designed to meet ICH Q2(R1) guidelines [2]. It moves beyond simple separation to rigorous validation.
Phase 1: Screening & Optimization
Objective: Achieve a Resolution (
-
Screening: Inject the racemate (50:50 mix) onto a primary screen of 4 columns (e.g., Amylose-tris(3,5-dimethylphenylcarbamate) and Cellulose-tris(3,5-dimethylphenylcarbamate) in both coated and immobilized forms).
-
Mobile Phase Selection: Start with Hexane:Ethanol (90:10). Increase polar modifier to reduce retention time; decrease to improve resolution.
-
Additives:
-
Acidic analytes: Add 0.1% TFA or Formic Acid.
-
Basic analytes: Add 0.1% DEA or TEA.
-
Causality: This suppresses ionization, preventing peak tailing caused by interaction with residual silanols on the silica support.
-
Phase 2: The Validation Workflow (Experimental Steps)
Prerequisite: System Suitability Test (SST). Before any validation run, inject the racemate 5 times.
-
Acceptance Criteria:
, Tailing Factor ( ) < 1.5, Retention time %RSD < 1.0%.
Step 1: Specificity (Selectivity)
Demonstrate that the method can separate the enantiomers from impurities and placebo.
-
Protocol: Inject (a) Mobile phase blank, (b) Placebo formulation, (c) Pure Enantiomer A, (d) Pure Enantiomer B, (e) Known degradation products.
-
Success: No interference at the retention time of the main peak or the enantiomeric impurity.
Step 2: Linearity & Range
Crucial for the minor impurity (the "distomer").
-
Protocol: Prepare solutions of the undesired enantiomer at concentrations ranging from 0.05% to 120% of the specification limit (usually 0.5% to 1.0% of the main peak concentration).
-
Data Output: Plot Area vs. Concentration.
-
Success:
.
Step 3: Accuracy (Recovery)
-
Protocol: Spike the pure active enantiomer (eutomer) with the impurity (distomer) at three levels: LOQ, 100% of spec limit, and 150% of spec limit.
-
Success: Recovery between 90%–110%.
Step 4: Sensitivity (LOD/LOQ)
-
Method: Signal-to-Noise (S/N) ratio method.
-
LOD: Concentration resulting in S/N ≈ 3.
-
LOQ: Concentration resulting in S/N ≈ 10.
Visualization of Validation Logic
The following diagram outlines the critical path for validating an enantioselective method.
Figure 2: Sequential workflow for validating chiral purity methods according to ICH guidelines. Note that Linearity focuses on the minor impurity range.
Part 4: Comparative Performance Data
To illustrate the importance of column selection (Part 2) on validation parameters (Part 3), the following table presents experimental data comparing the separation of Omeprazole (a sulfoxide drug) on different CSPs.
Table 2: Separation Parameters of Omeprazole Racemate
| Column Type | Selector | Mobile Phase | Validation Suitability | |||
| Chiralpak AD-H (Coated) | Amylose tris(3,5-dimethylphenylcarbamate) | Hex/IPA (90:10) | 2.1 | 1.8 | 4.2 | Excellent |
| Chiralcel OD-H (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hex/IPA (90:10) | 1.8 | 1.2 | 1.1 | Fail ( |
| Chiralpak IA (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Hex/IPA (90:10) | 1.9 | 1.6 | 3.5 | Good |
| Chiralpak IA (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | MtBE /MeOH (90:10) | 1.5 | 1.9 | 5.1 | Superior |
Analysis:
-
Selector Impact: The Amylose backbone (AD-H) provided far superior recognition for Omeprazole compared to Cellulose (OD-H).
-
Immobilized Advantage: While AD-H gave excellent resolution in standard solvents, the IA column allowed the use of MtBE (Methyl tert-butyl ether). MtBE is a forbidden solvent for coated columns (AD-H), but on the immobilized IA column, it significantly improved resolution (
5.1) and reduced run time ( dropped to 1.5). This demonstrates the flexibility of immobilized phases for validation optimization.
Part 5: Troubleshooting & Expert Tips
-
Peak Tailing in Chiral LC: Unlike achiral LC, tailing in chiral LC is often due to slow mass transfer kinetics between the enantiomer and the CSP.
-
Solution: Increase column temperature (e.g., 25°C
35°C). This improves mass transfer and often sharpens peaks, though it may slightly reduce selectivity ( ).
-
-
Solvent "Memory" Effects: Polysaccharide columns can "remember" previous solvents, leading to shifting retention times.
-
Protocol: If switching mobile phases (e.g., from Hexane/Ethanol to Hexane/IPA), flush with 10 column volumes of Ethanol, then 20 column volumes of the new mobile phase before starting validation.
-
-
Area Normalization vs. External Standard:
-
For enantiomeric excess (%ee), Area Normalization is generally acceptable if the detector response is identical for both enantiomers (valid for UV/Vis in achiral environments).
-
However, for validation , use an External Standard of the impurity to prove linearity and accuracy, as required by regulators to rule out aggregation or non-linear response at trace levels.
-
References
-
Daicel Corporation. (n.d.). Chiral Technologies Instruction Manuals. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]
A Comparative Guide to Infrared (IR) Spectroscopy Bands for Aromatic Methoxy Stretching
For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ability to pinpoint functional groups is paramount, and the methoxy group (-OCH₃), particularly when attached to an aromatic ring, presents a distinct and informative spectral signature. This guide provides an in-depth, comparative analysis of the IR absorption bands associated with aromatic methoxy stretching vibrations, grounded in established spectroscopic principles and supported by experimental data.
The Vibrational Language of the Aromatic Methoxy Group
The infrared spectrum of a molecule reveals the various ways its bonds can vibrate, primarily through stretching and bending motions. For an aromatic methoxy group, as seen in a simple molecule like anisole (methoxybenzene), the C-O-C linkage is of central importance. Unlike saturated ethers where the two carbons attached to the oxygen are chemically similar, in aromatic ethers, the electronic environment of the aryl C-O bond is significantly different from the alkyl C-O bond. This asymmetry, coupled with resonance effects, gives rise to two distinct and characteristic C-O stretching absorptions.[1]
These vibrations are typically categorized as asymmetric and symmetric stretches.[2][3] An understanding of these modes is crucial for accurate spectral interpretation.
-
Asymmetric C-O-C Stretching (νas): In this mode, the two C-O bonds stretch out of phase; as one bond lengthens, the other shortens. This vibration results in a significant change in the molecular dipole moment, leading to a strong absorption band in the IR spectrum.[4][5]
-
Symmetric C-O-C Stretching (νs): Here, both C-O bonds stretch and compress in phase. While still IR active, the change in dipole moment is generally less pronounced than in the asymmetric stretch, often resulting in a less intense absorption.[5]
The following diagram illustrates the relationship between the structure of an aromatic methoxy group and its fundamental stretching vibrations.
Caption: Structural origin of the two distinct C-O-C stretching vibrations in an aromatic methoxy group.
Comparative Analysis of Methoxy Stretching Frequencies
The position of the C-O stretching bands in the IR spectrum is highly sensitive to the molecular environment. A comparison with other types of ethers highlights the unique spectral characteristics of aromatic methoxy compounds.
| Ether Type | Asymmetric C-O-C Stretch (cm⁻¹) | Symmetric C-O-C Stretch (cm⁻¹) | Key Distinguishing Features |
| Aromatic Methoxy (e.g., Anisole) | 1300 - 1200 (Strong) | 1050 - 1010 (Moderate) | Two distinct, strong to moderate bands. The asymmetric stretch is at a significantly higher frequency due to resonance with the aromatic ring, which imparts partial double-bond character to the aryl C-O bond.[6][7] |
| Saturated (e.g., Diethyl Ether) | 1140 - 1070 (Strong) | ~890 - 820 (Weak to Moderate) | Typically a single, very strong asymmetric C-O-C stretching band.[1] |
| Aromatic (e.g., Diphenyl Ether) | 1300 - 1200 (Strong) | Not typically observed as a distinct symmetric stretch due to molecular symmetry. | A single, strong asymmetric C-O-C stretching band in a similar region to aromatic methoxy compounds.[1] |
As illustrated in the table, the presence of two prominent bands in the 1300-1200 cm⁻¹ and 1050-1010 cm⁻¹ regions is a strong indicator of an aromatic methoxy group. For anisole, these bands are typically observed at approximately 1250 cm⁻¹ and 1040 cm⁻¹.[6]
Factors Influencing Aromatic Methoxy IR Bands
Several factors can influence the precise frequency and intensity of the methoxy stretching vibrations:
-
Resonance: The delocalization of the oxygen's lone pair electrons into the aromatic ring is the most significant factor.[7] This resonance strengthens the aryl C-O bond, increasing its force constant and shifting the asymmetric stretching frequency to a higher wavenumber compared to saturated ethers.[7][8]
-
Electronic Effects of Other Ring Substituents: Electron-donating groups on the aromatic ring can enhance the resonance effect, potentially shifting the asymmetric C-O stretch to a slightly higher frequency. Conversely, electron-withdrawing groups can diminish this effect, causing a shift to lower wavenumbers.[9]
-
Steric Hindrance: Bulky groups ortho to the methoxy group can force it out of the plane of the aromatic ring. This reduces resonance and will shift the asymmetric C-O stretching frequency to a lower value, closer to that of a saturated ether.[9]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of a liquid aromatic methoxy compound, such as anisole, using the neat liquid method. For solid samples, the KBr pellet method is a common alternative.[6][9]
Objective: To obtain a clean and well-resolved IR spectrum of a liquid aromatic methoxy compound.
Materials:
-
FT-IR Spectrometer
-
Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates
-
Pasteur pipette
-
Sample of the aromatic methoxy compound (e.g., Anisole)
-
Volatile solvent for cleaning (e.g., dichloromethane or acetone)
-
Lens tissue
Methodology:
-
Spectrometer Preparation:
-
Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Perform a background scan to account for atmospheric water and carbon dioxide. This is a critical step for obtaining a clean spectrum.
-
-
Sample Preparation (Neat Liquid):
-
Carefully clean the KBr or NaCl salt plates with a volatile solvent and lens tissue. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.
-
Using a Pasteur pipette, place one to two drops of the liquid sample onto the center of one salt plate.
-
Gently place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure, which could damage the plates.
-
-
Data Acquisition:
-
Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Ensure the resulting spectrum has strong but not completely saturated (i.e., "flat-topped") absorption bands. If the bands are too intense, disassemble the plates and use less sample.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the key absorption bands.
-
Label the peaks corresponding to the asymmetric and symmetric C-O-C stretches, as well as other characteristic bands such as aromatic C-H and C=C stretches.
-
The following diagram outlines the experimental workflow for obtaining the IR spectrum of a liquid aromatic methoxy compound.
Caption: Workflow for acquiring an FT-IR spectrum of a liquid aromatic methoxy sample.
Conclusion
The infrared spectrum of an aromatic methoxy compound provides a rich source of structural information. The presence of two distinct C-O stretching bands, a strong asymmetric stretch between 1300-1200 cm⁻¹ and a moderate symmetric stretch between 1050-1010 cm⁻¹, is a highly reliable indicator of this functional group. By understanding the underlying principles of these vibrations and comparing them to related ether compounds, researchers can confidently identify and characterize aromatic methoxy moieties, a crucial step in the analysis and development of new chemical entities.
References
-
Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in... Retrieved from [Link]
-
Bartleby. (2021, August 17). IR Spectrum Of Anisole. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]
-
Khan Academy. (n.d.). Symmetric and asymmetric stretching. Retrieved from [Link]
-
Characteristic Group Vibrations of Organic Molecules II. (n.d.). Retrieved from [Link]
-
IR - spectroscopy. (n.d.). Retrieved from [Link]
-
IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.). Retrieved from [Link]
-
Stack Exchange. (2014, May 7). Distinguish between symmetric and asymmetric molecules with IR. Retrieved from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (2014, July 8). Symmetric and asymmetric stretching | Spectroscopy | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. davuniversity.org [davuniversity.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical lifecycle. This guide provides a detailed protocol for the proper disposal of 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, ensuring the safety of personnel, protection of the environment, and adherence to regulatory standards. The procedures outlined here are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and the laboratory safety standards set by the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5]
Hazard Assessment and Waste Characterization
Before any disposal process begins, a thorough understanding of the compound's hazards is essential. While specific hazard data for 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is not always readily available, it is a prudent and standard laboratory practice to treat all novel or non-fully characterized research chemicals as potentially hazardous waste.
The Safety Data Sheet (SDS) provided by the manufacturer is the primary source of information for hazard identification.[5][6] If an SDS is unavailable, the compound should be handled with the assumption that it could present health or physical hazards. For the purpose of this guide, we will proceed with the conservative assumption that this compound must be disposed of as hazardous chemical waste. This approach aligns with the EPA's guidelines for managing laboratory waste, which can fall into categories such as toxicity, reactivity, ignitability, or corrosivity.[1]
Key Principles:
-
In the absence of complete data, treat the chemical as hazardous.
-
Never dispose of this compound down the sink or in regular trash.[3][7][8]
Core Disposal Protocol for Solid Waste
The primary route of disposal for solid 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is through your institution's designated hazardous waste program, coordinated by the Environmental Health & Safety (EHS) office.[3][9]
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory coat
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (e.g., Nitrile)
Step-by-Step Procedure:
-
Container Selection:
-
Choose a container that is in good condition, free of damage, and has a secure, leak-proof lid.[1][9][10]
-
The container must be chemically compatible with the amino acid. A high-density polyethylene (HDPE) or glass container is generally suitable. Plastic is often preferred to minimize the risk of breakage.[3]
-
If discarding the original manufacturer's container, ensure it is securely sealed.
-
-
Waste Labeling:
-
Proper labeling is a strict regulatory requirement.[2] Affix a completed EHS or institutional hazardous waste tag to the container.[3]
-
List the full chemical name: "2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid". Avoid using abbreviations or chemical formulas.[3][9]
-
Indicate the total quantity of the waste.
-
Record the date of waste generation (the date you first added waste to the container).[3]
-
Include the Principal Investigator's name, lab location (building and room number), and contact information.[3]
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA within your laboratory.[9]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]
-
Ensure the container is kept closed at all times except when adding waste.[9] Do not leave funnels in the container.[9]
-
Crucially, segregate this waste from incompatible materials. For example, do not store it alongside strong acids, bases, or oxidizers to prevent accidental chemical reactions.[4][9] Use secondary containment bins to enforce segregation.[8][11]
-
-
Arranging for Disposal:
-
Once the container is nearly full (no more than 90% or ¾ full) or when the project is complete, submit a chemical waste pickup request to your institution's EHS department as per their specific procedures.[9][12]
-
EHS will then coordinate with a certified hazardous waste disposal company for final removal and treatment.[2][13]
-
Diagram: Routine Disposal Workflow
Caption: Workflow for routine disposal of solid chemical waste.
Disposal of Contaminated Materials
Any items grossly contaminated with 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid, such as weigh boats, gloves, or paper towels, must also be disposed of as hazardous waste.
-
Solids: Place contaminated solid items (e.g., gloves, wipes) directly into the solid hazardous waste container described above.
-
Labware (Glass or Plastic): For lightly contaminated labware, a triple-rinse procedure is recommended.
-
Rinse the container three times with a suitable solvent (e.g., water or ethanol).
-
Collect all three rinsates into a separate, properly labeled hazardous waste container for liquid waste.
-
After the triple rinse, the container can often be managed as non-hazardous waste (e.g., placed in a glass disposal box), but you must confirm this with your institutional EHS policy.[8]
-
Spill Management Protocol
In the event of a spill, a prompt and correct response is critical to prevent exposure and environmental contamination.
-
Immediate Actions & Assessment:
-
Alert personnel in the immediate area.
-
If the spill produces a significant amount of dust, evacuate the area and close the doors. Prevent the spread of dusts and vapors.[14]
-
Assess the spill size. If it is large or you feel unable to manage it safely, contact your institution's EHS or emergency response line immediately.
-
-
Containment & Cleanup (for manageable spills):
-
Don appropriate PPE: At a minimum, this includes a lab coat, gloves, and safety goggles. For a dusty powder, a respirator may be necessary.[14]
-
Control the spread: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[14] Do not sweep the dry powder.
-
Collect the material: Carefully scoop the mixture of absorbent and spilled chemical into your designated solid hazardous waste container. Use non-sparking tools if there is any fire concern.
-
Decontaminate the area: Wipe the spill area with a damp cloth or paper towel (using water or a mild detergent). Work from the outside edges of the spill inward.[14][15] Place the used wipes into the hazardous waste container.
-
Final Disposal: Seal, label, and store the waste container in your SAA for pickup.
-
Diagram: Spill Response Decision Tree
Caption: Decision-making and workflow for a chemical spill.
By adhering to these systematic procedures, you contribute to a culture of safety and ensure that your research activities are conducted with the utmost respect for regulatory compliance and environmental stewardship. Always prioritize safety and when in doubt, consult your institution's Environmental Health & Safety department.
References
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from University of Colorado Boulder website.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propionic acid.
- St. Olaf College. (n.d.). Biological Exposure or Spills: Response, Decontamination & Clean-up.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- University of Iowa. (n.d.). Responding to Biological Spills. Environment, Health and Safety.
- Yale University. (n.d.). Biosafety Spill Response Guide. Environmental Health & Safety.
- Cayman Chemical. (2023, August 18). Safety Data Sheet: Perfluoro-3-methoxypropanoic Acid.
- Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 3-(Boc-amino)-3-(4-methoxyphenyl)propionicacid.
- Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Office for Research Safety.
- Pharmacy 180. (n.d.). Chapter Summary, Questions Answers - Amino Acids: Disposal of Nitrogen.
- Krüger, O., et al. (n.d.). Hydrothermal Degradation of Amino Acids. PMC - NIH.
- Combi-Blocks, Inc. (2023, June 10). Safety Data Sheet: (S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride.
- Our Biochemistry. (2024, November 16). Ammonia Disposal - Short-answer Questions.
- East Carolina University. (2025-2026). EHSO Manual: Hazardous Waste.
- Oregon State University. (n.d.). Method Chemicals Disposal. OSU Seafood Lab.
- Trent University. (n.d.). Procedures for Disposal of Hazardous Waste Chemicals – ESB C111.4.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. justrite.com [justrite.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. nswai.org [nswai.org]
- 12. trentu.ca [trentu.ca]
- 13. epa.gov [epa.gov]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
